2-Chloro-6-methoxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBUYRWPJMVZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472126 | |
| Record name | 2-chloro-6-methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503000-87-1 | |
| Record name | 2-chloro-6-methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-methoxynicotinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methoxynicotinic Acid
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and analytical characterization. Our focus is on delivering not just data, but field-proven insights into the causality behind experimental choices and the strategic application of this versatile intermediate.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its strategic arrangement of functional groups—a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine scaffold—provides multiple handles for diverse chemical transformations. This unique constitution allows for the precise and controlled introduction of molecular complexity, making it an essential precursor for novel therapeutic agents and other bioactive compounds.[1]
The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, while the carboxylic acid at the 3-position offers a site for amide bond formation or other derivatizations. The methoxy group at the 6-position electronically influences the reactivity of the pyridine ring. Understanding these properties is crucial for its effective utilization in multi-step synthetic campaigns.
Caption: Chemical Structure of this compound.
Physicochemical and Safety Profile
The fundamental physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a stable, solid material under standard laboratory conditions.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 503000-87-1 | [3] |
| Molecular Formula | C₇H₆ClNO₃ | [3][4] |
| Molecular Weight | 187.58 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 230 °C | [4] |
| SMILES | COc1ccc(C(O)=O)c(Cl)n1 | [3] |
| InChI Key | JPBUYRWPJMVZKX-UHFFFAOYSA-N | [3] |
Safety and Handling
As with any chemical intermediate, a thorough understanding of its hazard profile is essential for safe laboratory practice. The following GHS classifications are based on available safety data sheets.
| Hazard Information | Details | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][5][6] |
| Storage Class | 11 (Combustible Solids) | [3] |
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling Practices: Avoid generating dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly sealed and store away from strong oxidizing agents.[5]
Analytical Characterization: A Spectroscopic Roadmap
Verifying the identity and purity of this compound is paramount. A multi-technique spectroscopic approach provides a definitive analytical signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. While specific spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles of NMR theory.[8][9]
-
¹H NMR:
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C4 and C5 positions of the pyridine ring. Their distinct chemical shifts are influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating methoxy group.
-
Methoxy Protons (3H): A sharp singlet is anticipated around 3.9-4.1 ppm, characteristic of the -OCH₃ group.
-
Carboxylic Acid Proton (1H): A broad singlet, often exchangeable with D₂O, is expected far downfield (typically >10 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear in the 165-175 ppm range.
-
Aromatic Carbons (5C): The five carbons of the pyridine ring will produce distinct signals in the aromatic region (approx. 110-165 ppm). The carbons directly attached to heteroatoms (C2-Cl, C6-O, C3-COOH) will have characteristic shifts.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[10][11]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[11][12]
-
C-O Stretch (Ether & Carboxylic Acid): C-O stretching bands for the ether and carboxylic acid functionalities are expected in the 1210-1320 cm⁻¹ region.[11][12]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 187.58 g/mol .
-
Isotopic Pattern: A crucial diagnostic feature will be the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or the chlorine atom (-Cl).
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.
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Molecular structure of 2-Chloro-6-methoxynicotinic acid
An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-6-methoxynicotinic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (CAS No: 503000-87-1). As a substituted pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. This document details its structural features, a validated synthetic pathway, and the spectroscopic techniques essential for its unambiguous identification. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this versatile chemical intermediate.
Introduction and Physicochemical Properties
This compound is a heterocyclic aromatic compound belonging to the family of substituted pyridine-3-carboxylic acids. Its structure incorporates a pyridine core, which is a key scaffold in numerous biologically active molecules. The strategic placement of chloro, methoxy, and carboxylic acid functional groups provides multiple reaction sites, making it a versatile precursor in organic synthesis. These functional groups significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which is of paramount importance in the design of novel pharmaceutical agents and functional materials.[1]
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 503000-87-1 | [2] |
| Molecular Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | [2] |
| Melting Point | ~230 °C | [2] |
| Form | Solid, typically a white powder |
Molecular Structure and Elucidation
The molecular architecture of this compound is defined by a pyridine ring substituted at positions 2, 3, and 6. A chlorine atom is located at the C2 position, a carboxylic acid group at the C3 position, and a methoxy group at the C6 position. This specific arrangement dictates the molecule's chemical behavior and steric profile.
Caption: 2D molecular structure of this compound.
Synthesis and Purification Workflow
A common and effective method for synthesizing this compound involves the selective methoxylation of a di-chlorinated precursor. The causality behind this choice lies in the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a regioselective substitution.
Caption: Workflow for the synthesis of a 2-chloro-6-methoxy-pyridine carboxylic acid isomer.
Experimental Protocol: Synthesis
This protocol is adapted from a method for a structural isomer, 2-chloro-6-methoxyisonicotinic acid, demonstrating a viable synthetic strategy.[3]
-
Dissolution: Dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in methanol (approx. 15 mL per gram of starting material).
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (approx. 4.0 eq).
-
Reaction: Heat the mixture to 70 °C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooldown & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding concentrated hydrochloric acid until the pH is acidic, which will likely result in the formation of a precipitate.
-
Precipitation: Stir the mixture at room temperature overnight to ensure complete precipitation of the product.
-
Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake with cold methanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
-
Drying: Dry the purified product under vacuum to yield the final this compound.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.[4][5]
Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOH | ~11-13 ppm (s, br, 1H) | ~165-170 ppm |
| Pyridine H4 | ~8.0-8.3 ppm (d, 1H) | ~140-145 ppm |
| Pyridine H5 | ~7.0-7.3 ppm (d, 1H) | ~110-115 ppm |
| -OCH₃ | ~3.9-4.1 ppm (s, 3H) | ~55-60 ppm |
| Pyridine C2-Cl | N/A | ~150-155 ppm |
| Pyridine C3-COOH | N/A | ~120-125 ppm |
| Pyridine C6-OCH₃ | N/A | ~160-165 ppm |
| (s = singlet, d = doublet, br = broad. Predicted shifts are relative to TMS in a solvent like DMSO-d₆ or CDCl₃) |
The rationale for these predictions is based on established chemical shift principles. The electron-withdrawing nature of the pyridine nitrogen and the substituents causes the ring protons to appear in the downfield aromatic region. The two ring protons (H4 and H5) are expected to couple to each other, resulting in two distinct doublets.[6] The methoxy protons appear as a sharp singlet, and the acidic proton of the carboxylic acid is typically a broad singlet at a very high chemical shift.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its atoms.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The primary expectation is a molecular ion peak at m/z 187. The presence of a chlorine atom will result in a characteristic isotopic pattern: a peak at m/z 187 (for ³⁵Cl) and a second peak at m/z 189 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.
-
Key Fragments: Common fragmentation pathways for such molecules include the loss of the methoxy group (M-31), the carboxylic acid group (M-45), or a combination thereof.
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2-Chloro-6-methoxynicotinic acid synthesis pathway
An In-depth Technical Guide for the Synthesis of 2-Chloro-6-methoxynicotinic Acid
Abstract
This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. Its substituted pyridine scaffold serves as a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization. We will dissect two major field-proven synthesis strategies: the selective nucleophilic aromatic substitution of 2,6-dichloronicotinic acid and the O-methylation of 2-chloro-6-hydroxynicotinic acid. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of its synthesis.
Introduction and Strategic Importance
Nicotinic acid (Vitamin B3) and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active agents.[1] The strategic placement of chloro and methoxy groups on the nicotinic acid ring, as in this compound, imparts unique reactivity and allows for selective downstream modifications, making it a highly sought-after intermediate.[2][3] Its applications range from the development of novel anti-inflammatory drugs to the creation of advanced herbicides and pesticides.[4][5] The efficient and scalable synthesis of this molecule is therefore a critical objective in process chemistry.
This guide will explore the most prevalent and practical synthetic routes, emphasizing the rationale behind methodological choices and providing a framework for achieving high yield and purity.
Core Synthetic Pathway: Selective Monomethoxylation of 2,6-Dichloronicotinic Acid
The most common and industrially scalable route to this compound involves the selective replacement of one chlorine atom on a di-chlorinated precursor with a methoxy group. This pathway is advantageous due to the relative accessibility of the starting materials and the predictable nature of the core reaction.
Principle and Rationale: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups like chlorine atoms. The methoxide ion (CH₃O⁻), typically from sodium methoxide, acts as the nucleophile.
The key to this synthesis is regioselectivity. The chlorine atom at the 6-position is preferentially substituted over the one at the 2-position. This is due to the electronic influence of the ring nitrogen and the carboxylic acid group, which stabilize the intermediate Meisenheimer complex more effectively when the attack occurs at the 6-position.
Precursor Synthesis: Preparation of 2,6-Dichloronicotinic Acid
A reliable supply of high-purity 2,6-dichloronicotinic acid is paramount.[6] This precursor is typically synthesized from nicotinic acid derivatives through chlorination techniques.[6] Advanced manufacturing processes, including continuous flow technology, are often employed to ensure high yields and purity, meeting the stringent standards for pharmaceutical applications.[6] Another established method involves the treatment of citrazinic acid with excess phosphorus oxychloride in the presence of a phase-transfer catalyst like tetraethylammonium chloride.[7]
Experimental Protocol: Synthesis of 2,6-Dichloronicotinic Acid from Citrazinic Acid [7]
-
Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.
Methoxylation Protocol
The selective substitution of a single chlorine atom is achieved by carefully controlling the reaction conditions, primarily the stoichiometry of the nucleophile.
Experimental Protocol: Selective Monomethoxylation
-
Dissolve 2,6-dichloronicotinic acid (1 equivalent) in a suitable solvent such as methanol or 1,4-dioxane.
-
Add a solution of sodium methoxide (NaOMe) in methanol (approximately 1.0-1.2 equivalents) dropwise at a controlled temperature, often starting at a lower temperature and gradually warming.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 3-4.
-
The product, this compound, will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualization of Pathway 1
Caption: Pathway 1: Selective Monomethoxylation of 2,6-Dichloronicotinic Acid.
Alternative Pathway: O-Methylation of 2-Chloro-6-hydroxynicotinic Acid
An alternative route involves the direct methylation of the hydroxyl group of 2-chloro-6-hydroxynicotinic acid. This pathway avoids the use of the di-chloro intermediate but requires a different set of reagents and conditions.
Principle and Rationale
This reaction is a standard O-methylation. A methylating agent, such as methyl iodide, is used to introduce a methyl group onto the oxygen atom of the hydroxyl group. The reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Detailed Protocol
A published procedure utilizes silver carbonate, which acts as a base and may also facilitate the reaction by coordinating with the iodide, making the methyl group more electrophilic.[8]
Experimental Protocol: O-Methylation [8]
-
Dissolve 2-chloro-6-hydroxynicotinic acid (1 equivalent) in a suitable solvent like chloroform.
-
Add silver carbonate (Ag₂CO₃, ~2.3 equivalents) and methyl iodide (CH₃I, ~3.5 equivalents) to the solution.
-
Heat the reaction mixture, for instance, at 50°C, for several hours (e.g., 3 hours). Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove insoluble silver salts. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester of the target acid.
-
Note: This protocol directly yields the methyl ester (Methyl 2-chloro-6-methoxynicotinate). A subsequent hydrolysis step (saponification) would be required to obtain the final carboxylic acid.
-
Purify the product using column chromatography.
Data Summary and Pathway Comparison
| Parameter | Pathway 1 (Monomethoxylation) | Pathway 2 (O-Methylation) |
| Starting Material | 2,6-Dichloronicotinic Acid | 2-Chloro-6-hydroxynicotinic Acid |
| Key Reagent | Sodium Methoxide | Methyl Iodide, Silver Carbonate[8] |
| Byproducts | NaCl, H₂O | Silver salts (e.g., AgI) |
| Reported Yield | Generally high, scalable | 69% (for the methyl ester)[8] |
| Advantages | Uses cheaper reagents, direct to acid | Milder conditions may be possible |
| Disadvantages | Requires selective reaction control | Use of expensive silver reagents, produces the ester |
Visualization of Pathway 2
Caption: Pathway 2: O-Methylation of 2-Chloro-6-hydroxynicotinic Acid.
Purification and Analytical Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel.[9]
-
Characterization: The structure and purity of this compound are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.
-
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the selective monomethoxylation of 2,6-dichloronicotinic acid using sodium methoxide. This pathway is robust, scalable, and economically viable for industrial production. The alternative route via O-methylation of 2-chloro-6-hydroxynicotinic acid provides a viable, albeit potentially more expensive, option that may be suitable for smaller-scale synthesis where the specific precursor is more readily available. The choice of synthetic strategy will ultimately depend on factors such as scale, cost of raw materials, and available equipment.
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]
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Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. Retrieved January 12, 2026, from [Link]
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Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Materials Science Forum, 963, 21-26. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-6-methoxynicotinic Acid: An In-depth Technical Analysis of Starting Materials and Synthetic Routes
Introduction: The Strategic Importance of 2-Chloro-6-methoxynicotinic Acid
This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a chloro leaving group, and a methoxy moiety, offers a versatile platform for molecular elaboration. This guide provides an in-depth technical analysis of the primary synthetic routes to this key intermediate, with a specific focus on the selection and utilization of commercially viable starting materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by a combination of factors including the cost and availability of the starting material, the scalability of the process, and the desired purity of the final product. This guide will focus on three primary and industrially relevant synthetic pathways, each originating from a different commercially available precursor.
Route 1: Selective Methoxylation of 2,6-Dichloronicotinic Acid
This is arguably the most direct and commonly employed route for the synthesis of this compound. The strategy relies on the regioselective nucleophilic aromatic substitution (SNAr) of one of the chloro groups in 2,6-dichloronicotinic acid with a methoxide source.
Starting Material: 2,6-Dichloronicotinic Acid
| Property | Information |
| CAS Number | 38496-18-3[1][2] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol [2][3] |
| Appearance | Off-white to yellow solid[1] |
| Melting Point | 140-143 °C[4] |
| Commercial Availability | Readily available from various chemical suppliers.[1][3][5] |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4][6][7] |
Synthetic Pathway
Figure 1: Synthetic route from 2,6-Dichloronicotinic Acid.
Experimental Protocol
-
Reaction Setup: To a solution of 2,6-dichloronicotinic acid in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (typically 0-10 °C).
-
Reaction Progression: The reaction mixture is then typically warmed to a specific temperature (e.g., 50-60 °C) and stirred for a defined period until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.
Mechanistic Insight: The SNAr Reaction
The selective replacement of the 6-chloro substituent over the 2-chloro substituent is a critical aspect of this synthesis. This regioselectivity is governed by the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring activates both chloro positions for nucleophilic attack. However, the steric hindrance from the adjacent carboxylic acid group at the 3-position can influence the approach of the nucleophile, often favoring attack at the less hindered 6-position. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which then eliminates a chloride ion to restore aromaticity.[8] The choice of solvent and counter-ion can also play a role in directing the regioselectivity.[9]
Route 2: From 2,6-Dihydroxynicotinic Acid (Citrazinic Acid)
This route offers an alternative starting point, utilizing the readily available and often more economical citrazinic acid. This pathway involves a two-step process: a double chlorination to form the key intermediate, 2,6-dichloronicotinic acid, followed by the selective methoxylation as described in Route 1.
Starting Material: 2,6-Dihydroxynicotinic Acid (Citrazinic Acid)
| Property | Information |
| CAS Number | 99-11-6[10] |
| Molecular Formula | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol [11] |
| Appearance | White to light yellow crystalline powder. |
| Melting Point | >300 °C[11] |
| Commercial Availability | Widely available and generally inexpensive. |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12][13] |
Synthetic Pathway
Figure 2: Synthetic route from Citrazinic Acid.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloronicotinic Acid
-
Reaction Setup: A mixture of citrazinic acid, phosphorus oxychloride (POCl₃), and optionally phosphorus pentachloride (PCl₅) is heated under reflux. The use of a tertiary amine base like triethylamine can also be employed.
-
Reaction Progression: The reaction is maintained at reflux for several hours until the starting material is consumed.
-
Work-up and Isolation: The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2,6-dichloronicotinic acid.
Step 2: Selective Methoxylation
The 2,6-dichloronicotinic acid obtained from Step 1 is then subjected to the selective methoxylation protocol as detailed in Route 1 .
Mechanistic Insight: Chlorination with POCl₃
The chlorination of the dihydroxy-pyridine tautomers of citrazinic acid with phosphorus oxychloride is a complex process. It is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[3][14][15][16][17] The hydroxyl groups are converted into better leaving groups by reaction with POCl₃, forming chlorophosphate esters. Subsequent nucleophilic attack by chloride ions, generated in situ, leads to the displacement of the phosphate groups and the formation of the dichloro-substituted pyridine ring.
Route 3: From 2-Chloro-6-methoxynicotinonitrile
This synthetic approach involves the preparation of the target molecule from a nitrile precursor. The key steps are the synthesis of 2-chloro-6-methoxynicotinonitrile followed by its hydrolysis to the corresponding carboxylic acid.
Starting Material: 2-Chloro-6-methoxynicotinonitrile
| Property | Information |
| CAS Number | 121643-47-8 |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to light yellow solid. |
| Melting Point | 105-107 °C |
| Commercial Availability | Available from several suppliers, though potentially less common than the starting materials for Routes 1 and 2. |
| Safety | Acutely toxic. Irritant. Handle with appropriate personal protective equipment. |
This starting material can be synthesized from the more readily available 2,6-dichloronicotinonitrile.
Synthetic Pathway
Figure 3: Synthetic route from 2,6-Dichloronicotinonitrile.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methoxynicotinonitrile
-
Reaction Setup: 2,6-Dichloronicotinonitrile is dissolved in a suitable solvent like methanol. A solution of sodium methoxide in methanol is added portion-wise at a controlled temperature.
-
Reaction Progression: The reaction is stirred at ambient or slightly elevated temperature until completion.
-
Work-up and Isolation: The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 2-chloro-6-methoxynicotinonitrile, which can be purified by crystallization or chromatography.
Step 2: Hydrolysis of 2-Chloro-6-methoxynicotinonitrile
-
Reaction Setup: The nitrile is heated in the presence of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide solution).
-
Reaction Progression: The mixture is heated under reflux for a sufficient time to ensure complete hydrolysis of the nitrile to the carboxylic acid.
-
Work-up and Isolation: For acidic hydrolysis, the reaction mixture is cooled and poured onto ice, and the precipitated product is collected. For basic hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid. The solid is then filtered, washed, and dried.
Mechanistic Insight: Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid can be catalyzed by either acid or base. In an acidic medium, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Comparative Analysis of Starting Materials
| Starting Material | Relative Cost | Commercial Availability | Key Advantages | Key Disadvantages |
| 2,6-Dichloronicotinic Acid | Moderate | High | Direct, one-step conversion. | Regioselectivity can be a challenge. |
| 2,6-Dihydroxynicotinic Acid (Citrazinic Acid) | Low | Very High | Economical starting material. | Two-step process; use of harsh chlorinating agents. |
| 2-Chloro-6-methoxynicotinonitrile | High | Moderate | Can be a good alternative if the dichloro precursor is problematic. | Multi-step synthesis of the starting material may be required; hydrolysis conditions can be harsh. |
Conclusion and Expert Recommendations
For large-scale, cost-effective production, Route 2 , starting from citrazinic acid, is often the most attractive option due to the low cost of the initial raw material. However, this route involves the use of corrosive and hazardous chlorinating agents, which requires specialized equipment and handling procedures.
For laboratory-scale synthesis and when a more direct approach is desired, Route 1 , starting from 2,6-dichloronicotinic acid, is highly recommended. The commercial availability of this starting material and the relatively straightforward single-step conversion make it a reliable and efficient choice. Careful optimization of the reaction conditions is crucial to ensure high regioselectivity.
Route 3 offers a viable alternative, particularly if the nitrile precursor is readily available or can be synthesized efficiently. This route can be advantageous in certain contexts, but the overall number of steps and the potentially harsh hydrolysis conditions should be considered.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, budget, and available resources. A thorough process of hazard assessment and optimization should be conducted for any chosen route to ensure a safe, efficient, and reproducible synthesis of the valuable intermediate, this compound.
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NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
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Homework For You. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
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LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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National Institutes of Health. (2021, February 6). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. Retrieved from [Link]
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An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 2-Chloro-6-methoxynicotinic Acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2-Chloro-6-methoxynicotinic acid is one such pivotal intermediate. While it does not possess a "mechanism of action" in the traditional pharmacological sense of interacting with a biological target, its significance lies in its chemical reactivity—its "mechanism of action" within a synthetic pathway. This guide provides an in-depth analysis of the chemical properties, reactivity, and core applications of this compound, with a primary focus on its role as a key precursor in the synthesis of Mavacoxib, a long-acting, selective COX-2 inhibitor used in veterinary medicine.[1][2]
This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for the rational application of this versatile reagent in complex synthetic campaigns.
Part 1: Physicochemical Profile and Reactivity Analysis
The synthetic utility of this compound stems directly from the specific arrangement and electronic nature of its functional groups on the pyridine ring.
Molecular Structure: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol
The pyridine ring is substituted with three key functional groups:
-
Carboxylic Acid (-COOH) at C3: This is the primary site for amide bond formation, the most common reaction for this molecule in pharmaceutical synthesis.
-
Chloro Group (-Cl) at C2: This halogen acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid group activates this position, making it susceptible to nucleophilic attack.
-
Methoxy Group (-OCH₃) at C6: As an electron-donating group, the methoxy substituent modulates the overall electronics of the ring and can influence the reactivity of the other positions.
The interplay of these groups dictates the molecule's reaction profile. The carboxylic acid is readily activated for coupling with amines, while the chloro group offers a handle for further diversification, although its reactivity is secondary to the carboxylic acid in typical amide coupling schemes.
Key Analytical Data
Proper characterization is crucial for ensuring the quality of the starting material and for monitoring reaction progress.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | Resonances for the six carbons of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic stretches for O-H (broad, from the carboxylic acid), C=O (carbonyl), C-O (methoxy), and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at approximately 187.9 m/z, showing the characteristic isotopic pattern for a chlorine-containing compound.[3] |
Part 2: Core Synthetic Application: Amide Coupling in Mavacoxib Synthesis
The most prominent application of this compound is as a key building block in the synthesis of diarylpyrazole COX-2 inhibitors like Mavacoxib.[4][5][6] The core transformation is the formation of an amide bond between the carboxylic acid group and an appropriate amine partner.
The Causality of Reagent Selection in Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The choice of activating agent is critical and depends on factors like substrate tolerance, desired reaction conditions, and cost.
Common strategies include:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To prevent side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included to trap the intermediate as an active ester, which then reacts cleanly with the amine.[8][9]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents that generate active esters in situ.[10] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is particularly effective for coupling hindered acids or poorly nucleophilic amines.[10][11]
-
Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a very reactive intermediate. This method is robust but can be harsh and may not be suitable for sensitive substrates.[10]
Workflow for Amide Coupling in API Synthesis
The following diagram illustrates a typical workflow for the synthesis of an amide intermediate using this compound, from reagent preparation to product isolation.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and widely applicable method for coupling this compound with a primary or secondary amine.[10][11]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired amide.
Self-Validation and Trustworthiness: This protocol incorporates in-process controls (TLC/LC-MS monitoring) to ensure the reaction proceeds to completion before work-up, minimizing impurity generation. The extractive work-up is designed to remove excess reagents and DMF, providing a crude product that is amenable to standard purification techniques.
Part 3: Quality Control and Decision-Making Logic
Rigorous quality control is non-negotiable in pharmaceutical synthesis. The following diagram outlines the logical flow for characterizing the final amide product and making decisions based on the analytical results.
Caption: Quality control workflow for synthesized intermediates.
Conclusion
This compound is a quintessential example of a molecular scaffold whose value is defined by its strategic reactivity. Its "mechanism of action" is that of a reliable and versatile chemical partner. By understanding the electronic interplay of its functional groups, researchers can rationally select reaction conditions to perform high-yield amide couplings, a cornerstone reaction in medicinal chemistry. The protocols and workflows detailed in this guide provide a robust framework for the successful application of this intermediate in the synthesis of complex targets like Mavacoxib, ensuring both efficiency and high standards of quality control.
References
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365). [Link]
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Karaküçük, A., et al. (2017). Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 747–753. [Link]
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Ibrahim, M. A., et al. (2012). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]
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Patsnap Synapse. (n.d.). Mavacoxib - Drug Targets, Indications, Patents. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
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PubChem. (n.d.). Mavacoxib. Retrieved January 12, 2026, from [Link]
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Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. [Link]
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Gogoi, P., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]
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Spectroscopic Characterization of 2-Chloro-6-methoxynicotinic Acid: A Technical Guide
Introduction
2-Chloro-6-methoxynicotinic acid, a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its chemical structure, characterized by a pyridine ring bearing a carboxylic acid, a chloro, and a methoxy group, offers multiple points for chemical modification, making it a versatile intermediate. The precise structural elucidation and confirmation of purity of this compound are paramount for its effective use in drug discovery and development pipelines.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol , CAS: 503000-87-1).[1][2][3] We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this important chemical entity.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its expected spectroscopic behavior. The pyridine ring is an aromatic system, which will give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The substituents—a chlorine atom, a methoxy group, and a carboxylic acid—will influence the chemical shifts of the ring protons and carbons through their respective electronic effects (inductive and resonance). In IR spectroscopy, the carboxylic acid and the aromatic ring will exhibit prominent absorption bands. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, further confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard. Complete dissolution is ensured by gentle vortexing.
-
Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[4]
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methoxy group protons. The carboxylic acid proton may be observed as a broad singlet, often at a high chemical shift, or it may undergo exchange with residual water in the solvent, leading to its disappearance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. Its downfield shift is influenced by the electron-withdrawing carboxylic acid group. |
| ~7.0 | d | 1H | H-5 | The proton at position 5 is also a doublet, coupled to the H-4 proton. The electron-donating methoxy group at position 6 will shield this proton, shifting it upfield relative to H-4. |
| ~3.9 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |
| >10 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very low field.[5][6] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.[4][7] |
| ~160-165 | C-6 | The carbon bearing the electron-donating methoxy group will be deshielded and is also adjacent to the ring nitrogen. |
| ~150-155 | C-2 | The carbon attached to the electronegative chlorine atom will be deshielded. |
| ~140-145 | C-4 | The aromatic carbon at position 4 is expected in the typical aromatic region. |
| ~120-125 | C-3 | The carbon bearing the carboxylic acid group. |
| ~110-115 | C-5 | This carbon is shielded by the electron-donating effect of the methoxy group. |
| ~55-60 | -OCH₃ | The carbon of the methoxy group appears in the typical range for sp³ carbons attached to an oxygen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is mixed with dry Potassium Bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Data is acquired on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950, ~2850 | Medium | C-H stretch | -OCH₃ group |
| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |
| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1300-1200 | Strong | C-O stretch | Carboxylic acid C-O and Ar-O-CH₃ |
| ~1100-1000 | Medium | C-O stretch | Ar-O-CH₃ |
| ~850-750 | Medium-Strong | C-Cl stretch | C-Cl bond |
The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[6] A strong, sharp peak around 1700 cm⁻¹ for the carbonyl (C=O) stretch is also a key diagnostic feature.[6][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source is commonly used.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Parameters (ESI-Positive Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum plots relative intensity versus the mass-to-charge ratio (m/z).
Predicted Mass Spectrum
-
Molecular Ion: The molecular weight of this compound is 187.58. In ESI+ mode, the protonated molecule ([M+H]⁺) is expected at m/z 188. This is consistent with the reported LC-MS data of [M+1]+ = 187.93.[9] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.
Logical Fragmentation Pathway
The fragmentation of the molecular ion can provide further structural information. A logical workflow for the fragmentation is depicted below.
Caption: Predicted ESI-MS fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the advancement of research and development in the chemical and pharmaceutical sciences.
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). [Link]
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Chemistry LibreTexts. ¹³C NMR Spectroscopy. (2021-12-15). [Link]
- Silverstein, R. M., et al.
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Solubility Profile of 2-Chloro-6-methoxynicotinic Acid: A Methodological and Interpretive Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, dissolution is a prerequisite for absorption; thus, poor solubility can become a significant rate-limiting step, leading to inadequate systemic drug concentrations.[1][3] This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis. We delve into its fundamental physicochemical properties, present a robust experimental framework for determining its thermodynamic solubility, and discuss the critical factors influencing its dissolution in various solvent systems. This document is intended to serve as a practical resource for scientists engaged in formulation development, process chemistry, and preclinical evaluation.
The Imperative of Solubility in Pharmaceutical Development
Solubility is a foundational physicochemical property that dictates the performance of a drug candidate throughout the development lifecycle.[2][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a challenge that can hinder or even terminate promising development programs.[1][3] Insufficient solubility can lead to a cascade of undesirable outcomes, including:
-
Low Bioavailability: Inadequate dissolution in the gastrointestinal tract results in poor absorption and variable therapeutic response.[1][3]
-
Compromised Preclinical Data: Precipitation of the compound in in vitro assays can lead to unreliable data and mask the true biological activity or toxicity of a molecule.[3][5]
-
Formulation and Dosing Challenges: Highly insoluble compounds often require complex and costly formulation strategies to achieve therapeutic concentrations.[6]
Therefore, a thorough characterization of an API's solubility profile is not merely a data collection exercise; it is a cornerstone of a rational, data-driven drug development strategy.[6] This guide focuses on providing the tools and understanding necessary to perform this critical characterization for this compound.
Physicochemical Profile: this compound
Understanding the intrinsic properties of a molecule is essential for interpreting its solubility behavior. This compound is a substituted pyridine carboxylic acid derivative.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 503000-87-1 | [7][8] |
| Molecular Formula | C₇H₆ClNO₃ | [7][8] |
| Molecular Weight | 187.58 g/mol | [7][8] |
| Physical Form | Solid | [7] |
| Melting Point | 230 °C | [9] |
| pKa | Not publicly available (Expected to be acidic due to the carboxylic acid group) | |
| LogP | Not publicly available (Expected to be moderately lipophilic) |
The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[10] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to have significantly higher aqueous solubility.[10]
Quantitative Solubility Assessment
While extensive public data on the solubility of this compound in a wide range of solvents is limited, this section provides a template for its systematic determination. The following table outlines the key solvents used in pharmaceutical development, which should be investigated to build a comprehensive solubility profile.
| Solvent | Type | Expected Solubility | Quantitative Value (mg/mL at 25°C) |
| Water (pH 5.0) | Protic, Polar | Low | To be determined experimentally |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Moderate to High | To be determined experimentally |
| Methanol | Protic, Polar | Moderate to High | To be determined experimentally |
| Ethanol | Protic, Polar | Moderate to High | To be determined experimentally |
| Acetone | Aprotic, Polar | Moderate to High | To be determined experimentally |
| Acetonitrile | Aprotic, Polar | Moderate | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | To be determined experimentally |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | To be determined experimentally |
| Ethyl Acetate | Aprotic, Moderately Polar | Moderate | To be determined experimentally |
| Toluene | Aprotic, Nonpolar | Low | To be determined experimentally |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[11][12][13] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.[10][11] The following protocol provides a robust, self-validating workflow.
Rationale and Workflow Overview
The core principle is to create a saturated solution where the rate of dissolution of the solid API equals the rate of its precipitation. This dynamic equilibrium ensures the measured concentration represents the true thermodynamic solubility under the specified conditions.[10][13]
Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument
Procedure:
-
Preparation:
-
Step 1.1: Add an excess amount of this compound to a glass vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm equilibrium has been reached with the solid phase.[14] A starting point is to add ~10 mg of API to 2 mL of solvent.
-
Step 1.2: Accurately dispense a known volume of the desired solvent into the vial.
-
Step 1.3: Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Step 2.1: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[14]
-
Step 2.2: Agitate the vials at a consistent speed (e.g., 200-300 RPM) to ensure continuous mixing and facilitate the dissolution process.[14]
-
Step 2.3: Equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[14] Trustworthiness Check: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration remains constant between successive time points.[11]
-
-
Sampling and Phase Separation:
-
Step 3.1: Remove vials from the shaker and allow them to stand briefly for the excess solid to sediment.
-
Step 3.2: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Step 3.3: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality: This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[14] The filter material should be chosen for its low drug binding properties.
-
-
Analysis:
-
Step 4.1: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Step 4.2: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Step 4.3: Calculate the original solubility in mg/mL or other desired units by accounting for the dilution factor.
-
Key Factors Influencing Solubility
The solubility value is not an immutable constant. It is influenced by a variety of physicochemical and environmental factors that must be controlled and understood.
-
pH: As a carboxylic acid, the solubility of this compound is expected to increase dramatically as the pH of the medium rises above its pKa.[10] Experiments should be conducted across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[14]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. All measurements must be reported with the corresponding temperature.
-
Polymorphism: Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[2][10] The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form of the material being tested.
Conclusion
A comprehensive understanding of the solubility of this compound is fundamental to its successful development as a pharmaceutical intermediate or API. This guide has outlined the critical importance of this parameter and provided a detailed, robust protocol for its determination using the gold-standard shake-flask method. By systematically evaluating solubility in a range of pharmaceutically relevant solvents and understanding the influence of factors like pH and solid form, researchers can generate the high-quality data needed to guide formulation strategies, ensure data integrity in biological assays, and ultimately accelerate the drug development process.
References
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- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.com.
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- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
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A Technical Guide to the Stability and Storage of 2-Chloro-6-methoxynicotinic Acid for Pharmaceutical and Research Applications
An In-depth Technical Guide
Introduction
2-Chloro-6-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative that serves as a crucial building block and intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its specific functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—provide multiple reaction sites, making it a versatile precursor in medicinal chemistry and drug development.[1] The integrity of such a key intermediate is paramount; its degradation can lead to impurities in the final active pharmaceutical ingredient (API), impacting efficacy, safety, and regulatory compliance.
This technical guide provides an in-depth analysis of the stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its storage, handling, and potential degradation pathways. By understanding the causality behind its stability characteristics, professionals can ensure the integrity of their research and development processes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. These properties dictate its behavior in various environments and its susceptibility to degradation.
| Property | Value | Source(s) |
| CAS Number | 503000-87-1 | [2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [2][3][4] |
| Molecular Weight | 187.58 g/mol | [2][3][4] |
| Appearance | Solid, white to light yellow powder/crystal | [1][2][5] |
| Melting Point | ~230 °C | [4] |
| Purity | Typically ≥ 95-97% | [1][6] |
| Storage Class | 11 - Combustible Solids | [2] |
Core Stability Profile and Degradation Pathways
While generally stable under standard conditions, the reactivity of the chloro, methoxy, and carboxylic acid groups makes this compound susceptible to degradation under specific environmental stresses.
Key Factors Influencing Stability
-
Temperature: As a solid, the compound is stable at ambient temperatures. However, high temperatures can lead to thermal decomposition, which may release hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5][7]
-
Humidity and Moisture: The presence of moisture is a critical factor. The methoxy group on the pyridine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-Chloro-6-hydroxynicotinic acid. This conversion represents a significant impurity that could alter subsequent synthetic steps. Nicotinic acid esters, for example, are known to undergo hydrolysis back to the parent carboxylic acid in aqueous buffers.[8]
-
Light: Several safety data sheets recommend protecting the compound from direct sunlight and light.[9][10] Photodegradation can occur in molecules with aromatic rings and heteroatoms, leading to complex decomposition pathways.
-
pH in Solution: The stability of nicotinic acid derivatives in solution is often pH-dependent.[8][11] In acidic solutions, the pyridine nitrogen can be protonated, potentially influencing the electronic properties of the ring and the reactivity of the substituents. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which may have different stability and solubility profiles.
-
Incompatible Materials: Strong oxidizing agents are noted as a primary incompatibility.[6] Additionally, contact with strong bases, amines, and reducing agents should be avoided to prevent unintended reactions.[7]
Plausible Degradation Pathway: Hydrolysis
The most probable degradation pathway under common laboratory and storage conditions involving moisture is the hydrolysis of the methoxy ether to a hydroxyl group. This reaction transforms the starting material into a different chemical entity, 2-Chloro-6-hydroxynicotinic acid.
Caption: Proposed primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is a self-validating system to ensure the compound's integrity from procurement to use.
Optimized Storage Conditions
To mitigate the risks outlined above, the following storage conditions are recommended, consolidating best practices from multiple safety data sheets.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place; 2-8°C for long-term storage. | Minimizes thermal degradation and slows kinetic rates of potential reactions. | [6][9][10] |
| Atmosphere | Keep container tightly sealed in a dry place. Consider storing under an inert gas (e.g., Nitrogen) for long-term archival. | Prevents exposure to atmospheric moisture, which can cause hydrolysis. An inert atmosphere displaces oxygen and moisture. | [6][10][12] |
| Light | Protect from light and direct sunlight. | Prevents potential photodegradation. | [9][10] |
| Ventilation | Store in a well-ventilated area. | Ensures that any potential off-gassing does not accumulate. | [9] |
| Compatibility | Store away from incompatible materials (strong oxidizing agents, bases, amines). | Prevents chemical reactions that would degrade the compound. | [7] |
Safe Handling Workflow
Due to its classification as a skin, eye, and respiratory irritant, a systematic approach to handling is mandatory.[6][13][14]
Caption: Step-by-step safe handling workflow for the compound.
Experimental Protocol: Stability Assessment
To empirically validate the stability of a given batch of this compound, a forced degradation study coupled with a stability-indicating analytical method is the authoritative approach. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this analysis.[15]
Objective
To identify and quantify degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC-UV method.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Application of Stress:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, monitoring for degradation.
-
Oxidation: Mix stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 24-48 hours. Dissolve a known quantity post-stress for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis (HPLC-UV):
-
Rationale for Method Choice: HPLC with UV detection is a standard, robust method for separating and quantifying small organic molecules and their impurities.[15] A C18 reverse-phase column is typically effective for this class of compounds.
-
Example HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
-
Data Interpretation:
-
Analyze the chromatograms from the stressed samples against a non-stressed control.
-
A method is considered "stability-indicating" if the peaks for the parent compound and all degradation products are well-resolved.
-
Calculate the percentage of degradation. For identification of unknown degradation product peaks, LC-MS/MS analysis can be employed to determine their mass and fragmentation patterns.[16][17]
-
Conclusion
This compound is a chemically stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to moisture, high temperatures, light, and incompatible chemicals. The most likely degradation pathway involves the hydrolysis of the methoxy group. For professionals in research and drug development, adhering to stringent storage protocols—specifically, keeping the compound in a cool, dry, dark environment with the container tightly sealed—is critical for preserving its purity and ensuring the validity of experimental results. The implementation of forced degradation studies provides the ultimate empirical evidence for the stability profile of a specific batch, underpinning the scientific integrity of its use in synthesis and development.
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SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Thermo Fisher Scientific. [Link]
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Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]
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2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. PubChem. [Link]
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Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]
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Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]
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Analytical Methods for Biological Samples. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Polymers (Basel). [Link]
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Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
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Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1. Applied and Environmental Microbiology. [Link]
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Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]
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Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. Journal of Bacteriology. [Link]
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Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed. [Link]
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A Technical Guide to 2-Chloro-6-methoxynicotinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract: 2-Chloro-6-methoxynicotinic acid is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its strategic combination of a reactive chloro-substituent, a modifiable carboxylic acid, and an electron-donating methoxy group provides a unique platform for the synthesis of diverse and complex molecular architectures. This guide delves into the physicochemical properties, reactivity, and synthetic applications of this scaffold. We will explore its role in constructing novel therapeutic agents, detailing key reaction protocols and the underlying chemical principles that make it an indispensable tool for drug discovery professionals. The narrative emphasizes the causality behind experimental choices, providing researchers with both practical methodologies and strategic insights for leveraging this compound in their research and development programs.
Introduction: The Strategic Value of the Nicotinic Acid Core
The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged scaffold in pharmacology. As a vitamer of vitamin B3, it is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD), which is central to cellular metabolism and redox reactions.[1] Beyond its physiological role, pharmacological doses of nicotinic acid derivatives have long been used to manage dyslipidemia by lowering triglycerides and LDL cholesterol while increasing HDL cholesterol levels.[2][3][4]
The true power of the nicotinic acid scaffold in drug design, however, lies in its capacity for chemical modification. By introducing specific functional groups onto the pyridine ring, medicinal chemists can fine-tune the molecule's steric and electronic properties to achieve desired pharmacological activities. This compound (CAS 503000-87-1) exemplifies this principle. It is not merely a nicotinic acid derivative but a carefully designed synthetic intermediate.[5][6] Its structure features three key points of functionality:
-
A Chlorine Atom at the C2 Position: This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of amine, oxygen, or sulfur-based nucleophiles.
-
A Carboxylic Acid at the C3 Position: This group is a versatile handle for forming amide or ester linkages, which are fundamental in building larger, drug-like molecules.
-
A Methoxy Group at the C6 Position: This electron-donating group influences the reactivity of the pyridine ring and can participate in key binding interactions with biological targets.
This combination makes this compound an ideal starting point for creating libraries of compounds for screening and developing active pharmaceutical ingredients (APIs) for diverse therapeutic areas, including anti-inflammatory, antibacterial, and antiviral agents.[7][8]
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's properties is critical for effective synthetic planning. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 503000-87-1 | [5][9] |
| Molecular Formula | C₇H₆ClNO₃ | [5] |
| Molecular Weight | 187.58 g/mol | [5] |
| Appearance | Solid | |
| SMILES | COc1ccc(C(O)=O)c(Cl)n1 | |
| InChI Key | JPBUYRWPJMVZKX-UHFFFAOYSA-N |
The reactivity of the molecule is governed by its functional groups. The chlorine at C2 is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. The carboxylic acid exhibits typical reactivity and can be readily converted to an acid chloride, ester, or amide. The methoxy group at C6 donates electron density to the ring, which can influence the regioselectivity of further reactions and provides a potential metabolic site.
Core Synthetic Transformations and Methodologies
The utility of this compound is best illustrated through its common synthetic transformations. These reactions provide a robust toolkit for generating molecular diversity.
Caption: Key synthetic pathways originating from this compound.
Esterification of the Carboxylic Acid
Protecting the carboxylic acid as an ester is a common initial step. This prevents its interference in subsequent reactions, particularly base-mediated nucleophilic substitutions. The methyl ester is a frequent choice due to its relative stability and ease of subsequent hydrolysis.
Experimental Protocol: Synthesis of Methyl 2-chloro-6-methoxynicotinate
This protocol is adapted from a similar synthesis of the methyl ester from its corresponding hydroxy precursor.[10]
-
To the Acid: In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Acid Catalyst: Carefully add sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. The choice of catalyst is crucial; sulfuric acid is standard for Fischer esterification, while thionyl chloride converts the acid to the more reactive acid chloride in situ, which then reacts with methanol.
-
Reaction: Heat the mixture to reflux (typically 60-65 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel if necessary.
Nucleophilic Aromatic Substitution (SNAr) at C2
This is arguably the most powerful application of the scaffold. The activated C2 position allows for the displacement of the chloride by a wide range of nucleophiles, forming C-N, C-O, or C-S bonds. This reaction is the cornerstone for building libraries of analogs. A general three-step process starting from the commercially available acid is a highly efficient strategy.[8]
Caption: A three-step workflow for synthesizing 2-substituted nicotinic acids.
Experimental Protocol: Synthesis of a 2-Aminonicotinic Acid Derivative
This protocol illustrates a typical SNAr reaction on the esterified intermediate.
-
Reactants: Dissolve methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane.
-
Nucleophile and Base: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq). The base is essential to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-120 °C. The reaction is often performed in a sealed vessel to prevent the evaporation of volatile amines. Monitor progress by TLC or LCMS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase, concentrate, and purify the resulting 2-amino-6-methoxynicotinate ester by column chromatography.
Amide Bond Formation
The carboxylic acid at C3 is a prime site for amide coupling, a reaction of paramount importance in drug synthesis for linking molecular fragments. The acid is typically activated first to facilitate the reaction with an amine.
Experimental Protocol: Amide Coupling
This protocol is based on standard methods for converting nicotinic acids to amides.[11]
-
Activation: Suspend this compound (1.0 eq) in an inert solvent like dichloromethane (DCM) or THF. Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF (1-2 drops) at 0 °C.[11] Allow the mixture to stir at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in DCM.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide product by chromatography or recrystallization.
Applications in Drug Discovery and Biological Significance
Derivatives of substituted nicotinic acids have shown efficacy across a spectrum of diseases. The strategic placement of substituents on the 2- and 6-positions of the nicotinic acid core can lead to compounds with potent and selective biological activity.
| Derivative Class | Therapeutic Area | Rationale and Significance |
| 2-Arylamino Nicotinic Acids | Anti-inflammatory | These compounds are structurally analogous to fenamic acid NSAIDs. The 2-amino linkage allows the molecule to adopt a conformation that can inhibit enzymes like COX-1/COX-2. |
| 2-Heterocyclyl Nicotinic Acids | Antibacterial / Antiviral | The introduction of nitrogen-rich heterocycles (e.g., imidazoles, triazoles) can enhance antimicrobial activity by improving cell penetration or inhibiting key bacterial or viral enzymes.[7] |
| Nicotinic Acid Amides | CNS Agents, Enzyme Inhibitors | Amide derivatives are used to target a vast range of proteins. For instance, they can act as PARP inhibitors in oncology or target G-protein coupled receptors (GPCRs) in the central nervous system. |
| Fused Pyridopyrimidines | Kinase Inhibitors | This compound can serve as a precursor for building fused heterocyclic systems, which are common scaffolds for kinase inhibitors used in cancer therapy. |
Compounds substituted with electron-donating groups like methoxy have also been noted for showing higher antioxidant activity, which is beneficial in combating oxidative stress associated with various diseases.[12]
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in medicinal chemistry. It is more than just a chemical; it is a versatile platform that empowers chemists to rapidly access a vast chemical space. Its predictable reactivity at the C2 and C3 positions allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds.
Future applications will likely see this scaffold incorporated into more complex synthetic strategies, such as in the creation of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and DNA-encoded libraries. As our understanding of disease biology grows, the demand for versatile, reliable, and strategically designed building blocks like this compound will only increase, solidifying its role as a cornerstone of modern drug discovery.
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A Senior Application Scientist's Guide to 2-Chloro-6-methoxynicotinic Acid: A Cornerstone Building Block in Modern Synthesis
Foreword: Beyond the Reagent Bottle
In the landscape of organic synthesis, certain molecules transcend their role as mere starting materials; they become trusted partners in the complex art of molecular construction. 2-Chloro-6-methoxynicotinic acid is one such entity. Its elegantly functionalized pyridine core, featuring strategically placed chloro, methoxy, and carboxylic acid groups, offers a trifecta of reactive sites that chemists can exploit with remarkable precision. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of why this building block is so effective, explaining the causality behind experimental choices and offering field-tested insights into its application. We will explore its fundamental properties, delve into its most pivotal reactions with mechanistic clarity, and culminate in a case study of its role in the synthesis of a blockbuster oncology drug.
Part 1: Core Characteristics and Handling
A thorough understanding of a reagent's physical properties and safety profile is the foundation of any successful synthetic campaign.
Physicochemical Data
The intrinsic properties of this compound dictate its behavior in solution and its stability, which are critical parameters for reaction design.
| Property | Value | Source(s) |
| CAS Number | 503000-87-1 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | Data not consistently reported; precursor 2-chloro-6-hydroxynicotinic acid melts at 302 °C | [3] |
| SMILES | COc1ccc(C(O)=O)c(Cl)n1 | [1] |
| InChI Key | JPBUYRWPJMVZKX-UHFFFAOYSA-N | [1] |
Safety and Handling Protocol
As with any chlorinated heterocyclic compound, appropriate precautions are mandatory. The primary hazards are related to irritation and potential sensitization.
-
Hazard Profile : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] It is harmful if swallowed.[1]
-
Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[4] Keep the container tightly sealed to prevent moisture ingress.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 2: Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A common laboratory-scale synthesis starts from the more accessible 2,6-dichloroisonicotinic acid, a related isomer, illustrating a key nucleophilic aromatic substitution.
Workflow: Synthesis via Selective Methoxylation
The following workflow outlines a representative synthesis adapted from the preparation of the isomeric 2-chloro-6-methoxyisonicotinic acid, highlighting the selective displacement of one chloride over the other.[7]
Caption: Synthetic route from a dichlorinated precursor.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for selective nucleophilic substitution on dihalopyridines.[7]
-
Reaction Setup : To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0-2.5 eq) with stirring.
-
Heating : Gently heat the reaction mixture to reflux (approximately 70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Causality Check : Heating is crucial to provide the activation energy for the nucleophilic attack of the methoxide ion on the electron-deficient pyridine ring. The methoxide is generated in situ from methanol and NaOH. The C6 position is generally more activated towards nucleophilic attack than the C2 position in nicotinic acids, leading to regioselectivity.
-
Workup : After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3.
-
Isolation : A white precipitate will form upon acidification. Stir the slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold methanol. Dry the product under vacuum to yield this compound.
Part 3: The Reactive Arsenal: Key Transformations and Mechanistic Insights
The synthetic utility of this compound stems from its three distinct functional handles. The chlorine atom at the C2 position is the primary site for diversification via substitution and cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful transformation for this substrate. The pyridine nitrogen and the carboxylic acid group act as electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the key anionic intermediate (a Meisenheimer complex), thereby facilitating the reaction.[8][9]
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A Theoretical Deep Dive into 2-Chloro-6-methoxynicotinic Acid: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive theoretical analysis of 2-Chloro-6-methoxynicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties. This in-silico approach offers profound insights that can accelerate drug design and development by predicting molecular behavior and reactivity, thus complementing and guiding experimental work.
Introduction: The Significance of this compound in Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities, including the treatment of high cholesterol.[3][4] The strategic substitution on the pyridine ring, as seen in this compound, creates a versatile scaffold for the synthesis of more complex drug candidates. For instance, derivatives of 2-chloronicotinic acid are pivotal intermediates in the production of anti-inflammatory drugs, antibiotics, and agrochemicals.[1] Understanding the fundamental molecular properties of this intermediate is therefore paramount for optimizing synthetic routes and designing novel therapeutic agents.
Theoretical studies, particularly those employing DFT, have become indispensable tools in modern chemistry.[5][6] They allow for the accurate prediction of molecular geometries, vibrational frequencies (IR spectra), electronic properties (HOMO-LUMO analysis), and NMR chemical shifts, all of which are critical for characterizing a molecule and predicting its reactivity.[7][8][9] This guide will walk through the theoretical investigation of this compound, providing both the methodology and the interpretation of the computational results.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
The Choice of DFT Functional and Basis Set
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, providing reliable results for both structural and electronic properties.[3][7][10] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, as well as the potentially delocalized pi-system. The polarization functions (d,p) allow for more flexibility in the spatial description of the electron density, which is crucial for capturing the precise geometry and vibrational modes.
Step-by-Step Computational Workflow
The following protocol outlines the steps for a comprehensive theoretical analysis of this compound using a computational chemistry software package like Gaussian:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Ensure the calculation is performed in the gas phase to model an isolated molecule.
-
The optimization should continue until the forces on the atoms are negligible, indicating that a stationary point on the potential energy surface has been reached.
-
-
Frequency Calculation:
-
Following the successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The output will provide the theoretical vibrational frequencies, which can be correlated with an experimental IR spectrum.
-
-
Electronic Property Analysis:
-
From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane - TMS).
-
Diagram of the Computational Workflow
Caption: A streamlined workflow for the theoretical analysis of this compound.
Theoretical Results and Discussion
This section presents the expected theoretical results for this compound based on the described methodology.
Optimized Molecular Geometry
The geometry optimization will yield the most stable conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.[11]
| Parameter | Predicted Value (Å or °) |
| C-Cl Bond Length | ~1.75 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |
| COOH Dihedral Angle | Planar with the ring |
Table 1: Predicted key geometrical parameters for this compound.
Vibrational Analysis (Infrared Spectroscopy)
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. It's important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is often applied for better agreement with experimental spectra.[10]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3500 (monomer), ~2500-3300 (dimer) | Broad band, characteristic of carboxylic acids[12] |
| C-H stretch (aromatic) | ~3100 - 3000 | |
| C-H stretch (methoxy) | ~2950 - 2850 | |
| C=O stretch | ~1710 - 1760 | Strong absorption, characteristic of carboxylic acids[12] |
| C=C/C=N stretch (ring) | ~1600 - 1450 | |
| C-O stretch | ~1320 - 1210 | |
| C-Cl stretch | ~800 - 600 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.[7][9]
| Parameter | Predicted Value (eV) |
| E(HOMO) | ~ -6.5 to -7.5 |
| E(LUMO) | ~ -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | ~ 4.0 to 6.0 |
Table 3: Predicted frontier molecular orbital energies for this compound.
Diagram of HOMO-LUMO Energy Levels
Caption: A schematic representation of the HOMO and LUMO energy levels and the energy gap.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR calculations can predict the ¹H and ¹³C chemical shifts. These predictions are highly valuable for interpreting experimental NMR spectra and for assigning signals to specific atoms in the molecule, especially for complex structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10 - 12 | 160 - 180 |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| OCH₃ | 3.5 - 4.5 | 50 - 60 |
| C-Cl | - | 140 - 160 |
| C-OCH₃ | - | 150 - 170 |
Table 4: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[12]
Correlation with Experimental Data: The Validation Step
While theoretical calculations provide a powerful predictive framework, validation against experimental data is crucial for ensuring the accuracy of the computational model.
Experimental Protocols
-
Synthesis: this compound can be synthesized via several routes, for example, from 2-chloro-6-hydroxynicotinic acid.[13] The purity of the synthesized compound should be confirmed using techniques like HPLC and mass spectrometry.
-
FT-IR Spectroscopy: An experimental FT-IR spectrum can be recorded using a KBr pellet or as a Nujol mull.[10] The positions of the characteristic peaks (O-H, C=O, C-Cl) should be compared with the scaled theoretical frequencies.
-
UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be compared with an experimental UV-Vis spectrum recorded in a suitable solvent (e.g., ethanol or acetonitrile).[10][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10] The experimental chemical shifts should be compared with the calculated values.
Discrepancies between theoretical and experimental data can often be explained by factors not included in the gas-phase calculations, such as solvent effects and intermolecular interactions (e.g., hydrogen bonding in the solid state).
Conclusion and Future Directions
The theoretical study of this compound provides a detailed picture of its structural, vibrational, and electronic properties. This computational approach, when used in conjunction with experimental validation, is a powerful strategy for understanding the behavior of this important pharmaceutical intermediate. The insights gained can guide the synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Future studies could explore the molecule's reactivity through the calculation of electrostatic potential maps and Fukui functions, providing a more detailed understanding of its reactive sites for electrophilic and nucleophilic attack.[3][4] Furthermore, molecular docking studies could be employed to investigate the binding of derivatives of this molecule to specific biological targets, thereby accelerating the drug discovery process.
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DergiPark. (2023). DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. Retrieved from [Link]
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Bardak, F. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science. Retrieved from [Link]
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ResearchGate. (2023). DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. Retrieved from [Link]
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Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 936, 43-46. Retrieved from [Link]
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Boukli, H., et al. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 332-341. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]
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Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6848. Retrieved from [Link]
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2-Chloro-6-methoxynicotinic acid safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxynicotinic Acid
Introduction: Understanding the Compound
This compound is a substituted pyridine derivative utilized as a key building block and intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its specific structural features, including the chloro, methoxy, and carboxylic acid functional groups, allow for diverse chemical modifications, making it a valuable component in drug discovery and development.[1] Given its role in research and manufacturing, a thorough understanding of its safety profile and proper handling procedures is paramount for protecting laboratory personnel and ensuring experimental integrity.
This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data. It is designed for researchers, chemists, and drug development professionals who may handle this compound.
Section 1: Hazard Identification and Risk Assessment
The primary step in safe handling is a complete understanding of the potential hazards. This compound is classified as an irritant and presents specific risks upon exposure.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for understanding chemical hazards. This compound is consistently identified with the following warnings:
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319 | Warning | Causes serious eye irritation.[2][3][4][5] |
| Specific target organ toxicity (single exposure) | 3 | H335 | Warning | May cause respiratory irritation.[2][3][5][6] |
| Acute Toxicity (Oral) | 4 | H302 | Warning | Harmful if swallowed.[7] |
GHS Pictogram:
Physicochemical Properties and Reactivity
Understanding the compound's physical state and reactivity is crucial for anticipating its behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 503000-87-1 | [7][8] |
| Molecular Formula | C₇H₆ClNO₃ | [7][8] |
| Molecular Weight | 187.58 g/mol | [7][8] |
| Appearance | Solid, white to light yellow powder/crystal.[1] | [1][7] |
| Melting Point | ~230 °C | [8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[2][4][9] | [2][9] |
Causality of Incompatibilities: As a carboxylic acid, it can react exothermically with bases. The pyridine ring and other functional groups may be susceptible to vigorous reaction with strong oxidizing agents, potentially compromising the compound's integrity and creating hazardous conditions.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE. The goal is to create a self-validating system where the risk of exposure is minimized at every step.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the handler from the hazard.
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust (e.g., weighing, transferring), a certified chemical fume hood is required.[10] This is critical to mitigate the risk of respiratory irritation from inhaling fine particles.[2][5]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]
Personal Protective Equipment (PPE)
PPE provides a direct barrier between the user and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield to prevent eye contact.[11][12] Direct contact with the solid or solutions can cause serious eye irritation.[2]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator for dusts may be necessary.[6][11]
The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.
Caption: PPE and Engineering Control Decision Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Limit all unnecessary personal contact with the chemical.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]
-
Ensure containers are securely sealed when not in use to prevent accidental spills or contamination.[2][6]
Storage Requirements
Proper storage ensures the stability of the compound and prevents accidental release or reaction with incompatible materials.
-
Location: Store in a cool, dry, and well-ventilated place.[2][3][11]
-
Container: Keep in the original, tightly closed container.[2][3] Protect containers from physical damage and check regularly for leaks.[6]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][4][9] Also, store away from foodstuff containers.[6]
-
Security: For larger quantities, consider storing in a locked cabinet or area to restrict access.[3][6]
Section 4: Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental spill or exposure. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
The following table outlines the immediate actions to be taken in case of exposure. Seek medical attention if symptoms persist.[6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[6][13] Get medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately.[14] Flush skin with plenty of running water and soap for at least 15 minutes.[6][15][16] Seek medical attention if irritation occurs or persists.[3][6] |
| Inhalation | Move the exposed person to fresh air at once.[6][15] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[15][16] Get medical attention if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[17] Clean mouth with water and drink plenty of water afterwards.[3][9] Call a poison control center or doctor immediately for treatment advice.[13] |
Spill Clean-up Procedures
The response to a spill depends on its size and location. The primary objectives are to contain, clean, and decontaminate while protecting personnel.
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently sweep or scoop up the spilled material.[6]
-
Use dry clean-up procedures and avoid generating dust.[6] A vacuum cleaner with a HEPA filter can be used.[6]
-
Place the collected material into a clean, dry, labeled, and sealable container for disposal.[6]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[6]
-
Alert the institutional emergency response team or fire brigade.[6]
-
Control personal contact by using full protective equipment, including respiratory protection.[6]
-
Prevent the spillage from entering drains, sewers, or waterways.[6]
-
The following decision tree outlines the appropriate response to a spill.
Caption: Spill Response Decision Tree.
Section 5: Disposal and Environmental Considerations
Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.
-
Waste Disposal: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[9][14] Entrust disposal to a licensed waste disposal company.[14]
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.
-
Environmental Precautions: Do not allow the product to be released into the environment by entering drains, sewers, or waterways.[6][9]
References
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Safety Data Sheet. Claire-Sprayway, Inc. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
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SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Thermo Fisher Scientific. [Link]
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HAZARDS IDENTIFICATION - GP-6. Genesee Polymers Corporation. [Link]
-
2-Chloro-6-methylnicotinic acid PubChem Entry. PubChem. [Link]
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SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology (NIST). [Link]
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A Researcher's Technical Guide to Sourcing 2-Chloro-6-methoxynicotinic Acid
For researchers and drug development professionals, the procurement of specialized chemical intermediates is a critical, yet often underestimated, step in the discovery pipeline. The quality of these building blocks directly impacts experimental reproducibility, scalability, and the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing 2-Chloro-6-methoxynicotinic acid (CAS No. 503000-87-1), a key heterocyclic intermediate in medicinal chemistry. We will delve into the nuances of supplier evaluation, quality control, and practical application, ensuring that scientific rigor is maintained from the catalog to the laboratory.
The Strategic Importance of this compound in Drug Discovery
This compound is a substituted pyridine derivative, a structural motif prevalent in a wide array of bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation, the chloro-substituent is a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methoxy group can be a key pharmacophoric element or be demethylated to reveal a hydroxypyridine. This trifunctional nature makes it a versatile scaffold for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery. Derivatives of chloronicotinic acid are integral intermediates in the synthesis of drugs targeting a range of conditions, from cardiovascular diseases to antibiotics and herbicides.[1][2]
Evaluating Commercial Suppliers: A Framework for Scientific Diligence
Choosing a supplier for a critical intermediate extends beyond simply comparing price and quantity. For a scientific endeavor, the supplier is a partner in the research process. A logical framework for evaluating potential suppliers is essential to mitigate risks associated with poor quality reagents.[3][4][5]
Below is a diagram illustrating the key decision points in the supplier selection process.
Caption: Diagram 1: A structured approach to selecting a chemical supplier.
The Primacy of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document in the procurement process.[3] It provides a batch-specific snapshot of the product's quality. A comprehensive CoA should include:
-
Purity/Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR). A purity of ≥95% is generally acceptable for early-stage research, while ≥98% is preferable for later-stage development.[6][7]
-
Identity Confirmation: Evidence of structural confirmation, usually through ¹H NMR and Mass Spectrometry (MS), ensuring you are receiving the correct molecule.
-
Analytical Methods: The CoA should specify the methods used for analysis, allowing for in-house verification if necessary.
-
Impurity Profile: While not always detailed for research chemicals, the presence and quantity of any significant impurities should be noted. The synthetic route can often predict potential impurities. For instance, incomplete chlorination of the precursor, 2-hydroxy-6-methoxynicotinic acid, could be a potential impurity.
Comparative Analysis of Key Suppliers
The following table summarizes the typical offerings for this compound from several reputable suppliers catering to the research community. Note that specifications can vary by batch, and it is imperative to consult the batch-specific CoA before purchase.
| Supplier | Product Number (Example) | Purity Specification | Analytical Data Provided | Notes |
| Sigma-Aldrich | 503000 | AldrichCPR (Purity not specified) | None collected by supplier; buyer assumes responsibility for confirmation. | Part of a collection for early discovery researchers. "As-is" sale. |
| Thermo Scientific | H34001 | 95%[8] | Conforms to structure (via IR) | Formerly an Alfa Aesar product. Recommended storage in a cool, dry, well-ventilated place.[8] |
| Matrix Scientific | 097575 | Not specified | Melting Point, Molecular Formula | Provides basic physical data and an SDS for download.[9] |
| Santa Cruz Biotechnology | sc-280053 | Not specified | Lot-specific data on CoA.[10] | For Research Use Only.[10] |
| Chem-Impex | 24068 | ≥ 97% (GC) | Melting Point, Appearance | Lists applications in pharmaceutical and agricultural chemistry.[11] |
This table is for illustrative purposes. Researchers should always verify current specifications directly with the supplier.
Quality Control and Handling in the Laboratory
Upon receipt, proper handling and storage are crucial to maintain the integrity of the compound.
Incoming Quality Control
For critical applications, especially when a supplier's CoA is not comprehensive, in-house verification is a prudent step. A simple ¹H NMR spectrum can confirm the identity and provide a qualitative assessment of purity. If the compound is to be used in a reaction sensitive to moisture, a Karl Fischer titration to determine water content is advisable.[6]
Storage and Handling
Substituted nicotinic acids are generally crystalline solids that are stable at room temperature.[12] However, best practices for storage and handling should always be followed:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][13]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and handle in a well-ventilated area or fume hood.[14] Causes skin and serious eye irritation.[8]
Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling
The 2-chloro-pyridine motif is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.
While a specific published protocol for this compound was not identified, the following is a robust, generalized procedure adapted from established methods for similar 2-chloropyridine substrates.[15][16][17] Researchers must optimize conditions for this specific substrate.
Experimental Protocol
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.04 equiv) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃; 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The workflow for this synthetic procedure is visualized below.
Caption: Diagram 2: Step-by-step workflow for a typical Suzuki coupling reaction.
Conclusion
The successful sourcing of this compound is a foundational step for any research program relying on this versatile intermediate. It requires a systematic approach that prioritizes quality, documentation, and a clear understanding of the supplier's quality systems. By treating the procurement process with the same rigor as the experimental work itself, researchers can enhance the reliability and success of their scientific endeavors, ensuring that the building blocks of their research are as robust as their hypotheses.
References
-
Pro-Active Chemical. (2026, January 9). Five Key Elements of Pharmaceutical Intermediate Quality Control. Pro-Active Chemical. [Link]
-
Pro-Active Chemical. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Pro-Active Chemical. [Link]
-
Plant Care. (2026, January 11). How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide. Plant Care. [Link]
-
Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Global Pharma Tek. [Link]
-
International Journal of Current Research and Review. (2023, November 20). Quality Control & Quality Assurance in Pharmaceuticals: A Comprehensive Review. IJCRR. [Link]
-
Arrakis Industries. (2025, January 20). How to Choose the Right Chemical Supplier for Your Business Needs. Arrakis Industries. [Link]
-
International Journal of Creative Research Thoughts. (2024, December 12). A Review On Quality Control And Quality Assurance In Pharmaceutical Industries. IJCRT. [Link]
-
International Journal of Pharmaceutical and Pharmaceutical Research. (2017, April 25). Good Practices in Quality Control in Pharmaceutical and Biotech Industry an Overview of Various Regulatory Guidelines. IJPPR. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6521-6523. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Chloro-6-methoxynicotinic Acid Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of 2-Chloro-6-methoxynicotinic Acid Scaffolds in Modern Drug Discovery
The nicotinic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, this compound and its subsequent derivatives have garnered significant attention from researchers in the pharmaceutical and agrochemical industries. The strategic placement of a chloro and a methoxy group on the pyridine ring offers a versatile platform for the synthesis of a diverse array of molecules with potential therapeutic applications.
The chloro substituent at the 2-position serves as a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This versatility is crucial in the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery. Furthermore, the methoxy group at the 6-position can influence the electronic properties of the pyridine ring and participate in crucial hydrogen bonding interactions with biological targets.
Derivatives of nicotinic acid have shown a wide spectrum of biological activities, including anticancer, antioxidant, and kinase inhibitory effects.[1][2][3][4][5] The ability to readily synthesize a library of this compound derivatives is therefore of paramount importance for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound and its subsequent derivatization into amides, equipping researchers with the practical knowledge and theoretical understanding necessary for the successful execution of these synthetic transformations.
Core Synthesis Strategy: A Multi-step Approach
The synthesis of this compound derivatives is a multi-step process that begins with commercially available starting materials and proceeds through a series of robust and well-established chemical transformations. The overall synthetic strategy can be broken down into three key stages:
-
Preparation of the Precursor: Synthesis of 2,6-dichloronicotinic acid from 2,6-dihydroxynicotinamide.
-
Selective Methoxylation: Regioselective conversion of 2,6-dichloronicotinic acid to this compound via a nucleophilic aromatic substitution (SNAr) reaction.
-
Derivatization: Conversion of the carboxylic acid functionality of this compound into a variety of derivatives, such as amides and esters.
This guide will provide a detailed, step-by-step protocol for each of these stages, along with an explanation of the underlying chemical principles and practical tips for successful execution.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the 2,6-Dichloronicotinic Acid Precursor
The journey towards this compound derivatives begins with the synthesis of a key precursor, 2,6-dichloronicotinic acid. A common and industrially viable route to this intermediate involves the chlorination of 2,6-dihydroxynicotinamide.[6]
Reaction Mechanism: Dehydrative Chlorination
The conversion of the dihydroxy nicotinamide to the dichloro nicotinonitrile is a dehydrative chlorination reaction. Phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) is a potent reagent system for this transformation. The hydroxyl groups are converted into better leaving groups by phosphorylation, and subsequent nucleophilic attack by chloride ions leads to the formation of the dichloro derivative. The amide functionality is also dehydrated to a nitrile under these harsh conditions.
Experimental Protocol: Synthesis of 2,6-Dichloronicotinonitrile
Materials:
-
2,6-Dihydroxynicotinamide
-
Phosphorus pentachloride (PCl5)
-
Phosphorus oxychloride (POCl3)
-
Aromatic solvent (e.g., Toluene or Xylene)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dihydroxynicotinamide in an aromatic solvent.
-
Carefully add phosphorus pentachloride in portions to the suspension. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Add phosphorus oxychloride to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for 10-40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water with vigorous stirring. This will quench the excess phosphorus halides.
-
Separate the organic layer. The product, 2,6-dichloronicotinonitrile, will be in the organic phase.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-dichloronicotinonitrile by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[6]
Experimental Protocol: Hydrolysis to 2,6-Dichloronicotinic Acid
The nitrile group of 2,6-dichloronicotinonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Materials:
-
2,6-Dichloronicotinonitrile
-
Concentrated sulfuric acid or Sodium hydroxide solution
-
Water
Procedure (Acidic Hydrolysis):
-
To a round-bottom flask, add 2,6-dichloronicotinonitrile and concentrated sulfuric acid.
-
Heat the mixture with stirring. The temperature and reaction time will depend on the scale of the reaction and should be optimized.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
The product, 2,6-dichloronicotinic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure product.
Part 2: Selective Mono-methoxylation via Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the regioselective mono-methoxylation of 2,6-dichloronicotinic acid. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a methoxide ion displaces one of the chlorine atoms.
Reaction Mechanism: The SNAr Pathway and Regioselectivity
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like chlorine and a carboxylic acid. The SNAr mechanism proceeds via a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile (methoxide ion) attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
The regioselectivity of this reaction (i.e., which chlorine atom is replaced) is governed by the electronic effects of the substituents on the pyridine ring. In 2,6-dichloronicotinic acid, the carboxylic acid group at the 3-position is electron-withdrawing. This effect is more pronounced at the ortho (2-position) and para (6-position) carbons. However, the nitrogen atom in the pyridine ring also strongly influences the electron distribution. The positions ortho and para to the nitrogen (the 2- and 6-positions) are the most electron-deficient and therefore the most susceptible to nucleophilic attack.
In the case of 2,6-dichloronicotinic acid, the attack of the methoxide is favored at the 6-position. This preference can be attributed to a combination of steric and electronic factors. The carboxylic acid group at the 3-position may sterically hinder the approach of the nucleophile to the 2-position. Electronically, the intermediate formed by attack at the 6-position may be more stabilized.[7][8]
Caption: Simplified mechanism of the SNAr reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 2-chloro-6-methoxyisonicotinic acid.[9]
Materials:
-
2,6-Dichloronicotinic acid
-
Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH) and Methanol (MeOH)
-
Methanol (as solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Water
Procedure:
-
Dissolve 2,6-dichloronicotinic acid in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water or a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture to reflux (around 70 °C) and stir for several hours (e.g., 4 hours). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid. The product, this compound, will precipitate as a white solid.
-
Collect the precipitate by filtration, wash with methanol and then with water, and dry to obtain the pure product.[9]
| Parameter | Value |
| Starting Material | 2,6-Dichloronicotinic acid |
| Reagent | Sodium methoxide in Methanol |
| Solvent | Methanol |
| Temperature | ~70 °C |
| Reaction Time | 4 hours |
| Expected Yield | High |
Table 1: Key reaction parameters for the selective mono-methoxylation.
Part 3: Derivatization of this compound
With the core scaffold in hand, the carboxylic acid functionality can be readily converted into a wide range of derivatives, most commonly amides and esters. This allows for the exploration of the chemical space around the nicotinic acid core, a crucial step in the drug discovery process.
Amide Bond Formation: The Power of Coupling Reagents
The direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Common and effective coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Mechanism: EDC/HATU Mediated Amide Coupling
-
EDC: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a water-soluble urea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.
-
HATU: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA), and the resulting carboxylate attacks HATU to form a highly reactive activated ester. The amine then attacks this active ester to yield the final amide product.
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Amine of choice
-
Coupling reagent (EDC or HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Reagents for aqueous workup (e.g., HCl solution, NaHCO3 solution, brine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC or HATU, 1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
| Component | Stoichiometry (equivalents) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| Coupling Reagent (EDC or HATU) | 1.1 - 1.5 |
| Base (DIPEA or TEA) | 2.0 - 3.0 |
Table 2: Typical stoichiometry for amide coupling reactions.
Data Analysis and Characterization
The successful synthesis of this compound and its derivatives must be confirmed by rigorous analytical characterization. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
1H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule and their connectivity. For a simple derivative like methyl 2-chloro-6-methoxynicotinate, one would expect to see signals for the methoxy protons, the methyl ester protons, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.[10]
-
13C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the confirmation of the presence of the various functional groups.
-
Mass Spectrometry: This technique provides the molecular weight of the compound and information about its fragmentation pattern. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximately 3:1 ratio).[11][12][13][14]
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a robust and versatile platform for the preparation of this compound and its derivatives. The modular nature of this synthetic strategy allows for the generation of large and diverse chemical libraries, which are essential for the identification of new lead compounds in drug discovery. The continued exploration of the pharmacological potential of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of a wide range of diseases.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-6-methoxynicotinic Acid
Introduction: The Strategic Importance of the Substituted Nicotinic Acid Scaffold
2-Chloro-6-methoxynicotinic acid is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features that make it a valuable scaffold for the synthesis of complex molecular architectures. The pyridine ring, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the ring nitrogen and the electron-withdrawing carboxylic acid group. This electronic nature, combined with the presence of a displaceable chlorine atom at the C2 position, makes the molecule an excellent substrate for nucleophilic substitution reactions.
The methoxy group at the C6 position and the carboxylic acid at C3 offer additional points for synthetic modification, allowing for the generation of diverse compound libraries with finely tuned pharmacological properties. Derivatives of this scaffold are integral to the synthesis of a range of biologically active molecules, including kinase inhibitors for oncology. A prominent example is its role as a key intermediate in the synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor used in cancer therapy.[1][2][3][4][5]
This guide provides an in-depth exploration of the two primary pathways for nucleophilic substitution on this compound: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization for various classes of nucleophiles.
Part 1: Understanding the Reactivity of the 2-Chloropyridine Core
The reactivity of the C-Cl bond in this compound is dictated by the electronic properties of the pyridine ring. The nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons and making them more electrophilic. This effect is most pronounced at the C2 and C4 positions (the ortho and para positions relative to the nitrogen), which can effectively stabilize the negative charge of the intermediate formed during nucleophilic attack.[6][7][8] This intermediate, known as a Meisenheimer complex, is a key feature of the SNAr mechanism.
While the chlorine atom at C2 is activated towards nucleophilic attack, it is generally less reactive than a corresponding fluorine atom but more reactive than bromine or iodine in uncatalyzed SNAr reactions.[9][10] For less reactive nucleophiles or when milder conditions are required, transition metal catalysis, particularly with palladium, provides a powerful alternative to achieve substitution.[11][12][13]
Part 2: Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (chloride).[8][14][15] This pathway is particularly effective for strong nucleophiles or when the pyridine ring is further activated by electron-withdrawing groups.
Mechanism: Addition-Elimination
The reaction proceeds via the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The ability of the pyridine nitrogen to delocalize the negative charge is crucial for stabilizing this intermediate and facilitating the reaction.
Caption: Generalized mechanism of SNAr on 2-chloropyridine.
SNAr with N-Nucleophiles (Amination)
Direct amination is a common transformation for producing 2-aminopyridine derivatives, which are prevalent in pharmaceuticals.[7] The reaction typically requires elevated temperatures, and a base is often used to neutralize the HCl generated. For unactivated chloropyridines, high temperatures (up to 300°C in flow reactors) or high pressure may be necessary to achieve good yields.[16][17]
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, morpholine, benzylamine) (1.5 - 2.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or excess amine) (2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMAc)
-
Reaction vessel (sealed tube or round-bottom flask with reflux condenser)
-
-
Procedure:
-
To a reaction vessel, add this compound, the desired amine, and the base.
-
Add the solvent (e.g., DMSO) to achieve a substrate concentration of 0.1-0.5 M.
-
Seal the vessel or equip with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with aqueous HCl. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
-
Causality and Insights:
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO or NMP are used to solubilize the reactants and to achieve the high temperatures often required to overcome the activation energy of the reaction.[17]
-
Base: A base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Using excess of the reacting amine can also serve this purpose.[18]
-
Equivalents: Using an excess of the amine nucleophile can increase the reaction rate.
-
SNAr with O-Nucleophiles (Etherification)
The formation of ether linkages via SNAr is fundamental in organic synthesis, notably in the production of Sorafenib, where a phenoxide displaces the chlorine atom.[2] This reaction typically requires a strong base to deprotonate the alcohol, generating a more potent alkoxide or phenoxide nucleophile.
Protocol 2: Synthesis of a Sorafenib Precursor via SNAr Etherification
This protocol outlines the reaction with an aromatic alcohol (phenol).
-
Materials:
-
This compound (1.0 equiv)
-
4-Aminophenol (1.1 equiv)
-
Strong base (e.g., NaH, K₂CO₃, or t-BuOK) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere setup
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-aminophenol in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes to generate the phenoxide.
-
Add a solution of this compound in the same solvent to the phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Acidify the mixture with HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if necessary.
-
-
Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical when working with strong, moisture-sensitive bases like NaH to prevent quenching and ensure complete formation of the nucleophile.
SNAr with S-Nucleophiles (Thioetherification)
Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[19][20] Thiolates, generated by deprotonating thiols with a mild base, react readily with 2-chloropyridines, often under milder conditions than those required for amines or alcohols.[21][22]
Table 1: Comparison of SNAr Conditions for Different Nucleophiles
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Amines (N-Nu) | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100 - 150 | Often requires higher temperatures; excess amine can act as base. |
| Alcohols (O-Nu) | NaH, t-BuOK | DMF, THF | 80 - 120 | Requires strong base to form alkoxide/phenoxide; anhydrous conditions. |
| Thiols (S-Nu) | K₂CO₃, Et₃N | DMF, Ethanol | 25 - 80 | Highly nucleophilic; often proceeds at lower temperatures.[21] |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are less reactive under SNAr conditions or when milder reaction conditions are paramount, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[11][23][24] These methods, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N, C-O, and C-S bonds on heteroaromatic systems.
Mechanism: The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for C-C coupling) or nucleophile association/deprotonation, and reductive elimination.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Palladium-Catalyzed Amination
The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides under significantly milder conditions than traditional SNAr reactions. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and broad substrate scope.[13][25]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the Pd-catalyzed coupling with an aryl amine.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl Amine (1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%))[25]
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (4-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox or under an inert atmosphere: To a flame-dried Schlenk flask, add the palladium precursor, ligand, and base.
-
Add this compound and the aryl amine.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water or brine.
-
Purification: Purify the crude product by column chromatography.
-
-
Expertise & Causality:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos) are essential. They promote the oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the reductive elimination step, which is often the rate-limiting step.[26]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The base facilitates the deprotonation of the amine coordinated to the palladium center, forming the key amido complex required for reductive elimination.
-
Inert Conditions: The Pd(0) active catalyst is sensitive to oxygen. Therefore, all reagents and solvents must be deoxygenated, and the reaction must be run under an inert atmosphere to prevent catalyst deactivation.
-
Table 2: Typical Conditions for Pd-Catalyzed Cross-Coupling
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 100-110 |
| Suzuki Coupling (C-C) | Pd(PPh₃)₄ (5)[11] | PPh₃ (in catalyst) | K₂CO₃ | Toluene/H₂O | 80-100 |
| Thioetherification (C-S) | Pd(OAc)₂ (2-5) | Xantphos (4-10) | K₃PO₄ | Dioxane | 100-120 |
Part 4: Experimental Workflow and Logic
The selection between an SNAr and a palladium-catalyzed pathway depends on several factors, including the nucleophilicity of the coupling partner, the desired reaction conditions (temperature, base sensitivity), and the presence of other functional groups in the molecule.
Caption: Decision workflow for selecting a substitution method.
Conclusion
This compound is a privileged scaffold that offers reliable and versatile entry points for the synthesis of complex, functionalized pyridine derivatives. A thorough understanding of both SNAr and palladium-catalyzed cross-coupling methodologies allows the medicinal chemist to strategically select the optimal conditions for a given transformation. By carefully considering the nature of the nucleophile, the required reaction conditions, and the mechanistic principles outlined in this guide, researchers can efficiently leverage this building block to accelerate the drug discovery process.
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- 26. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Fischer-Speier Esterification of 2-Chloro-6-methoxynicotinic Acid
Introduction
2-Chloro-6-methoxynicotinic acid is a pivotal heterocyclic building block in modern synthetic chemistry. Its derivatives, particularly its esters, serve as crucial intermediates in the development of agrochemicals and pharmaceuticals. Notably, methyl 2-chloro-6-methoxynicotinate is a key precursor for certain neonicotinoid insecticides, valued for their systemic action in plants for effective pest control[1][2]. The conversion of the parent carboxylic acid to its corresponding ester is, therefore, a fundamental and frequently executed transformation.
This application note provides an in-depth guide to the esterification of this compound, focusing on the robust and widely adopted Fischer-Speier esterification method. This protocol is designed for researchers, chemists, and process development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles, process control strategies, and analytical validation techniques.
Principles and Physicochemical Data
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[3][4]. The reaction is governed by equilibrium, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction[4][5].
Table 1: Physicochemical Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 503000-87-1[6][7] | C₇H₆ClNO₃[6][7] | 187.58[6][7] | 230[6] | Solid[7] |
| Methyl 2-chloro-6-methoxynicotinate | 95652-77-0[1][8] | C₈H₈ClNO₃[1] | 201.61[1][9] | 67 - 69[1][9] | White Powder[10] |
| Methanol | 67-56-1 | CH₄O | 32.04 | -97.6 | Colorless Liquid |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 10 | Colorless, Oily Liquid |
Reaction Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a nucleophilic acyl substitution pathway.
-
Carbonyl Activation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the nicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon[11].
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate[11][12].
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water)[3].
-
Water Elimination: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst[11].
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.
Detailed Experimental Protocol
This protocol details the synthesis of methyl 2-chloro-6-methoxynicotinate.
3.1 Materials and Equipment
-
Chemicals: this compound, Anhydrous Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄), TLC plates (Silica gel 60 F₂₅₄), Hexane, and Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, glass funnel, filter paper, standard laboratory glassware, and a fume hood.
3.2 Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.6 mmol).
-
Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent, driving the equilibrium forward.
-
Place the flask in an ice bath and stir to create a slurry.
-
Slowly and carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by Thin-Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator[13].
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL) to remove residual methanol.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted starting material. Caution: Vent the funnel frequently to release CO₂ pressure that evolves during this step[14].
-
Saturated brine solution (1 x 50 mL) to remove residual water and break any emulsions.
-
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate[13].
-
-
Purification:
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
For higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexane[10][13].
-
Caption: Logical flow for in-process monitoring and final product validation.
Safety and Handling
-
All operations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.
-
Organic solvents like methanol, ethyl acetate, and hexane are flammable and should be kept away from ignition sources.
-
This compound is classified as an irritant and has acute oral toxicity.[6][7] Avoid inhalation of dust and skin contact.
References
-
MySkinRecipes. (n.d.). Methyl 2-chloro-6-methoxynicotinate. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Unknown. (n.d.). Fischer Esterification Lab Protocol. Source URL could not be verified.
-
PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). Fischer Esterification Lab Manual. Source URL could not be verified.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
-
Organic Syntheses. (1925). Nicotinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
-
PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the butyl laurate. Retrieved from [Link]
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
Scribd. (n.d.). Esterification reaction. Retrieved from [Link]
- Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Source URL could not be verified.
-
Chromatography Forum. (2013). Ester distribution on HPLC. Retrieved from [Link]
-
LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
-
Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]
-
PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]
Sources
- 1. Methyl 2-chloro-6-methoxynicotinate [myskinrecipes.com]
- 2. METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 [amp.chemicalbook.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 7. 2-クロロ-6-メトキシニコチン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. METHYL 2-CHLORO-6-METHOXYNICOTINATE | 95652-77-0 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. sciencemadness.org [sciencemadness.org]
Application of 2-Chloro-6-methoxynicotinic Acid in the Synthesis of Pranoprofen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Pranoprofen and the Strategic Importance of its Synthesis
Pranoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2][3] It is primarily used in ophthalmology to manage inflammation.[4][5] The synthesis of pranoprofen, chemically known as 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, involves the construction of a specific tricyclic heteroaromatic core. A key precursor in an efficient synthetic route is 2-chloro-6-methoxynicotinic acid, a versatile pyridine derivative.[6][7][8][9] This application note provides a detailed exploration of the role of this compound in the synthesis of pranoprofen, including a comprehensive, step-by-step protocol.
The Pivotal Role of this compound: A Gateway to the Pranoprofen Core Structure
This compound serves as a crucial starting material for constructing the intricate benzopyrano[2,3-b]pyridine skeleton of pranoprofen. The strategic placement of the chloro, methoxy, and carboxylic acid groups on the pyridine ring dictates the regioselectivity of the subsequent reactions, making it an ideal precursor. The synthesis hinges on a two-step process: a nucleophilic aromatic substitution to form a key diaryl ether intermediate, followed by an intramolecular cyclization to build the core tricyclic system.
The initial step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation or a related copper-catalyzed C-O cross-coupling reaction.[10] In this reaction, the chlorine atom at the 2-position of the nicotinic acid derivative is displaced by a phenoxide, forming a 2-phenoxynicotinic acid intermediate. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen atom facilitates this substitution.
The subsequent and most critical step is the intramolecular cyclization of the 2-phenoxynicotinic acid derivative. This is typically achieved under acidic conditions, often using a strong dehydrating agent like polyphosphoric acid (PPA).[11] The acid catalyzes an electrophilic attack from the carboxylic acid onto the adjacent phenyl ring, leading to the formation of the central pyranone ring of the pranoprofen core, specifically a 9-oxa-1-aza-anthrone derivative.[11]
Synthetic Pathway Overview
Caption: Synthetic pathway from this compound to Pranoprofen.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization methods for each intermediate.
Part 1: Synthesis of 2-(4-hydroxyphenoxy)-6-methoxynicotinic acid (Intermediate I)
Rationale: This step establishes the crucial C-O bond that forms the ether linkage in the pranoprofen backbone. An Ullmann-type condensation is employed, utilizing a copper catalyst to facilitate the coupling of the aryl halide with the phenol. The use of a base is essential to deprotonate the phenol, generating the nucleophilic phenoxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 187.58 | 18.76 g | 0.1 |
| Hydroquinone | 110.11 | 11.01 g | 0.1 |
| Copper(I) iodide (CuI) | 190.45 | 1.90 g | 0.01 |
| Potassium carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.2 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (18.76 g, 0.1 mol), hydroquinone (11.01 g, 0.1 mol), copper(I) iodide (1.90 g, 0.01 mol), and potassium carbonate (27.64 g, 0.2 mol).
-
Add 200 mL of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(4-hydroxyphenoxy)-6-methoxynicotinic acid (Intermediate I).
Expected Yield: 75-85% Characterization: The structure of Intermediate I should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 7-hydroxy-5H-chromeno[2,3-b]pyridin-5-one (Intermediate II)
Rationale: This step involves an intramolecular Friedel-Crafts acylation (a cyclization) to form the tricyclic core of pranoprofen. Polyphosphoric acid (PPA) acts as both the solvent and the acidic catalyst/dehydrating agent. The high temperature is necessary to overcome the activation energy for the cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-hydroxyphenoxy)-6-methoxynicotinic acid (I) | 261.23 | 26.12 g | 0.1 |
| Polyphosphoric acid (PPA) | - | 250 g | - |
Procedure:
-
In a 500 mL round-bottom flask, add polyphosphoric acid (250 g) and heat it to 80-90 °C with mechanical stirring.
-
Slowly add Intermediate I (26.12 g, 0.1 mol) to the hot PPA.
-
Increase the temperature to 130-140 °C and maintain for 4-6 hours.[11]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring.
-
A solid precipitate will form. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from glacial acetic acid to yield pure 7-hydroxy-5H-chromeno[2,3-b]pyridin-5-one (Intermediate II).
Expected Yield: 80-90% Characterization: The structure of Intermediate II should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Synthesis of Pranoprofen
Rationale: This final stage involves the introduction of the propionic acid side chain. This can be achieved through a multi-step sequence starting with a Williamson ether synthesis to attach an ethyl 2-bromopropionate group to the hydroxyl function of Intermediate II, followed by hydrolysis of the ester to the carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-hydroxy-5H-chromeno[2,3-b]pyridin-5-one (II) | 213.19 | 21.32 g | 0.1 |
| Ethyl 2-bromopropionate | 181.03 | 21.72 g | 0.12 |
| Potassium carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Acetone | - | 300 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Ethanol | - | 150 mL | - |
| Water | - | 150 mL | - |
Procedure:
Step 3a: Etherification
-
In a 500 mL round-bottom flask, dissolve Intermediate II (21.32 g, 0.1 mol) in 300 mL of acetone.
-
Add potassium carbonate (20.73 g, 0.15 mol) and ethyl 2-bromopropionate (21.72 g, 0.12 mol).
-
Reflux the mixture with stirring for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure to obtain the crude ethyl ester of pranoprofen.
Step 3b: Hydrolysis
-
Dissolve the crude ester from the previous step in a mixture of ethanol (150 mL) and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (150 mL).
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the ethanol by vacuum evaporation.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with 100 mL of diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid. A white precipitate of pranoprofen will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize from an ethanol/water mixture to obtain pure pranoprofen.
Expected Yield: 70-80% for the two steps. Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, mass spectrometry, and compared with a reference standard.
Trustworthiness and Self-Validation
The reliability of this synthetic route is ensured by the well-established nature of the individual reactions. Each step of the protocol is designed to be monitored by standard analytical techniques such as TLC, allowing for real-time assessment of reaction progress. The purification of intermediates at each stage ensures that the subsequent reaction begins with material of high purity, which is critical for achieving a high overall yield and minimizing side products. The final product's identity and purity are unequivocally confirmed through a battery of spectroscopic and physical characterization methods, ensuring that the synthesized pranoprofen meets the required quality standards for research and development.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of pranoprofen. Its chemical structure allows for a logical and efficient assembly of the complex benzopyrano[2,3-b]pyridine core. The protocols detailed in this application note provide a robust and reproducible pathway for the laboratory-scale synthesis of pranoprofen, offering researchers and drug development professionals a practical guide for obtaining this important anti-inflammatory agent. The described methodology, rooted in fundamental organic synthesis principles, exemplifies a rational approach to the construction of complex pharmaceutical molecules.
References
- Google Patents. (2014). CN101161653A - Method for preparing novel Pranoprofen key intermediates.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). Pranoprofen. Retrieved from [Link]
- Google Patents. (2014). CN103864804B - Synthetic method for pranoprofen.
-
Wikipedia. (2023). Pranoprofen. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]
- Google Patents. (2022). CN115521320B - Method for preparing pranoprofen.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Chloronicotinic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2001). US6281224B1 - Pranoprofen eyedrops containing organic amine.
Sources
- 1. CN103864804B - Synthetic method for pranoprofen - Google Patents [patents.google.com]
- 2. francis-press.com [francis-press.com]
- 3. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 10-Oxa-9-thia-1-aza-anthracene 9,9-dioxide | C11H7NO3S | CID 5325441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. CN101161653A - Method for preparing novel Pranoprofen key intermediates - Google Patents [patents.google.com]
The Strategic Role of 2-Chloro-6-methoxynicotinic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-chloro-6-methoxynicotinic acid as a pivotal building block in the synthesis of potent and selective anti-inflammatory drugs, particularly targeting cyclooxygenase-2 (COX-2). We will delve into the mechanistic rationale, provide detailed synthetic protocols, and discuss the broader implications for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Quest for Selective COX-2 Inhibition
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach lining.[1] This has driven the development of selective COX-2 inhibitors, or "coxibs," which offer a more targeted therapeutic approach with an improved safety profile.[2] The diaryl heterocyclic class of compounds, which includes celecoxib and etoricoxib, has proven to be a particularly successful scaffold for selective COX-2 inhibition.[3]
Substituted nicotinic acids are crucial intermediates in the synthesis of many pharmaceuticals, including anti-inflammatory agents.[4][5] Specifically, this compound presents a versatile scaffold for the construction of diarylpyridine-based COX-2 inhibitors, offering a strategic alternative to the more commonly utilized 6-methyl analogues. The methoxy group can be a key modulator of the electronic and steric properties of the final molecule, potentially influencing its binding affinity and selectivity for the COX-2 active site.
The COX-2 Signaling Pathway in Inflammation
To appreciate the significance of targeting COX-2, it is essential to understand its role in the broader inflammatory pathway. When a cell is stimulated by inflammatory signals (e.g., cytokines, growth factors), phospholipase A2 is activated, which in turn releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that is further metabolized by various synthases into a range of prostaglandins (PGE2, PGI2, etc.), which are key mediators of inflammation, pain, and fever.[6] Selective COX-2 inhibitors block this pathway at the level of arachidonic acid conversion, thereby reducing the production of pro-inflammatory prostaglandins.
Figure 1: The COX-2 signaling pathway in inflammation and the point of intervention for selective inhibitors.
Synthetic Application: From this compound to a Key Intermediate
The journey from this compound to a potential anti-inflammatory drug begins with its conversion to a more reactive intermediate, methyl 2-chloro-6-methoxynicotinate. This esterification is a crucial first step that facilitates subsequent coupling reactions.
Protocol 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate
This protocol is adapted from established procedures for the esterification of substituted nicotinic acids.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-hydroxynicotinic acid | 173.55 | 3.00 g | 17.3 mmol |
| Silver carbonate (Ag₂CO₃) | 275.75 | 11.0 g | 39.8 mmol |
| Methyl iodide (CH₃I) | 141.94 | 3.77 mL | 60.5 mmol |
| Chloroform (CHCl₃) | 119.38 | 30 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Heptane | 100.21 | As needed | - |
Procedure:
-
To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.
-
Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it under vacuum to remove solid residues. Wash the filter cake with chloroform.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder.
Expected Yield: Approximately 2.42 g (69%).
Proposed Synthetic Route to a 6-Methoxy Diarylpyridine COX-2 Inhibitor
The following is a representative synthetic workflow for the construction of a 6-methoxy analogue of a diarylpyridine COX-2 inhibitor, utilizing the intermediate prepared in Protocol 1. This proposed route is based on established synthetic strategies for etoricoxib and related compounds.
Figure 2: Proposed synthetic workflow for a 6-methoxy diarylpyridine COX-2 inhibitor.
Step 1: Dechlorination of Methyl 2-chloro-6-methoxynicotinate
The chloro group at the 2-position is removed via catalytic hydrogenation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| Methyl 2-chloro-6-methoxynicotinate | 201.60 | 4.03 g | 20 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 0.20 g | - |
| Sodium acetate (anhydrous) | 82.03 | 1.80 g | 22 mmol |
| Methanol | 32.04 | 120 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a high-pressure autoclave, combine methyl 2-chloro-6-methoxynicotinate (4.03 g, 20 mmol), methanol (120 mL), anhydrous sodium acetate (1.80 g, 22 mmol), and 10% Pd/C (0.20 g).
-
Pressurize the autoclave with hydrogen gas to 0.4 MPa and heat to 65 °C with stirring.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxynicotinic acid methyl ester.
Step 2: Condensation to Form the Key Ketone Intermediate
This step involves a condensation reaction between the 6-methoxynicotinic acid methyl ester and a substituted phenylacetic acid derivative (e.g., 4-(methylsulfonyl)phenylacetic acid) to form a diketone intermediate. This is a critical step in forming the core structure of the final drug molecule.
Step 3: Cyclization to the Diarylpyridine Core
The diketone intermediate is then cyclized to form the final bipyridine structure of the 6-methoxy diarylpyridine COX-2 inhibitor. This is often achieved by reacting the diketone with a suitable aminating agent, such as ammonia, in the presence of an acid catalyst.
Structure-Activity Relationship (SAR) Insights
The development of selective COX-2 inhibitors has been guided by extensive SAR studies. The diaryl heterocyclic scaffold is a common feature of many potent and selective inhibitors.[3] The two aryl rings typically occupy adjacent positions on a central heterocyclic ring. One of the aryl rings often bears a sulfonamide or methylsulfonyl group, which is crucial for binding to a specific side pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.
By introducing a methoxy group at the 6-position of the nicotinic acid-derived ring, as proposed in this guide, researchers can explore novel interactions within the COX-2 active site. The methoxy group, being an electron-donating group, can alter the electronic properties of the pyridine ring and may also participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, potentially enhancing binding affinity and selectivity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of 6-methoxy diarylpyridine derivatives. By leveraging the unique electronic and steric properties of the methoxy group, there is significant potential to develop next-generation anti-inflammatory drugs with enhanced efficacy and safety profiles.
References
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
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Abouzid, K. M., & El-Sokkary, R. I. (2011). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic & medicinal chemistry, 19(15), 4579–4587. [Link]
-
Dube, D., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18456-18461. [Link]
-
El-Dash, Y., Khalil, N. A., Ahmed, E. M., & Hassan, M. S. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic chemistry, 107, 104610. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]
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Cronstein, B. N., & Sunkureddi, P. (2013). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American journal of medicine, 126(3), 193-199. [Link]
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Khan, A. A., et al. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 24(16), 1683–1705. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Etoricoxib. [Link]
-
Clinician.com. (n.d.). Cox-2 Inhibitors Linked to CNS Pain Pathways. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Davies, I. W., et al. (2000). A practical synthesis of a COX-2-specific inhibitor. The Journal of organic chemistry, 65(25), 8415–8420. [Link]
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Al-Ghorbani, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(3), 256–283. [Link]
-
Gauthier, J. Y., et al. (2010). Diaryl ether-based selective COX-2 inhibitors: discovery of etoricoxib. Bioorganic & medicinal chemistry letters, 20(23), 7159–7163. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
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Patsnap Eureka. (n.d.). Synthesis method of etoricoxib. [Link]
- Google Patents. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib.
-
ResearchGate. (n.d.). Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib. [Link]
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Application Notes and Protocols: 2-Chloro-6-methoxynicotinic Acid as a Precursor for the Synthesis of Sulfonylurea Herbicides
Introduction
2-Chloro-6-methoxynicotinic acid is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a range of agrochemicals. Its unique substitution pattern, featuring a carboxylic acid, a chloro leaving group, and a methoxy group, provides a versatile scaffold for the construction of complex herbicidal molecules. This application note provides a detailed guide for researchers and professionals in the agrochemical industry on the utilization of this compound as a precursor for the synthesis of sulfonylurea herbicides, with a specific focus on the preparation of Nicosulfuron.
Sulfonylurea herbicides are a major class of crop protection agents renowned for their high efficacy at low application rates and their specific mode of action.[1] They function by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.[1] This targeted mechanism of action provides excellent crop selectivity and low toxicity to mammals.
This guide will delve into the chemical rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the conversion of this compound to Nicosulfuron, and offer insights into the analysis and characterization of the final product.
Chemical Properties and Strategic Importance
The structure of this compound is primed for the synthesis of sulfonylurea herbicides. The key transformations involve the conversion of the carboxylic acid moiety into a sulfonamide group, which is then coupled with a heterocyclic amine. The chlorine atom at the 2-position of the pyridine ring is a crucial reactive site for introducing the sulfonylurea bridge, while the methoxy group at the 6-position can influence the electronic properties and ultimately the biological activity of the final molecule.
Synthesis of Nicosulfuron from this compound
The synthesis of Nicosulfuron from this compound is a multi-step process that involves the formation of a key sulfonyl chloride intermediate, followed by coupling with a pyrimidine amine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Nicosulfuron from this compound.
Part 1: Synthesis of the Key Intermediate: 2-Chlorosulfonyl-6-methoxy-N,N-dimethylnicotinamide
This initial phase focuses on converting the carboxylic acid group of the starting material into a sulfonyl chloride, which is the reactive handle for the subsequent coupling reaction.
Step 1.1: Amide Formation
The first step is the conversion of the carboxylic acid to an N,N-dimethylamide. This is a standard transformation that activates the carbonyl group for subsequent reactions.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0-5 °C and slowly bubble in dimethylamine gas or add a solution of dimethylamine (2.5 eq) in a suitable solvent.
-
Stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-6-methoxy-N,N-dimethylnicotinamide.
Causality: The conversion to the amide is crucial as the subsequent chlorosulfonation step is more efficient and selective on the amide compared to the carboxylic acid.
Step 1.2: Sulfonamide and Sulfonyl Chloride Formation
This two-step sequence first introduces a sulfur functionality at the 2-position via a nucleophilic aromatic substitution, which is then oxidized to the sulfonyl chloride.
Protocol:
-
To a solution of 2-Chloro-6-methoxy-N,N-dimethylnicotinamide (1.0 eq) in a suitable solvent like DMF, add sodium sulfide (1.2 eq) and elemental sulfur (1.1 eq).
-
Heat the mixture to 80-90 °C for 4-6 hours.[2]
-
Cool the reaction mixture and pour it into ice water. Acidify with HCl to precipitate the 2-mercapto-6-methoxy-N,N-dimethylnicotinamide.
-
Filter the precipitate, wash with water, and dry.
-
Suspend the dried mercapto intermediate in a mixture of acetic acid and water.
-
Bubble chlorine gas through the suspension at 0-10 °C until the reaction is complete (monitored by TLC).
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-Chlorosulfonyl-6-methoxy-N,N-dimethylnicotinamide.
Causality: The introduction of the mercapto group is a key step to build the sulfonyl functionality. The subsequent chlorination in an acidic medium converts the thiol to the highly reactive sulfonyl chloride.
Part 2: One-Pot Synthesis of Nicosulfuron
This part describes a streamlined one-pot synthesis of Nicosulfuron from the sulfonyl chloride intermediate, proceeding through an in-situ generated isocyanate.[3]
Caption: One-pot synthesis of Nicosulfuron from the sulfonyl chloride intermediate.
Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Chlorosulfonyl-6-methoxy-N,N-dimethylnicotinamide (1.0 eq) in a dry aprotic solvent such as acetonitrile or acetone.
-
Add sodium cyanate (1.1 eq) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the isocyanate intermediate. The progress of this step can be monitored by IR spectroscopy (appearance of a strong absorption band around 2250-2270 cm⁻¹).
-
Once the isocyanate formation is deemed complete, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-8 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.[3]
-
Upon completion, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the crude Nicosulfuron.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Nicosulfuron.
Causality: The one-pot approach is efficient as it avoids the isolation of the potentially unstable isocyanate intermediate. The use of a phase transfer catalyst can enhance the reaction rate between the ionic sodium cyanate and the organic sulfonyl chloride.
Characterization and Quality Control
The identity and purity of the synthesized Nicosulfuron should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the pyridine and pyrimidine rings, the methoxy groups, and the N,N-dimethyl groups. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl and sulfonyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at the expected m/z value. Fragmentation patterns can further confirm the structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a characteristic retention time under specific column and mobile phase conditions, indicating the purity of the compound.[4][5] |
| Melting Point | A sharp melting point range consistent with the literature value for pure Nicosulfuron. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in amide formation | Incomplete reaction of the carboxylic acid; hydrolysis of the acid chloride intermediate. | Ensure the use of excess thionyl chloride and anhydrous conditions. Monitor the reaction closely by TLC. |
| Incomplete formation of sulfonyl chloride | Insufficient chlorination; degradation of the intermediate. | Ensure a continuous and sufficient supply of chlorine gas at a controlled temperature. Use fresh reagents. |
| Low yield in the final coupling step | Inactive isocyanate intermediate; poor reactivity of the amine. | Ensure anhydrous conditions for the isocyanate formation. The isocyanate can be sensitive to moisture. Check the purity of the 2-amino-4,6-dimethoxypyrimidine. |
| Formation of by-products | Side reactions of the isocyanate; impurities in starting materials. | Purify the sulfonyl chloride intermediate before use. Control the reaction temperature carefully. Optimize the reaction time to minimize by-product formation. |
Safety Precautions
-
Thionyl chloride and chlorine gas are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Sodium cyanate is toxic. Handle with care and avoid inhalation of dust.
-
Organic solvents are flammable. Avoid open flames and use in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of Nicosulfuron and other sulfonylurea herbicides. The synthetic routes outlined in this application note provide a robust framework for the laboratory-scale preparation of these important agrochemicals. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can successfully utilize this key intermediate in their herbicide development programs. The provided analytical data and troubleshooting guide will further aid in achieving high-purity products and optimizing reaction conditions.
References
-
Wikipedia. Sulfonylurea. [Link]
- Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65.
-
ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
-
ResearchGate. Synthesis of Nicosulfuron according to Unger (1996). [Link]
- Google Patents. CN101671328B - Novel synthesis method of sulfonylurea weedicide.
- Google Patents. CN110878084A - Preparation method of nicosulfuron original drug.
- Google Patents. CN101671327B - Method for synthesizing nicosulfuron.
- Google Patents. CN114685365B - Synthesis method of diflufenican.
- Google Patents.
-
EPA. Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367. [Link]
-
Chemical Journal of Chinese Universities. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. [Link]
-
Scilit. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters. [Link]
-
National Institutes of Health. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
Sources
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- 2. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 3. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters | Scilit [scilit.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-6-methoxynicotinic Acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Chloro-6-methoxynicotinic acid. As a key intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is critical for downstream applications and final product quality.[1] The described method is developed to separate this compound from its potential process-related impurities and degradation products. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy.
Introduction and Method Rationale
This compound (CAS 503000-87-1) is a substituted pyridine carboxylic acid derivative. Its molecular structure, featuring a carboxylic acid group, a lipophilic aromatic ring, and polar chloro and methoxy substituents, dictates the strategy for chromatographic separation.
The primary objective is to develop a stability-indicating method, which is an analytical procedure capable of detecting decreases in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] To achieve this, a forced degradation study is integral to the method development process, ensuring that any potential degradants generated under stress conditions do not interfere with the quantification of the main peak.[5]
A reversed-phase HPLC method was selected due to its versatility and suitability for separating moderately polar to nonpolar compounds.
-
Stationary Phase Selection: A C18 column is chosen as the stationary phase. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase Strategy: A mobile phase consisting of acetonitrile and an acidic water buffer is employed. The organic component (acetonitrile) controls the elution strength. The acidic buffer (in this case, using phosphoric acid) is critical for suppressing the ionization of the carboxylic acid group (pKa ~2-4). This ensures a consistent retention time and sharp, symmetrical peak shape, which is a common challenge with aromatic carboxylic acids.[6][7]
-
Detection: A photodiode array (PDA) or UV detector is used. The aromatic pyridine ring of this compound exhibits strong UV absorbance, allowing for sensitive detection. A PDA detector is preferred as it provides spectral data that can be used to assess peak purity and aid in the identification of unknown impurities.
Experimental Workflow and Protocols
Instrumentation and Reagents
The following provides a general list of required equipment and materials. Equivalents may be used.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
-
Reagents and Materials:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
-
Chromatographic Column:
-
Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Analytical Procedure Workflow
The overall process from sample handling to final report generation is outlined below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| % RSD of Peak Area | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Method Validation as a Stability-Indicating Assay
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[8][9] A key component of this is demonstrating specificity through forced degradation.
Forced Degradation Studies
Forced degradation studies are performed to produce potential degradation products and demonstrate that the analytical method can effectively separate them from the analyte of interest.[10][11] A sample solution (100 µg/mL) is subjected to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the main analyte.[11]
-
Acid Hydrolysis: Mix sample solution with 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix sample solution with 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix sample solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours, then prepare a solution.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.
The results of the forced degradation study must show that the main peak of this compound is well-resolved from all degradation product peaks, proving the method's specificity.
Caption: Conceptual Degradation Pathways.
Validation Parameters
The method was validated for the following parameters as per ICH guidelines.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. Assess peak purity using PDA. | No interference at the analyte's retention time. Peak purity angle < threshold. |
| Linearity | Analyze five concentrations from 50% to 150% of the working concentration (50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a known amount of analyte into a placebo or sample matrix at three levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard solution at 100% concentration. | % RSD ≤ 2.0% |
| Intermediate Precision | Repeat precision study on a different day with a different analyst and/or instrument. | Overall % RSD for both sets of data should meet criteria. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio ≥ 10. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable, specific, and robust tool for the purity determination of this compound. The comprehensive validation, including successful separation from all products formed during forced degradation, confirms its status as a stability-indicating assay. This method is well-suited for routine quality control and stability testing in pharmaceutical development and manufacturing environments.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- ChemicalBook. 2-Chloro-6-methoxyisonicotinic acid.
- Sigma-Aldrich. This compound AldrichCPR.
- ResearchGate. (2015). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Chem-Impex. 2-Chloro-6-hydroxynicotinic acid.
- Santa Cruz Biotechnology. This compound.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubChem. 2-Chloro-6-methylnicotinic acid.
- MedCrave online. (2016). Forced Degradation Studies.
- NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
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Application Notes and Protocols: Synthesis of 2-(Substituted-amino)-6-methoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The synthesis of 2-amino-6-methoxynicotinic acid and its derivatives is of significant interest in medicinal chemistry and drug discovery. These scaffolds are integral components of various biologically active molecules and serve as crucial building blocks for the development of novel therapeutic agents.[1] The reaction of 2-chloro-6-methoxynicotinic acid with a diverse range of primary and secondary amines provides a direct and versatile route to these valuable compounds. This application note provides a comprehensive guide to the two primary synthetic strategies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer practical guidance on reaction optimization and troubleshooting.
Mechanistic Overview: A Tale of Two Pathways
The substitution of the chlorine atom at the 2-position of the pyridine ring in this compound is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group. This electronic feature makes the 2-position susceptible to nucleophilic attack. The choice between an SNAr and a Buchwald-Hartwig approach is dictated by the nucleophilicity of the amine, the desired reaction conditions, and the presence of sensitive functional groups on the substrates.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.[2][3] The pyridine nitrogen and the carboxylic acid group at the 3-position of this compound activate the ring for nucleophilic attack.
The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the pyridine ring, which is a key stabilizing factor. In the second, typically faster step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the 2-amino-6-methoxynicotinic acid derivative.
SNAr reactions often require elevated temperatures and are generally more successful with more nucleophilic amines. For less reactive amines, harsher conditions may be necessary, which can be a limitation if the substrates contain sensitive functional groups.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Milder Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[5][6] This method has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional amination methods.[7]
The catalytic cycle of the Buchwald-Hartwig amination is believed to proceed through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing one of the ligands.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[8]
Experimental Protocols
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible.[9] Soluble palladium compounds have varying toxicity. Consult the specific Safety Data Sheet (SDS) for the catalyst being used.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which can deactivate the catalyst.[3] Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and in a dry environment.
-
Solvents: Many organic solvents used in these reactions are flammable and may have associated health risks. Use in a well-ventilated area and away from ignition sources.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
This protocol provides a general procedure for the reaction of this compound with primary and secondary aliphatic amines.
Materials
-
This compound
-
Aliphatic amine (e.g., piperidine, morpholine, n-butylamine) (2-3 equivalents)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the polar aprotic solvent (e.g., DMSO) to dissolve the starting material.
-
Add the aliphatic amine (2-3 eq) to the solution.
-
Heat the reaction mixture to 100-150 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the desired 2-(alkylamino)-6-methoxynicotinic acid.
Visualization of SNAr Workflow```dot
Caption: Workflow for Buchwald-Hartwig amination.
Reaction Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion (Buchwald-Hartwig) | Inactive catalyst | Use a pre-catalyst or ensure the palladium source is active. [8] |
| Inefficient oxidative addition | Increase temperature; use a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos). [8] | |
| Oxygen contamination | Ensure a strictly inert atmosphere and use degassed solvents. [8] | |
| Low or No Conversion (SNAr) | Insufficiently nucleophilic amine | Increase reaction temperature; use a more polar aprotic solvent (DMSO, NMP). |
| Steric hindrance | For bulky amines, longer reaction times or higher temperatures may be needed. | |
| Side Product Formation (Hydrodehalogenation) | Reductive elimination is slow | Use a more electron-rich ligand to promote reductive elimination. Ensure strictly anhydrous conditions. [8] |
| Poor Yields with Aliphatic Amines (Buchwald-Hartwig) | β-hydride elimination | Use a ligand that favors reductive elimination over β-hydride elimination (e.g., Josiphos). |
Substrate Scope and Representative Data
The following table summarizes various reaction conditions for the amination of 2-chloronicotinic acid derivatives with different amines, providing a starting point for optimization.
| Amine | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-3-(trifluoromethyl)aniline | SNAr (Boric Acid Catalyzed) | H₃BO₃ | - | Solvent-free | 120 | 0.75 | 92 | [10] |
| Aniline | SNAr | - | K₂CO₃ | Water | 150-180 | - | 85 | [11] |
| 4-Methylaniline | SNAr | - | K₂CO₃ | Water | 150-180 | - | 98 | [11] |
| 4-Methoxyaniline | SNAr | - | K₂CO₃ | Water | 150-180 | - | 95 | [11] |
| Methylamine (40% aq.) | SNAr (Microwave) | - | - | Water | 120 | 2 | High | [11] |
| Morpholine | SNAr | - | HCl | Water | 100 | - | 93 (overall) | [12][13] |
| n-Butylamine | SNAr | - | DIPEA | Acetone | 0 | 1 | 87 | [14] |
| Piperidine | SNAr | - | - | DMSO/DMF | - | - | - | [15] |
Note: The table includes data for the closely related 2-chloronicotinic acid, which serves as a valuable proxy for the reactivity of this compound.
Conclusion
The reaction of this compound with amines is a versatile and powerful tool for the synthesis of a wide array of substituted 2-aminonicotinic acid derivatives. The choice between a Nucleophilic Aromatic Substitution and a Buchwald-Hartwig amination protocol allows for considerable flexibility in accommodating the reactivity of the amine and the functional group tolerance of the substrates. By carefully selecting the reaction conditions, researchers can efficiently access these important building blocks for drug discovery and development. The protocols and troubleshooting guide provided in this application note are intended to serve as a practical resource for scientists in the field.
References
-
MySkinRecipes. (n.d.). 2-Amino-6-methoxynicotinic acid. [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]
-
Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Nolan, S. P., & Organ, M. G. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(15), 8506-8567. [Link]
-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]
-
Zhang, Z., et al. (2019). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 14(20), 3683-3687. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Li, Z., Xiao, S., Liang, R., & Xia, Z. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Research on Chemical Intermediates, 38(7), 1691-1697. [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. International Journal of Advanced Research in Science, Engineering and Technology, 6(10). [Link]
-
ResearchGate. (2019). Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
Lee, B. H., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Tetrahedron, 57(38), 8267-8271. [Link]
-
Wang, Y., et al. (2017). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters, 19(17), 4708-4711. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Al-Shamary, R. K., & Al-Jobourry, M. I. (2018). Reaction of 2-chloroquinoxaline with piperidine. Journal of Physics: Conference Series, 1003, 012053. [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
-
N'Da, D. D., et al. (2019). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2019(3), M1078. [Link]
-
Silva, F. W. M., et al. (2020). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Journal of the Brazilian Chemical Society, 31(1), 169-176. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. synthesisspotlight.com [synthesisspotlight.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Use of 2-Chloro-6-methoxynicotinic acid in solid-phase synthesis
Commencing Data Gathering
I'm currently focused on extensive Google searches to build a foundational understanding of 2-chloro-6-methoxynicotinic acid. My primary focus is on its properties, reactivity, and applications, with an emphasis on its use in solid-phase synthesis. I aim to compile a comprehensive database for future analysis.
Outlining Synthesis Strategy
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Initiating Information Refinement
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Analyzing Initial Findings
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Pinpointing Missing Data
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Examining Initial Reactivity
I've been looking at some foundational information from prior searches. I've learned that 2-chloropyridines are generally reactive and susceptible to nucleophilic aromatic substitution. This SNAr mechanism is crucial to understanding the problem.
Pinpointing the Protocol Gap
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Gathering Solid-Phase Data
I've made significant progress, piecing together information on solid-phase synthesis. My focus has been on techniques like attaching carboxylic acids to Merrifield and Wang resins, essential for the process. I'm now exploring the finer points of linker chemistry to ensure efficient and controlled reactions.
Expanding the Solid-Phase Scope
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Focusing on Missing Protocols
I've made headway, now having a broad understanding of solid-phase synthesis and relevant solution-phase examples. The core SNAr reaction is clear, and I have background for attaching carboxylic acids. However, I need detailed solid-phase protocols. My priority is finding published examples of attaching this compound to a resin, followed by on-resin SNAr reactions with various nucleophiles and cleavage details.
Analyzing Relevant Findings
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Examining Synthesis Strategies
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Refining Search Parameters
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Gathering Essential Data
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Synthesizing Foundational Knowledge
I'm now integrating information on the this compound scaffold, focusing on its SNAr reactivity at the chlorine and the influence of the methoxy group and carboxylic acid. I've also collated general solid-phase synthesis techniques, like resin attachment for carboxylic acids. Finally, I've analyzed examples of heterocyclic library synthesis, observing similar workflows.
Refining the Core Strategy
I'm now integrating all the information I've found. Specifically, I'm focusing on synthesizing a specific solid-phase synthesis pathway. I have a good handle on SNAr reactions of the scaffold, and various solid-phase techniques and resin attachments. I'm now crafting a plausible, detailed protocol. While no direct template exists, I'm building it logically. My focus is on resin attachment, SNAr reactions, and suitable cleavage steps.
Consolidating Foundational Knowledge
I'm now integrating information on various cleavage strategies from solid supports, which is vital for releasing the synthesized compounds. While the search did not unearth a direct protocol, I'm now proposing a plausible and well-reasoned synthetic pathway based on established principles of solid-phase organic synthesis and the known reactivity of 2-chloropyridines. The application note will explain the underlying chemistry, provide detailed protocols, and include tables and diagrams for support.
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-6-methoxynicotinic Acid via Catalytic Cross-Coupling
Introduction: The Strategic Value of 2-Chloro-6-methoxynicotinic Acid
This compound is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and materials science. Its strategic importance stems from the orthogonal reactivity of its three principal functional groups: the C2-chlorine atom, the C3-carboxylic acid, and the C6-methoxy group. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carboxylic acid, activates the C2 position for a variety of catalytic transformations.
This guide provides an in-depth exploration of key palladium- and copper-catalyzed reactions involving the C2-chloro position. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the rationale behind critical experimental choices. The protocols herein are designed to be robust starting points for researchers engaged in the synthesis of complex molecular architectures.
Part 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.[1] For substrates like this compound, the reaction couples the C2 position with an organoboron reagent. The "activated" nature of the C-Cl bond on the electron-poor pyridine ring makes this transformation efficient, though challenges such as potential catalyst inhibition by the pyridine nitrogen necessitate careful optimization.[1][2]
Mechanistic Rationale & Key Considerations
The catalytic cycle, driven by a Pd(0)/Pd(II) couple, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively inert C-Cl bond and promote the final reductive elimination step.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) is typically employed. For simpler systems, Pd(PPh₃)₄ can be effective.[2]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact yield and should be screened.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is common to dissolve both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Suzuki-Miyaura Coupling of 2-Chloropyridines
The following table summarizes typical conditions adapted from literature for related 2-chloropyridine substrates, serving as a guide for optimization.[2][3]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene | Reflux | ~80% (conv.) |
| 4-Tolylboronic acid | Pd(OAc)₂ (1%) | P(o-tolyl)₃ (4%) | K₂CO₃ (2.0) | Toluene | 100 | >95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene | Reflux | ~90% |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene | Reflux | ~78% |
Part 2: Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[4] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, offering a significant advantage over classical methods like the Ullmann condensation.[4][5]
Mechanistic Rationale & Key Considerations
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The key steps involve oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6]
-
Catalyst & Ligand: The choice of ligand is critical for success with aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands are highly effective. They promote the challenging oxidative addition step and facilitate the final reductive elimination.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-Pd complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] Weaker bases like K₂CO₃ may be used but often result in lower reaction rates.[5]
-
Amine Scope: The reaction is broadly applicable to primary and secondary alkyl and aryl amines. Ammonia equivalents can also be used to synthesize primary anilines.[7]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in the anhydrous solvent. Add this solution to the Schlenk flask.
-
Finally, add the amine (neat if liquid, or as a solution in the reaction solvent if solid) to the reaction mixture.
-
Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with water and adjust the pH to ~7-8. Extract the aqueous phase with ethyl acetate (3x).
-
Note on workup: If the product is the free acid, an acidic workup (as in Protocol 1) will be required after the initial extraction to isolate the product.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography.
Part 3: Copper-Catalyzed C-N Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[8] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, modern advancements with ligands have made it a viable and sometimes more cost-effective alternative.[9] The C-N bond-forming variant is often referred to as the Goldberg reaction.[8]
Key Considerations & Comparison to Buchwald-Hartwig
-
Catalyst: Typically uses a copper(I) source like CuI. Stoichiometric copper was used historically, but catalytic systems are now common.[8]
-
Ligands: The use of ligands such as 1,10-phenanthroline or various diamines can significantly lower the required reaction temperature and improve yields.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used.
-
Advantages: Copper is significantly less expensive than palladium. For certain substrates, it may offer complementary reactivity or selectivity.
-
Limitations: Generally requires higher temperatures and may have a more limited substrate scope compared to the highly optimized Buchwald-Hartwig systems.[8]
Protocol 3: General Procedure for Ullmann C-N Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine or Aniline (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a reaction vessel, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add the amine/aniline and the solvent.
-
Seal the vessel and heat the mixture to 120-160 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions can be slow, sometimes requiring 24-48 hours.
-
After completion, cool the mixture and dilute with water and ethyl acetate.
-
Perform an acidic workup as described in Protocol 1 to isolate the carboxylic acid product.
-
Purify the crude material by column chromatography or recrystallization.
Troubleshooting & Optimization Workflow
Low yields or incomplete reactions are common challenges in cross-coupling. A systematic approach to optimization is crucial for success.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Conclusion
This compound is a powerful scaffold for the synthesis of diverse and complex molecules. The strategic application of modern catalytic methods, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient pathways to novel C-C and C-N linked structures. While classical copper-catalyzed Ullmann reactions offer a valuable alternative, the choice of methodology should be guided by substrate scope, desired reaction conditions, and cost considerations. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ these critical transformations in their synthetic endeavors.
References
-
Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Retrieved from [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Fused-Ring Nicotine Derivatives from (S)-Nicotine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Pellon, R. F., et al. (1995). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
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Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Liu, M., et al. (2023). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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The Versatile Scaffolding of 2-Chloro-6-methoxynicotinic Acid in Modern Heterocyclic Synthesis
Introduction: A Privileged Substructure for Complex Molecular Architectures
In the landscape of medicinal chemistry and materials science, the quest for novel molecular entities with tailored biological and physical properties is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among the myriad of building blocks available to the synthetic chemist, 2-chloro-6-methoxynicotinic acid stands out as a particularly versatile and strategic starting material. Its unique arrangement of functional groups—a reactive chloro-substituent, an electron-donating methoxy group, and a carboxylic acid handle—on a pyridine core offers a powerful platform for the construction of complex, polycyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on pyrido[2,3-d]pyrimidines, a class of potent kinase inhibitors.
This guide eschews a rigid template, instead focusing on the chemical logic and strategic considerations that underpin the use of this valuable building block. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide the necessary data to empower researchers to confidently incorporate this compound into their synthetic workflows.
Physicochemical Properties and Strategic Value
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The table below summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| CAS Number | 503000-87-1 | |
| Appearance | Solid | |
| Reactivity Profile | The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The carboxylic acid allows for standard amide bond formation and other derivatizations. The methoxy group at the 6-position electronically influences the reactivity of the pyridine ring. |
The strategic placement of these functional groups allows for a modular and convergent approach to a wide array of heterocyclic scaffolds. The chloro group serves as a linchpin for introducing diversity through various coupling chemistries, while the carboxylic acid and methoxy group can be retained or further manipulated in subsequent synthetic steps.
Core Synthetic Applications: Building the Pyrido[2,3-d]pyrimidine Scaffold
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against a range of protein kinases, including Pim kinases, which are implicated in various cancers.[1][2] this compound is an ideal precursor for the synthesis of these valuable compounds.
The general synthetic strategy involves a two-step sequence:
-
Introduction of a nitrogen-containing substituent at the 2-position: This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Cyclocondensation to form the pyrimidine ring: The newly introduced amino functionality, along with the existing carboxylic acid, undergoes cyclization with a suitable one-carbon synthon, such as formamide or guanidine, to construct the fused pyrimidine ring.
The following diagram illustrates this convergent synthetic logic:
Caption: Convergent synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Arylamino)-6-methoxynicotinic Acids
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It offers a broad substrate scope and functional group tolerance, making it a reliable method for introducing aryl- or heteroarylamino groups at the 2-position of the pyridine ring.
Rationale: The choice of a palladium-catalyzed approach is often preferred over traditional SNAr reactions for less activated aryl chlorides or when milder reaction conditions are required to preserve sensitive functional groups on the amine coupling partner. The selection of the phosphine ligand is critical for catalytic efficiency, with bulky, electron-rich ligands generally favoring the desired reductive elimination step.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroarylamine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base (Cs₂CO₃ or NaOtBu).
-
Reagent Addition: Add this compound and the corresponding aniline derivative.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired 2-(arylamino)-6-methoxynicotinic acid.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the desired product. Further characterization by ¹H and ¹³C NMR will confirm the structure.
Protocol 2: Cyclocondensation with Guanidine to form 2-Amino-8-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
The formation of the fused pyrimidine ring is a critical step in the synthesis of the target heterocyclic system. The reaction of the 2-aminonicotinic acid intermediate with guanidine is a common and efficient method to construct the 2-aminopyrimidinone core.[6]
Rationale: This reaction proceeds through an initial acylation of guanidine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrido[2,3-d]pyrimidine ring system. The use of a high-boiling solvent facilitates the removal of water, driving the reaction to completion.
Materials:
-
2-(Arylamino)-6-methoxynicotinic acid derivative (from Protocol 1) (1.0 equiv)
-
Guanidine hydrochloride or guanidine carbonate (2.0-3.0 equiv)
-
Sodium ethoxide or another suitable base (to liberate free guanidine from its salt)
-
High-boiling solvent such as N,N-dimethylformamide (DMF) or 2-methoxyethanol
Step-by-Step Protocol:
-
Preparation of Guanidine Free Base (if using a salt): In a separate flask, dissolve guanidine hydrochloride or carbonate in ethanol and add a stoichiometric amount of sodium ethoxide. Stir for 30 minutes, then filter to remove the sodium chloride or carbonate precipitate. Carefully concentrate the filtrate to obtain the free guanidine base.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(arylamino)-6-methoxynicotinic acid derivative in the high-boiling solvent.
-
Reagent Addition: Add the free guanidine base to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to yield the desired 2-amino-8-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one derivative. Further purification can be achieved by recrystallization.
Alternative Strategies and Mechanistic Considerations
While the Buchwald-Hartwig amination is a robust method, direct nucleophilic aromatic substitution (SNAr) can also be employed, particularly with highly nucleophilic amines or under more forcing conditions. The SNAr reaction proceeds via a Meisenheimer complex intermediate, and its rate is influenced by the electronic nature of both the pyridine ring and the incoming nucleophile.
The following diagram illustrates the SNAr mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Buchwald-Hartwig amination | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh Pd₂(dba)₃. |
| Inappropriate ligand | Screen different phosphine ligands (e.g., SPhos, RuPhos) to find the optimal one for the specific substrate combination. | |
| Steric hindrance on the amine | Increase reaction temperature and/or time. Consider using a more active catalyst system. | |
| Incomplete cyclocondensation | Insufficient removal of water | Use a Dean-Stark trap to azeotropically remove water. |
| Low reaction temperature | Ensure the reaction is maintained at a vigorous reflux. | |
| Side reactions | Decomposition of starting materials or products | Reduce reaction temperature and monitor carefully. Consider a milder base for the Buchwald-Hartwig step if sensitive functional groups are present. |
Conclusion: A Gateway to Chemical Diversity
This compound has proven to be a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The protocols and strategies outlined in this application note provide a robust framework for researchers to harness the synthetic power of this versatile intermediate. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can efficiently construct complex molecular architectures and accelerate the discovery of new therapeutic agents and advanced materials.
References
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Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]
- Cid, J. M., et al. (2012). Discovery of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors. ACS medicinal chemistry letters, 3(11), 904-909.
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Synthesis of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors. National Institutes of Health. [Link]
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
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Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. [Link]
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Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][7][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][7][8]triazine Derivatives. National Institutes of Health. [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]
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Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. National Institutes of Health. [Link]
-
New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives. National Institutes of Health. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]
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Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. MDPI. [Link]
-
Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]. ResearchGate. [Link]
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Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation. ResearchGate. [Link]
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Application Notes & Protocols: Experimental Setup for Reactions of 2-Chloro-6-methoxynicotinic Acid
Introduction: The Versatility of 2-Chloro-6-methoxynicotinic Acid
This compound is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility stems from the strategic placement of reactive sites on the pyridine ring: a carboxylic acid for amide couplings and derivatization, a methoxy group that electronically influences the ring, and a chloro substituent at the 2-position, which is an excellent leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.
This document serves as a technical guide for researchers, providing detailed protocols and the underlying scientific rationale for two pivotal transformations of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Table 1: Physicochemical and Safety Profile of this compound
| Property | Value | Source |
| CAS Number | 503000-87-1 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Solid, white to light yellow powder | [1][2] |
| Melting Point | 157 - 161 °C | [2] |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[3] | |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][3][4] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[2][4]
Core Synthetic Strategies & Workflows
The reactivity of the C2-chloro substituent is central to the synthetic utility of this molecule. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the C2 position sufficiently electrophilic to undergo reactions that are otherwise challenging on standard chlorobenzene systems.
Below is a generalized workflow for reactions discussed in this guide. Specific parameters for each protocol are detailed in their respective sections.
Diagram 1: Generalized Experimental Workflow. A standardized workflow ensures reproducibility from initial setup to final product characterization.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[5][6] Unlike the SN1/SN2 reactions of alkyl halides, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring.[6] Instead, it proceeds via a two-step addition-elimination sequence.
-
Addition: The nucleophile attacks the electron-poor carbon bearing the leaving group (the C2-chloro position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electronegative atoms of the ring and any ortho/para electron-withdrawing groups.[6][8]
-
Elimination: Aromaticity is restored by the expulsion of the leaving group (chloride).
The pyridine nitrogen inherently makes the ring electron-deficient, facilitating this reaction. This makes SNAr a more accessible pathway for 2-chloropyridines compared to their benzene analogs, often proceeding without the need for transition metal catalysts.[9][10]
Diagram 2: SNAr Reaction Pathway. The reaction proceeds via a stabilized anionic intermediate, with the initial nucleophilic attack being the rate-determining step (RDS).
Detailed Protocol: Synthesis of 2-(Morpholino)-6-methoxynicotinic Acid
This protocol is adapted from procedures for similar 2-chloronicotinic acid derivatives.[11][12]
Table 2: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 187.58 | 1.88 g | 10.0 | Starting Material |
| Morpholine | 87.12 | 1.74 g (1.74 mL) | 20.0 | Nucleophile & Base |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10.0 mmol).
-
Reagent Addition: Add N,N-Dimethylformamide (20 mL) followed by morpholine (1.74 mL, 20.0 mmol). A slight excess of the amine nucleophile is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water.
-
Acidify the aqueous solution to pH ~4-5 using 1M HCl. The product should precipitate out of the solution.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the solid under high vacuum to a constant weight.
-
-
Characterization: The final product, 2-(morpholino)-6-methoxynicotinic acid, can be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A typical yield for this type of reaction is >90%.[11][12]
Protocol II: Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[9][13] It has revolutionized synthetic chemistry due to its broad substrate scope and high efficiency, particularly for forming bonds that are inaccessible via traditional methods like SNAr.[9][14]
The reaction is driven by a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of phosphine ligand.[14]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center. A base deprotonates the coordinated amine to form a more nucleophilic amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[13][14]
Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial as they stabilize the palladium catalyst and accelerate both the oxidative addition and reductive elimination steps.[14][15]
Diagram 3: Buchwald-Hartwig Amination Cycle. The Pd(0) catalyst is regenerated after each cycle of oxidative addition, amine coordination, and reductive elimination.
Detailed Protocol: Coupling with a Primary Amine
This protocol provides a general framework for coupling this compound (or its methyl ester derivative to avoid acid-base complications) with a primary amine.
Table 3: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 2-chloro-6-methoxynicotinate* | 201.61 | 202 mg | 1.0 | Starting Material |
| Primary Amine (e.g., Aniline) | 93.13 | 112 mg (0.11 mL) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (5 mol% Pd) | Catalyst Precursor |
| XPhos | 476.62 | 48 mg | 0.10 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | Base |
| Toluene (anhydrous) | - | 5 mL | - | Solvent |
*Note: The carboxylic acid is often protected as an ester to prevent it from interfering with the basic conditions of the reaction. The synthesis of the methyl ester from the acid is a standard procedure.[16]
Step-by-Step Methodology:
-
Setup: In a glovebox or under a stream of argon, add the catalyst precursor Pd₂(dba)₃ (23 mg, 0.025 mmol), ligand XPhos (48 mg, 0.10 mmol), and base NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add methyl 2-chloro-6-methoxynicotinate (202 mg, 1.0 mmol), anhydrous toluene (5 mL), and the primary amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (under argon) and analyzing by LC-MS to track the consumption of the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. The purified product should be characterized by NMR and MS.
References
-
Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. Available at: [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available at: [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]
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Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Nucleophilic aromatic substitution I (video) - Khan Academy. Available at: [Link]
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-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Strategic Monitoring of 2-Chloro-6-methoxynicotinic Acid Reactions by Thin-Layer Chromatography
An Application Note for Drug Development Professionals
Abstract
2-Chloro-6-methoxynicotinic acid is a pivotal structural motif and a versatile intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Efficiently monitoring the progress of its chemical transformations is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This application note provides a detailed, experience-driven guide for researchers and drug development professionals on utilizing Thin-Layer Chromatography (TLC) as a rapid, reliable, and cost-effective tool for this purpose. We delve into the scientific principles, provide robust step-by-step protocols, and offer expert troubleshooting advice to navigate common challenges.
The Scientific Imperative for Reaction Monitoring
In organic synthesis, a reaction flask is often a "black box." Without real-time analytical insight, determining the point of completion, the formation of byproducts, or the complete consumption of starting materials is mere guesswork. Thin-Layer Chromatography (TLC) serves as the chemist's "eyes," offering a swift and powerful method to visualize the chemical events within the reaction mixture.[1][2] Its application is fundamental to modern process development, allowing for informed decisions that save time, resources, and prevent costly downstream purification failures.[3]
1.1. Profile of the Analyte: this compound
Understanding the physicochemical properties of our target molecule is the cornerstone of developing a successful TLC method.
-
Structure: The molecule contains a pyridine ring, a halogen (Cl), an electron-donating group (OCH₃), and a highly polar carboxylic acid (COOH).
-
Polarity: The carboxylic acid group dominates the molecule's character, making it highly polar and acidic.[4] This polarity dictates its strong interaction with polar stationary phases like silica gel.
-
Reactivity: Common transformations involve the carboxylic acid (e.g., esterification, amide coupling) or the chloro group (e.g., nucleophilic aromatic substitution). Each of these reactions will cause a significant shift in the molecule's polarity, which is the key to chromatographic separation. For example, converting the highly polar carboxylic acid to a more neutral, less polar ester will drastically decrease its affinity for the silica gel, causing it to travel further up the TLC plate.
The TLC Workflow: A Self-Validating System
The protocol described herein is designed as a self-validating system, incorporating a reference lane for the starting material and a "co-spot" lane. This three-lane approach provides an unambiguous, real-time comparison that confirms the identity of spots and the reaction's progress.[1][5]
Caption: High-level workflow for TLC reaction monitoring.
Protocol I: Developing the Optimal TLC System
The selection of the mobile phase, or eluent, is the most critical variable for achieving clear separation.[6] The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, allowing ample space for the product to appear at a higher Rf.[5]
3.1. Materials
-
Stationary Phase: Standard silica gel 60 F₂₅₄ TLC plates (glass or aluminum backed).
-
Mobile Phase Solvents: Reagent-grade hexanes, ethyl acetate, dichloromethane, methanol, and glacial acetic acid.
-
Equipment: TLC developing chamber with lid, filter paper, capillary tubes for spotting, soft pencil, ruler, UV lamp (254 nm), and a heating device (heat gun or hot plate).
3.2. Eluent System Selection: A Systematic Approach
Given the high polarity of this compound, a relatively polar eluent system is required to make it move from the baseline.
-
Start with a Binary Mixture: A common and effective starting point for polar compounds is a mixture of a non-polar solvent (e.g., Hexanes or Toluene) and a polar solvent (e.g., Ethyl Acetate).[6][7] Begin with a ratio of 70:30 Hexanes:Ethyl Acetate .
-
The Acidic Modifier (Critical Insight): Carboxylic acids are notorious for "streaking" or tailing on silica TLC plates due to strong, non-uniform interactions with the acidic silica surface.[8] To ensure sharp, well-defined spots, add ~1% glacial acetic acid to your chosen eluent system. This protonates the carboxylate, minimizing its ionic interaction with the stationary phase.[9][10]
-
Optimize the Ratio:
-
If the spot remains at the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar component (e.g., try 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid).[9]
-
If the spot is too high (Rf > 0.8): The eluent is too polar. Decrease the proportion of the polar component (e.g., try 85:15 Hexanes:Ethyl Acetate + 1% Acetic Acid).[9]
-
Table 1: Recommended Starting Eluent Systems
| Reaction Type | Expected Product Polarity | Recommended Starting Eluent (v/v) | Rationale |
| Esterification / Etherification | Significantly Less Polar | 70% Hexanes / 30% Ethyl Acetate + 1% Acetic Acid | The product loses the highly polar carboxylic acid, requiring a moderately polar system for good separation. |
| Amide Coupling | Moderately Less Polar | 50% Hexanes / 50% Ethyl Acetate + 1% Acetic Acid | The resulting amide is less polar than the acid but more polar than an ester. |
| Nucleophilic Substitution (on Cl) | Varies Greatly | 95% Dichloromethane / 5% Methanol + 1% Acetic Acid | Product polarity depends heavily on the incoming nucleophile. A DCM/MeOH system offers a different selectivity and polarity range. |
Protocol II: Executing the Reaction Monitoring
Once an optimal eluent system is established, the reaction can be monitored at regular intervals (e.g., every 15-30 minutes).[11]
Step-by-Step Methodology:
-
Prepare the Chamber: Pour the optimized eluent system into the TLC chamber to a depth of about 0.5 cm. Line one wall of the chamber with a piece of filter paper that dips into the solvent. Close the lid and allow the chamber to saturate for at least 5-10 minutes.[12] This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible chromatograms.
-
Prepare the TLC Plate: Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[13] Mark three small, equidistant points on this line for spotting.
-
Sample the Reaction: Using a glass capillary tube, withdraw a tiny aliquot (a "dip and drop" is sufficient) from the reaction mixture.[11] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the Plate:
-
Lane 1 (Left - SM): Spot a solution of your pure starting material, this compound.
-
Lane 2 (Middle - Co): First, spot the pure starting material. Then, carefully spot the diluted reaction mixture directly on top of the SM spot. This is the crucial co-spot.[5]
-
Lane 3 (Right - RM): Spot the diluted reaction mixture.
-
Technique: Aim for very small, concentrated spots (1-2 mm in diameter). Allow the solvent to fully evaporate between applications if multiple spots are needed to achieve sufficient concentration.[1][14]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[13] Close the lid and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
UV Visualization: View the plate under a 254 nm UV lamp.[15] The aromatic pyridine ring in the starting material and most products will absorb UV light, appearing as dark purple spots against the glowing green background.[16] Circle these spots with a pencil.
-
Interpretation: At the start of the reaction (T=0), the RM lane should show only the SM spot. As the reaction progresses, the SM spot in the RM lane will diminish in intensity, and a new spot (the product) will appear. The reaction is complete when the SM spot is no longer visible in the RM lane.[17] The co-spot lane helps to confirm that the lower spot in the RM lane is indeed unreacted starting material.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vividsf.com [vividsf.com]
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- 5. How To [chem.rochester.edu]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. calstatela.edu [calstatela.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?
Answer: A low yield can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions and workup procedure. Here’s a systematic approach to diagnosing and resolving the issue:
-
Starting Material Quality:
-
Purity of 2,6-Dichloronicotinic Acid: The primary starting material for one common synthetic route is 2,6-Dichloronicotinic acid.[1][2] Ensure it is of high purity, as impurities can interfere with the selective methoxylation. The presence of regioisomers or starting material from its own synthesis can lead to a variety of side products.
-
Anhydrous Conditions: The methoxylation reaction is sensitive to moisture. Ensure that your solvent (e.g., methanol) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the starting material and product.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: The selective substitution of one chlorine atom requires careful temperature management. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, you risk the formation of the dimethoxy byproduct.
-
Incorrect Stoichiometry of Sodium Methoxide: A precise amount of sodium methoxide is crucial. An excess can lead to the formation of 2,6-dimethoxynicotinic acid, while an insufficient amount will result in incomplete conversion of the starting material. A molar ratio of approximately 1.0-1.2 equivalents of sodium methoxide to 2,6-dichloronicotinic acid is a good starting point.
-
-
Workup and Purification Losses:
-
Product Precipitation: this compound is a solid.[3] Ensure complete precipitation from the reaction mixture by adjusting the pH and cooling.
-
Extraction Inefficiency: During aqueous workup, ensure the pH is adjusted correctly to protonate the carboxylic acid, making it less soluble in water and more soluble in the organic extraction solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate) are recommended.
-
Purification Losses: While column chromatography can be effective for purification, significant product loss can occur.[3] Consider recrystallization as an alternative or optimize your chromatography conditions (e.g., choice of eluent system, column packing).
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The formation of impurities is a common challenge. The two most likely impurities are the starting material (2,6-dichloronicotinic acid) and the over-reaction product (2,6-dimethoxynicotinic acid).
-
Identification of Impurities:
-
Thin Layer Chromatography (TLC): TLC is an excellent initial tool to assess the purity of your product. The starting material, product, and byproduct will likely have different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive identification, LC-MS is invaluable. It will allow you to separate the components and determine their molecular weights, confirming the presence of starting material and the dimethoxy byproduct.[3]
-
-
Minimizing Impurity Formation:
-
Starting Material: As mentioned, ensure the high purity of your 2,6-dichloronicotinic acid.[1]
-
Controlled Addition of Sodium Methoxide: Instead of adding the sodium methoxide all at once, a slow, portion-wise or dropwise addition can help to maintain a low concentration of the nucleophile, favoring monosubstitution.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dimethoxy byproduct.
-
Issue 3: Incomplete Reaction or Stalling
Question: My reaction seems to have stalled, with a significant amount of starting material remaining even after a prolonged reaction time. What should I do?
Answer: A stalled reaction is often due to issues with the reagents or reaction conditions.
-
Reagent Inactivity:
-
Sodium Methoxide Degradation: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture. Use freshly prepared or properly stored sodium methoxide.
-
Solvent Quality: Ensure your solvent is of appropriate quality and anhydrous.
-
-
Suboptimal Reaction Temperature:
-
The reaction may require a higher temperature to proceed at a reasonable rate. If the reaction is stalling at a lower temperature, a modest increase in temperature may be beneficial. However, be cautious of byproduct formation at excessively high temperatures.
-
-
Insufficient Mixing:
-
If the reaction mixture is not being stirred effectively, localized concentration gradients can form, leading to a stalled reaction. Ensure adequate agitation throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is the nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloronicotinic acid with a methoxy group from a reagent like sodium methoxide.[4] This reaction offers good regioselectivity under controlled conditions. Another approach involves the chlorination of 6-hydroxynicotinic acid followed by methoxylation.[3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and heptane) can separate the starting material, product, and any major byproducts.[3] For more precise monitoring, especially during optimization, High-Performance Liquid Chromatography (HPLC) or LC-MS can be employed.
Q3: What are the key safety precautions to consider during this synthesis?
A3: 2,6-Dichloronicotinic acid is a skin and eye irritant.[5] It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is corrosive and reacts violently with water. Handle it with extreme care under anhydrous conditions.
Q4: Can I use other methoxylating agents besides sodium methoxide?
A4: While sodium methoxide is the most common and cost-effective reagent, other sources of the methoxide nucleophile could potentially be used. However, their reactivity and selectivity may differ, requiring significant optimization of the reaction conditions. For most applications, sodium methoxide in methanol is the preferred choice.
Q5: What is the best way to purify the final product?
A5: The choice of purification method depends on the scale of the reaction and the purity requirements.
-
Recrystallization: For larger quantities, recrystallization from a suitable solvent system (e.g., methanol/water) can be an effective method for obtaining high-purity material.[6]
-
Column Chromatography: For smaller scales or to separate closely related impurities, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/heptane gradient) is a good option.[3]
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Methoxylation of 2,6-Dichloronicotinic Acid
| Parameter | Recommended Range/Value | Rationale |
| Starting Material | 2,6-Dichloronicotinic acid | Commercially available and provides a direct route.[1][2] |
| Reagent | Sodium methoxide | A strong nucleophile for the methoxylation reaction. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxy group. |
| Temperature | 50-70 °C | Balances reaction rate and selectivity. |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Acidification and Extraction | To isolate the carboxylic acid product. |
Step-by-Step Synthesis Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 65 °C) and monitor the progress by TLC.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add water and then acidify with aqueous HCl (e.g., 1M) to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by flash column chromatography.[3]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Reaction Monitoring Workflow
Caption: A step-by-step workflow for monitoring the reaction using TLC.
References
-
Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid - Sycamore Scholars. (URL: [Link])
-
Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. (URL: [Link])
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google P
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (URL: [Link])
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (URL: [Link])
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. (URL: [Link])
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])
-
2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. (URL: [Link])
- US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google P
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support center for 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification workflows with confidence.
First Principles: Understanding the Molecule and Its Challenges
This compound (MW: 187.58 g/mol ) is a solid compound with key functional groups that dictate its purification strategy: a carboxylic acid, a pyridine ring, a chloro substituent, and a methoxy group.[1] The primary challenge in its purification is the removal of structurally similar impurities, including starting materials, isomeric by-products, and degradation products, which can have very similar solubility profiles.
Safety First: Handle with Care
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the purification of crude this compound.
Q1: My purified product is a pale yellow or brownish solid, not the expected white crystalline solid. How can I remove the color?
A1: The presence of color often indicates high-molecular-weight polymeric impurities or degradation by-products formed during synthesis. The most effective method to address this is by incorporating an activated charcoal treatment during recrystallization.
-
Causality: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, flat, aromatic molecules and colored impurities. The target molecule, being smaller, remains preferentially in the solution.
-
Protocol Insight:
-
Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (see FAQ 3 for solvent selection).
-
Add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Caution: Add the charcoal to the slightly cooled solution, not the boiling solution, to avoid violent bumping.
-
Gently heat the mixture back to boiling for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product in the funnel. Pre-heating the filtration apparatus is highly recommended.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure product. A patent for purifying a related compound, 2-chloronicotinic acid, successfully employs activated charcoal with a methanol/water solvent system.[6]
-
Q2: My product's melting point is sharp but lower than the literature value (~230°C[2]). What does this indicate?
A2: A sharp but depressed melting point often suggests the presence of a significant amount of a single, eutectic-forming impurity. A common culprit is an isomeric by-product, such as a 6-chloro isomer, which can form during synthesis.[6] While recrystallization can sometimes resolve this, column chromatography offers more definitive separation.
-
Expert Analysis: Isomers often have very similar polarities and solubilities, making separation by simple recrystallization challenging. Column chromatography separates compounds based on their differential adsorption to a stationary phase.
-
Strategic Approach:
-
Analytical First: Confirm the presence of an isomer using HPLC or LC-MS. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[7]
-
Purification: If an impurity is confirmed, silica gel column chromatography is the recommended next step. Because the target is an acid, it can streak on silica gel. To suppress this, add 0.5-1% acetic or formic acid to the eluent system (e.g., a gradient of ethyl acetate in hexane). This keeps the carboxylic acid protonated, reducing its interaction with the acidic silica and resulting in sharper peaks.
-
Q3: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute is insoluble in the cold solvent but its melting point is below the boiling point of the solvent, causing it to melt and separate as a liquid phase. It can also happen if the solution is supersaturated to a very high degree.
-
Causality & Solution:
-
High Solute Concentration: You may have used too little solvent. Add a small amount of additional hot solvent until the oil dissolves completely, then attempt to cool the solution again, perhaps more slowly.
-
Inappropriate Solvent: The solvent's boiling point may be too high. Switch to a lower-boiling point solvent or, more effectively, use a two-solvent (binary) system.
-
Binary Solvent Technique: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol). Then, while the solution is hot, add a "poor" solvent (one in which it is sparingly soluble, e.g., water) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A methanol/water system is cited as effective for related chloronicotinic acids.[6]
-
Q4: My yield from recrystallization is extremely low. What are the common causes?
A4: Low yield is a frequent issue that can typically be traced to one of several procedural missteps.
-
Troubleshooting Checklist:
-
Excessive Solvent: Using too much solvent is the most common cause. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound. Use the minimum amount of hot solvent required.
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a significant amount of material. Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly increase the recovery of crystalline product.
-
Solubility in Cold Solvent: Your product may still have moderate solubility even in the cold solvent. After filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: Impurities are largely dependent on the synthetic route. However, common classes include:
-
Starting Materials: Unreacted precursors. For instance, if the synthesis proceeds from a hydroxy-nicotinic acid derivative, you may have residual starting material.[8]
-
Isomeric By-products: Positional isomers, such as 6-chloro-2-methoxynicotinic acid, can be formed.[6]
-
Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual methyl or ethyl esters.
-
Reagents: Inorganic salts from reaction workups. An acid-base wash is effective at removing these.
Q2: Which purification technique should I try first?
A2: For most solid crude products with >80% purity, recrystallization is the most efficient and scalable first-line technique. It is excellent for removing small amounts of impurities with different solubility profiles. If the product is an oil, is heavily discolored, or contains multiple impurities of similar polarity, column chromatography is the more appropriate choice.[7]
Decision Workflow for Purification
Caption: Decision workflow for selecting a purification method.
Q3: What are the best solvent systems for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Finding the perfect solvent often requires some small-scale screening. Based on data for structurally similar nicotinic acids, here are excellent starting points:
| Solvent/System | Type | Rationale & Comments | Source |
| Methanol/Water | Binary System | Highly effective for many nicotinic acids. Dissolve in hot methanol, add hot water to the cloud point. | [6] |
| Ethanol/Water | Binary System | Similar to methanol/water, a good alternative. Aqueous ethanol was used for 2-chloro-6-methylnicotinic acid. | [8] |
| Ethyl Acetate | Single Solvent | A medium-polarity solvent. Has been used for recrystallizing related compounds from reaction mixtures. | [9] |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective for polar molecules. | General Use |
Q4: How do I perform an acid-base extraction to purify my crude product?
A4: Acid-base extraction is a powerful liquid-liquid extraction technique to separate acidic or basic compounds from neutral impurities. For this compound, you would exploit its acidic nature.
-
Principle: The acidic compound is deprotonated with a weak base to form a water-soluble salt. Neutral organic impurities remain in the organic solvent and are washed away. The aqueous layer is then re-acidified to precipitate the pure acid. This is particularly useful for removing non-acidic impurities.
Acid-Base Purification Workflow
Caption: Workflow for purification via acid-base extraction.
References
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL 3-METHOXY-2-NAPHTHOATE. Retrieved from [Link]
-
Yang, E. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]
- Lancester, E., & Minieri, P. (1979). Process for the production of pure white 2-chloronicotinic acid. (U.S. Patent No. 4,144,238). U.S. Patent and Trademark Office.
- Walter, H. (1950). Purification of nicotinamide. (U.S. Patent No. 2,496,114). U.S. Patent and Trademark Office.
- Pohoryles, L. (1962). Purification of nicotinic acid. (U.S. Patent No. 3,037,987). U.S. Patent and Trademark Office.
- Zhang, W., et al. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (Chinese Patent No. CN103848783A).
-
PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-CHLORONICOTINONITRILE. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 3. This compound, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support center for the synthesis of 2-chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Incomplete Conversion of Starting Material
Question: I'm observing a significant amount of unreacted 2,6-dichloronicotinic acid in my reaction mixture when trying to synthesize this compound. What are the likely causes and how can I improve the conversion rate?
Answer:
Incomplete conversion is a frequent challenge and can often be attributed to several factors related to the nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The key to this synthesis is the selective substitution of one chlorine atom with a methoxy group.
Probable Causes & Solutions:
-
Insufficient Nucleophile Activation: The methoxide nucleophile, typically generated from sodium methoxide or methanol with a base, may not be present in a sufficient concentration or may be consumed by side reactions.
-
Solution: Ensure anhydrous conditions to prevent the reaction of sodium methoxide with water. Use a freshly prepared solution of sodium methoxide in methanol. An excess of the methoxide reagent (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
-
Low Reaction Temperature: Nucleophilic aromatic substitutions on pyridine rings often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range for this reaction is between 80-120°C. Be cautious of excessively high temperatures, which can lead to undesired side products.
-
-
Poor Solubility of Starting Material: 2,6-Dichloronicotinic acid may have limited solubility in the reaction solvent at lower temperatures, hindering its interaction with the nucleophile.[3]
-
Solution: Choose a solvent that effectively dissolves both the starting material and the methoxide reagent. While methanol is common, co-solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to improve solubility.
-
Issue 2: Formation of 2,6-Dimethoxynicotinic Acid
Question: My final product is contaminated with a significant amount of 2,6-dimethoxynicotinic acid. How can I suppress this over-methylation?
Answer:
The formation of the dimethoxy byproduct is a classic example of a competing reaction where the desired product reacts further with the nucleophile.
Causality: The initial product, this compound, still possesses an electrophilic carbon atom at the 2-position, which can undergo a second nucleophilic aromatic substitution with the excess methoxide present in the reaction mixture.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Stoichiometric Control | Limiting the amount of the nucleophile is the most direct way to prevent the second substitution. | Carefully control the stoichiometry of sodium methoxide. Start with a slight excess (e.g., 1.05 equivalents) and monitor the reaction closely. |
| Lower Reaction Temperature | The activation energy for the second substitution may be higher than the first. | Once the initial reaction is proceeding well (as determined by in-process control like TLC or HPLC), consider lowering the temperature to disfavor the second substitution. |
| Controlled Addition of Nucleophile | Adding the nucleophile slowly over time can maintain a low instantaneous concentration, favoring the monosubstitution. | Use a syringe pump to add the sodium methoxide solution to the reaction mixture over a period of 1-2 hours. |
Issue 3: Hydrolysis of the Chloro Group
Question: I've identified 2-hydroxy-6-methoxynicotinic acid as an impurity in my product. What is the source of this, and how can I prevent it?
Answer:
The presence of the hydroxy-substituted impurity indicates that water is acting as a nucleophile in the reaction.[4][5]
Mechanism of Formation: The chloro group on the pyridine ring can be displaced by a hydroxide ion (from residual water and base) or by water itself, especially at elevated temperatures, to form the corresponding pyridone tautomer.[6] The zwitterionic character of pyridones can enhance the rate of hydrolysis.[4]
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Protocol: Dry all glassware in an oven (e.g., at 120°C) overnight and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents. If using methanol, it should be freshly distilled over magnesium turnings or purchased as an anhydrous grade. Ensure the starting 2,6-dichloronicotinic acid is thoroughly dried.
-
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction vessel.
-
Protocol: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer.
-
Issue 4: Decarboxylation of the Nicotinic Acid Moiety
Question: After purification, I have a lower than expected yield, and I suspect some product is being lost. Could decarboxylation be an issue?
Answer:
Yes, decarboxylation of nicotinic acid and its derivatives can occur, particularly at high temperatures.[7][8]
Underlying Principle: The carboxylic acid group on the pyridine ring can be eliminated as carbon dioxide, especially when heated strongly, sometimes facilitated by catalysts.[9][10] While this is less common under the typical conditions for methoxylation, prolonged reaction times at high temperatures can lead to product loss.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long heating times.
-
Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid localized overheating by ensuring efficient stirring.
-
Work-up Conditions: During work-up, avoid strongly acidic or basic conditions at high temperatures for extended periods. Neutralize the reaction mixture at a lower temperature before extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the selective nucleophilic aromatic substitution of 2,6-dichloronicotinic acid with sodium methoxide.[11] This route is favored for its relatively straightforward procedure and the availability of the starting material.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitative monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used. For quantitative analysis and more precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]
Q3: What are the best practices for purifying the final product?
A3: Purification typically involves the following steps:
-
Quenching and Neutralization: Carefully quench the reaction with water or a mild acid (e.g., ammonium chloride solution) and then adjust the pH to precipitate the carboxylic acid.
-
Extraction: If the product is not readily precipitated, extract it into an organic solvent like ethyl acetate after acidification of the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for removing impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for a higher degree of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety measures are crucial:
-
Reagents: Sodium methoxide is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2,6-Dichloronicotinic acid is an irritant.
-
Solvents: Methanol is flammable and toxic. Ensure adequate ventilation and avoid ignition sources.
-
Reaction Conditions: Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Main synthetic route and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
-
NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
-
NIH. (n.d.). A method for the degradation of radioactive nicotinic acid. Retrieved from [Link]
-
Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Hydrolysis. Retrieved from [Link]
- Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]
-
An experiment to illustrate nucleophilic aromatic substitution and tautomerism. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Pyridine Derivati.ves. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, March 15). Niacin. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2021, January 9). Pyridine : Decarboxylation of Niacin. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
-
ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
-
American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
Sources
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Technical Support Center: Esterification of 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support center for the esterification of 2-chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. We will explore the underlying chemical principles to troubleshoot low yields and optimize your reaction conditions, ensuring robust and reproducible results.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section directly addresses the most common issues encountered during the esterification of this compound.
Q1: My reaction shows low or incomplete conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?
Low conversion is the most frequent challenge, often stemming from the reversible nature of the most common esterification method, the Fischer-Speier esterification.
Primary Cause: Reaction Equilibrium
The Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a reversible process that reaches an equilibrium state.[1][2][3][4][5] To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.[3][4]
Solutions:
-
Utilize an Excess of Alcohol: The most straightforward method to shift the equilibrium is to use one of the reactants in a large excess.[2][3][4] Since the alcohol often serves as the solvent, using it in large excess is practical and cost-effective. Studies have shown that increasing from a 1:1 ratio of acid to alcohol to a 10-fold excess of alcohol can dramatically increase equilibrium yield from ~65% to over 97%.[2]
-
Actively Remove Water: Water is a product of the reaction; its removal will drive the formation of the ester.[2][3][5]
-
Dean-Stark Apparatus: For reactions in a solvent that forms an azeotrope with water (like toluene or xylene), a Dean-Stark trap is highly effective at physically sequestering the water as it is formed.[2][5]
-
Drying Agents: Incorporating molecular sieves into the reaction mixture can also absorb the water produced.
-
Secondary Cause: Insufficient Catalysis or Inappropriate Reaction Conditions
-
Problem: The catalyst may be inactive, or the reaction temperature might be too low.
-
Solution:
-
Catalyst Choice: Ensure you are using a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are standard choices.[2][5] Lewis acids such as iron(III) acetylacetonate or ferric chloride can also be effective, sometimes under milder conditions.[5][6]
-
Reaction Temperature: The reaction is typically performed at reflux.[3] Ensure the temperature is high enough for the specific alcohol and solvent system being used, but avoid excessive temperatures (above 250°C) which can cause decomposition of heterocyclic acids.[7]
-
Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Q2: I'm observing significant side products or decomposition. What are they and how can I prevent this?
Side product formation is often a result of conditions that are too harsh, leading to degradation of the starting material or product.
Potential Side Reactions:
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation (loss of CO₂) at very high temperatures.[7] If your reaction requires extreme heat, this could be a competing pathway.
-
Prevention: Operate at the lowest effective temperature (typically the reflux temperature of the alcohol). If high temperatures are unavoidable, consider an alternative, milder esterification method.
-
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions for a prolonged period.[2]
Q3: My yield is good, but purification is difficult. What are some best practices?
Purification challenges often arise from unreacted starting material or catalyst residue.
Solutions:
-
Aqueous Wash: After the reaction is complete and the excess alcohol has been removed in vacuo, partition the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. A wash with saturated sodium bicarbonate solution will extract any remaining acidic starting material and the acid catalyst into the aqueous layer.[8][9]
-
Brine Wash: Follow the bicarbonate wash with a saturated NaCl (brine) wash to remove residual water from the organic layer.
-
Drying and Evaporation: Dry the separated organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[10]
-
Chromatography/Distillation: If impurities remain, the ester can be further purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.[11]
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the esterification process.
Q1: What is the standard, most cost-effective method for this esterification?
The Fischer-Speier esterification is the most common and economical method, especially on a large scale.[2][11] It involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.[1][4] Its primary drawback is the reversible nature of the reaction, which requires specific strategies to ensure high conversion.[4][5]
Q2: Can you explain the mechanism of the Fischer esterification?
The reaction proceeds through a six-step nucleophilic acyl substitution mechanism often abbreviated as PADPED.[2]
-
P rotonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[3][5]
-
A ddition: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][12]
-
D eprotonation/ P rotonation: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[2][4]
-
E limination: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
D eprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
Caption: The key stages of the Fischer-Speier esterification mechanism.
Q3: Fischer esterification isn't working for my substrate. What are some reliable alternatives?
When Fischer esterification is not suitable (e.g., due to heat sensitivity or acid-labile functional groups), other methods can be employed.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | Room temperature, neutral pH | Very mild conditions, suitable for sensitive substrates.[13] | Carbodiimide reagents can be hazardous; produces urea byproduct that must be removed.[13] |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Room temp to mild heat | Reaction with alcohol is fast and irreversible. | Requires an extra step to form the acid chloride; generates corrosive HCl gas.[3] |
| Orthoacetate Reaction | Triethylorthoacetate | Reflux in a non-polar solvent (e.g., toluene) | High yielding and avoids strong acids.[8] | Limited to the formation of ethyl esters with this specific reagent. |
Q4: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of the starting material. Spot the reaction mixture against a standard of the starting this compound. The reaction is complete when the spot corresponding to the starting acid has disappeared.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC or LC-MS can be used to track the disappearance of the starting material peak and the appearance of the product peak. This is particularly useful for optimizing reaction times.[11]
References
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5861. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester Synthesis by Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chen, C. Y., et al. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 43(1), 82-91. Retrieved from [Link]
-
Farmer, S. (2019). 17.05: Fischer esterification. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. Retrieved from [Link]
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Retrieved from [Link]
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
- Google Patents. (n.d.). US5659042A - Method for preparing esters of halonicotinic acids.
-
Titov, A. A., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(11-12), 857-863. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Bioprocess and Biosystems Engineering. Retrieved from [Link]
-
Reiter, G., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 64(2), 165-168. Retrieved from [Link]
Sources
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- 5. Fischer Esterification [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 8. US5659042A - Method for preparing esters of halonicotinic acids - Google Patents [patents.google.com]
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- 11. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
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- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Optimizing Amination of 2-Chloro-6-methoxynicotinic acid
Welcome to the technical support center for the amination of 2-chloro-6-methoxynicotinic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines theoretical principles with practical, field-tested advice. This resource is structured to help you navigate the common challenges associated with this transformation, enabling you to optimize your reaction conditions for improved yield, purity, and reproducibility.
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about the reaction to build a strong foundational understanding.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the amination of this compound?
There are two primary pathways for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by an amine. The reaction is promoted by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which activate the ring for nucleophilic attack.[1][2] This method is often preferred for its simplicity and avoidance of transition metals.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful alternative, especially when the SNAr pathway is sluggish.[3] It involves the use of a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation. It is particularly useful for less nucleophilic amines or when milder conditions are required.[4][5]
Q2: How do I decide between an SNAr reaction and a Buchwald-Hartwig amination?
The choice depends on the reactivity of your specific amine and the desired reaction conditions. The pyridine nitrogen activates the 2-position for nucleophilic attack, making SNAr a viable starting point.[2]
-
Choose SNAr when:
-
Using highly nucleophilic amines (e.g., primary or secondary alkylamines, morpholine).
-
The reaction can tolerate elevated temperatures (e.g., 80-150 °C).
-
Avoiding transition metal contamination in the final product is critical.
-
A simpler, more cost-effective method is desired.
-
-
Choose Buchwald-Hartwig Amination when:
Below is a decision-making workflow to guide your choice.
Q3: What role do the base and solvent play in these reactions?
Base:
-
In both SNAr and Buchwald-Hartwig reactions, the base is crucial. It serves to neutralize the HCl generated during the reaction and, in the Buchwald-Hartwig cycle, to deprotonate the amine, forming the active nucleophile.[5]
-
For SNAr: Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU are common. The choice can be influenced by solubility in the chosen solvent.[1]
-
For Buchwald-Hartwig: Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but moisture-sensitive. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[4] Solubility of the base is a key parameter for reaction success.[4]
Solvent:
-
The solvent must dissolve the reactants, particularly the base and the substrate, to a sufficient degree.
-
For SNAr: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are standard as they can facilitate the charge separation in the transition state.[6][7] In some cases, greener solvents like water can be surprisingly effective, especially with a base like KF.[1]
-
For Buchwald-Hartwig: Aprotic solvents are required. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the catalyst's stability and activity.[3][4]
Q4: Which ligands are most effective for the Buchwald-Hartwig amination of this substrate?
Ligand selection is critical for a successful Buchwald-Hartwig reaction as it stabilizes the palladium catalyst and modulates its reactivity.[5] For electron-rich heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally the most effective.
-
Recommended Ligands:
The optimal ligand often needs to be determined empirically through screening.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and I'm recovering a significant amount of unreacted this compound. What are the likely causes and solutions?
This is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
How to remove impurities from 2-Chloro-6-methoxynicotinic acid
Welcome to the technical support center for 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving the desired purity for this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into impurity profiles, purification strategies, and analytical validation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common preparative methods, you should anticipate the following species:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,6-dichloroisonicotinic acid or 2-hydroxy-6-methoxynicotinic acid.[1]
-
Isomeric Impurities: Positional isomers, such as 6-chloro-2-methoxynicotinic acid, can form, especially in reactions involving chlorination of the pyridine ring.[2]
-
Hydrolysis Byproducts: The 2-chloro substituent can be susceptible to hydrolysis, particularly under basic conditions or in the presence of moisture at elevated temperatures, leading to the formation of 2-hydroxy-6-methoxynicotinic acid.[3]
-
Over-methylation/Alkylation Products: If methylation is part of the synthesis, byproducts from reactions at other sites on the molecule can occur.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., chloroform, acetonitrile, ethyl acetate) may be present.[4]
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Typical Examples | Primary Removal Method | Secondary/Alternative Method |
| Starting Materials | 2,6-dichloroisonicotinic acid | Recrystallization | Flash Column Chromatography |
| Isomeric Impurities | 6-chloro-2-methoxynicotinic acid | Recrystallization | Preparative HPLC |
| Hydrolysis Products | 2-hydroxy-6-methoxynicotinic acid | Acid-Base Extraction | Recrystallization |
| Residual Solvents | Acetonitrile, Ethyl Acetate, DMF | Drying under high vacuum | Trituration/Slurrying |
Q2: How can I quickly assess the purity of my crude sample before starting a large-scale purification?
A2: A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It's a rapid, inexpensive method to visualize the number of components in your sample. A single spot is a good preliminary sign, but co-elution is always possible. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to get a clear separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[] It can resolve closely related impurities that may co-elute on TLC and provide an accurate percentage purity. An LC-MS method is even more powerful, as it can provide the mass of the impurity peaks, aiding in their identification.[1][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[2][7] A broad or depressed melting range is a strong indicator of the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if they constitute >1% of the sample and have distinct signals.
Troubleshooting Guides & Detailed Protocols
This section addresses specific issues you might encounter and provides validated, step-by-step protocols for purification.
Issue 1: My TLC plate shows multiple spots, and the melting point of my crude product is broad and low.
Diagnosis: This indicates significant levels of multiple impurities. A robust purification method like recrystallization or chromatography is necessary.
Solution Workflow: An initial acid-base extraction can be a highly effective first pass to remove neutral or basic impurities, followed by recrystallization to eliminate closely related acidic compounds.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction
Causality: This technique exploits the acidic nature of the carboxylic acid group. The target compound is deprotonated by a weak base to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase. The compound is then re-protonated and precipitates from the aqueous phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, using about 10 mL of NaHCO₃ solution per gram of starting material for each extraction.
-
Expert Insight: Use NaHCO₃ instead of a strong base like NaOH to prevent potential hydrolysis of the 2-chloro group.[3] Check the pH of the aqueous layer after extraction; it should be basic (pH > 8).
-
-
Separate Layers: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer, containing neutral or basic impurities, can be discarded.
-
Back-Wash (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent (EtOAc or DCM) to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2). The this compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent like P₂O₅.
Issue 2: My product appears pure by TLC, but the NMR shows some grease-like peaks and the yield is artificially high.
Diagnosis: This strongly suggests the presence of residual organic solvents from the reaction or work-up.
Solution: Recrystallization is the most effective method for removing trapped solvent and eliminating closely related impurities.
Protocol 2: Recrystallization
Causality: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. A methanol/water mixture is a good starting point, as reported for the closely related 2-chloronicotinic acid.[2] Test solubility with small amounts of material first.
Table 2: Recrystallization Solvent Screening
| Solvent System | Hot Solubility | Cold Solubility | Crystal Formation | Notes |
| Methanol/Water | High | Low | Good | Excellent choice for polar impurities.[2] |
| Ethanol/Water | High | Low | Good | Similar to methanol/water. |
| Ethyl Acetate | Moderate | Low | Good | Effective for non-polar impurities.[8] |
| Acetonitrile | High | Moderate | Fair | May require cooling to very low temperatures.[4] |
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., methanol) needed to fully dissolve the solid. It is crucial to add the solvent portion-wise at its boiling point to avoid using an excess, which would reduce yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. Add a small amount of activated charcoal, swirl, and heat for a few minutes.
-
Hot Filtration: If charcoal was used, or if any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: If using a mixed solvent system like methanol/water, add hot water dropwise to the hot methanol solution until it just becomes cloudy (the saturation point). Then add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Expert Insight: Slow cooling is critical. Rapid cooling traps impurities in the crystal lattice, defeating the purpose of the purification.
-
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Issue 3: Impurities are still present after recrystallization, and they have similar polarity to my product on TLC.
Diagnosis: This situation involves isomers or other closely related byproducts that co-crystallize with the product. Flash column chromatography is required for separation.
Solution:
Protocol 3: Flash Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds with higher affinity for the stationary phase will move down the column more slowly.
Step-by-Step Methodology:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent solvent.
-
Mobile Phase (Eluent) Selection: Use TLC to determine the optimal solvent system. You are looking for a system that gives your product an Rf value of ~0.3-0.4 and provides good separation from the impurity spots. A gradient of ethyl acetate in heptane or hexane is a common choice for related compounds.[6] Adding 0.5-1% acetic acid to the mobile phase can improve peak shape for carboxylic acids by preventing tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of the eluent.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Retrieved from [Link]
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
Sources
- 1. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
Stability issues of 2-Chloro-6-methoxynicotinic acid in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-6-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise during its use in solution. Our goal is to provide you with the mechanistic insights and practical guidance needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern is the susceptibility of the 2-chloro substituent to nucleophilic substitution, most commonly hydrolysis, especially in aqueous and/or basic solutions. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-hydroxy-6-methoxynicotinic acid. A secondary concern, if using alcohol-based solvents, is the potential for acid-catalyzed esterification of the carboxylic acid group.
Q2: What are the ideal storage conditions for the solid compound?
To ensure long-term integrity, the solid compound should be stored in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[3] Storing away from strong oxidizing agents and bases is also recommended.[2][4]
Q3: What is the best solvent for preparing a stock solution for long-term storage?
For maximum stability, especially for long-term storage, a high-quality aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. These solvents are non-nucleophilic and will not directly participate in the degradation of the chloro group. When preparing stock solutions, use anhydrous grade solvents if possible. Aqueous or alcohol-based solutions should ideally be prepared fresh for each experiment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor.
-
Basic Conditions (pH > 7): Significantly accelerate the rate of hydrolysis of the carbon-chlorine bond. The presence of hydroxide ions (a strong nucleophile) facilitates the displacement of the chloride.
-
Acidic Conditions (pH < 7): Generally, stability is improved in slightly acidic conditions as this suppresses the concentration of hydroxide ions. However, strongly acidic conditions can promote the esterification of the carboxylic acid if an alcohol is present. Some related pyridinium compounds have shown maximum stability between pH 2 and 3.[5] For general use, buffering your aqueous solution to a slightly acidic pH (e.g., 4-6) is a prudent measure if it is compatible with your experimental system.
Q5: How can I detect if my solution of this compound has degraded?
Degradation can be assessed through both visual and analytical methods:
-
Visual Inspection: Look for a change in color (e.g., yellowing) or the formation of a precipitate. The hydrolysis product, 2-hydroxy-6-methoxynicotinic acid, may have different solubility characteristics.
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Degradation is indicated by a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, confirming their identity.[8][9]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experimentation.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Symptom: You observe a lack of reproducibility in your assays, or the expected biological/chemical activity of the compound diminishes over time.
Probable Cause: This is a classic sign of compound degradation in your stock or working solutions. The concentration of the active parent compound is likely decreasing, leading to variable results.
Recommended Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent experimental results.
Step-by-Step Protocol: Purity Verification
-
Prepare a Fresh Standard: Accurately weigh a new sample of solid this compound and prepare a fresh stock solution in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze by HPLC:
-
Method: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol) is typically effective.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 270-290 nm).
-
-
Compare Samples: Inject your newly prepared fresh standard and the suspect (old) solution.
-
Evaluate Chromatograms: Compare the peak areas and retention times. The appearance of new peaks, especially an earlier eluting, more polar peak (consistent with the hydroxy-degradation product), in the old sample confirms degradation.
Issue 2: Visible Changes in the Solution
Symptom: Your stock or working solution has changed color, become cloudy, or a precipitate has formed over time.
Probable Cause: This indicates significant chemical degradation or exceeding the compound's solubility limit. Hydrolysis of the chloro group to a hydroxyl group can alter the molecule's polarity and reduce its solubility in certain organic solvents.
Recommended Actions:
| Symptom | Possible Cause | Recommended Action |
| Color Change (e.g., to yellow) | Formation of chromophoric degradation products. | Discard the solution. Prepare a fresh solution and store it protected from light and at a lower temperature. |
| Precipitation Over Time | Degradation to a less soluble product (e.g., 2-hydroxy derivative). | Discard the solution. The precipitate is not the parent compound. Review storage conditions (solvent, temperature). |
| Precipitation Immediately | Exceeded solubility limit. | Prepare a more dilute solution. If using an aqueous buffer, check the pH, as the protonation state affects solubility. |
Part 3: Mechanistic Insights & Best Practices
Understanding the potential degradation pathways is key to preventing them. The two most probable non-enzymatic degradation routes are hydrolysis and esterification.
Caption: Primary degradation pathways for the compound in solution.
To maintain the integrity of your compound, we recommend the following storage conditions for stock solutions.
Table: Recommended Conditions for Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Aprotic nature prevents participation in hydrolysis or esterification. |
| Concentration | ≤ 10 mM | Higher concentrations can sometimes increase degradation rates.[5] |
| Temperature | -20°C or -80°C | Reduces the kinetic rate of all chemical reactions. |
| pH (if aqueous) | Prepare fresh; if storage is needed, buffer to pH 4-6 | Minimizes base-catalyzed hydrolysis while avoiding strong acid conditions. |
| Light | Store in amber vials or protect from light | Prevents potential photodegradation. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture. |
By adhering to these guidelines and utilizing the troubleshooting framework, researchers can significantly improve the reliability and reproducibility of their experimental outcomes with this compound.
References
-
Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods (Malathion). [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (2,4,6-Trinitrotoluene). [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (2-Butoxyethanol and 2-Butoxyethanol Acetate). [Link]
-
Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Current microbiology, 63(6), 568–573. [Link]
- Reiter, R. (1990). Process for the production of 2-hydroxypyridine. U.S.
-
Wu, W., & Taira, K. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Tetrahedron Letters, 44(45), 8169-8172. [Link]
-
Worek, F., Szinicz, L., & Thiermann, H. (1998). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 72(4), 226–231. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
- 9. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support guide for 2-Chloro-6-methoxynicotinic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate the common solubility hurdles associated with this compound. By understanding its physicochemical properties, you can select the optimal conditions for your specific application, ensuring experimental success and reproducibility.
Core Concepts: Why is Solubility a Challenge?
This compound (MW: 187.58 g/mol ) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1] Its structure contains a carboxylic acid group (-COOH), which is acidic, and a pyridine ring nitrogen, which is weakly basic. This dual nature is the primary reason for its complex solubility profile.
-
At low pH (acidic conditions): The pyridine nitrogen becomes protonated (positively charged), while the carboxylic acid remains neutral.
-
At neutral pH: The molecule exists predominantly as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group (negatively charged). This form often has minimal aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid is deprotonated (negatively charged), forming a salt that is significantly more soluble in water.
A predicted pKa of approximately 2.88 is associated with the carboxylic acid group.[2] This means that at a pH above ~3.88, the majority of the carboxylic acid groups will be deprotonated, increasing the potential for aqueous solubility.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | [3] |
| Appearance | White to cream solid/powder | [2][4] |
| Melting Point | ~230 °C | [3] |
| Predicted pKa | 2.88 ± 0.10 (for the carboxylic acid) | [2] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common solubility issues encountered in the lab.
Q1: My this compound is not dissolving in water. What is the first thing I should try?
A1: The most effective initial step is to adjust the pH. The compound's neutral form is poorly soluble in water. By adding a base, you can deprotonate the carboxylic acid group, forming a highly soluble salt.
-
Recommended Action: Add a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to your aqueous suspension. Aim for a final pH of 8.0 or higher. You should observe the solid dissolving as the pH increases. This technique is commonly used for similar nicotinic acid derivatives to facilitate dissolution in aqueous media.[5]
Q2: I need to dissolve the compound in an organic solvent for a synthesis reaction. What are my best options?
A2: Solubility in organic solvents is dictated by the polarity of the solvent relative to the compound. While comprehensive public data is limited, experimental evidence from related nicotinic acid syntheses suggests that polar aprotic solvents are often effective.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally a good starting point for creating concentrated stock solutions.
-
Ethyl Acetate: Has been shown to be a suitable solvent for reactions involving similar nicotinic acid structures.[6]
-
Acetonitrile: Another viable option, known to have good mass transfer effects in related reactions.[6]
-
Methanol: Can be used, sometimes in a mixture with water, for recrystallization, indicating some degree of solubility.[7]
-
Q3: I've adjusted the pH of my aqueous solution, but some solid remains. What are my next steps?
A3: If pH adjustment alone is insufficient, you can employ gentle physical methods to aid dissolution.
-
Gentle Heating: Warm the solution to 40-50°C. Increased temperature often enhances solubility. Avoid excessive heat, which could risk decomposition.
-
Sonication: Place the sample in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help break down solid aggregates and accelerate the dissolution process.
-
Purity Check: If solubility issues persist, consider the purity of your compound. Impurities can significantly impact solubility characteristics. Verify the purity from the supplier's Certificate of Analysis.
Q4: How can I prepare a stable, high-concentration stock solution for my experiments?
A4: For most biological or screening applications, a DMSO stock solution is standard. For aqueous applications, a pH-adjusted stock is recommended.
-
DMSO Stock: Dissolve the compound in pure DMSO to a concentration of 10-50 mM. Store this stock solution at -20°C.
-
Aqueous Stock: Prepare a 10 mM stock solution by first suspending the solid in water and then adding 1N NaOH dropwise until it fully dissolves. Confirm the final pH is >8.0. Store this solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh Compound: Weigh out 1.88 mg of this compound.
-
Add Water: Add 900 µL of ultrapure water to the vial. The compound will likely not dissolve and will form a white suspension.
-
Vortex: Vortex the suspension for 30 seconds to ensure it is well-mixed.
-
Adjust pH: While stirring, add 1N NaOH dropwise (typically 5-15 µL). Continue adding base until all of the solid material has dissolved and the solution becomes clear.
-
Final Volume: Adjust the final volume to 1.0 mL with ultrapure water.
-
Verify pH & Store: Use a pH strip or meter to confirm the final pH is ≥ 8.0. Store the solution at 4°C or -20°C.
Protocol 2: Solubilization in Organic Solvents
-
Select Solvent: Choose an appropriate solvent such as DMSO or Ethyl Acetate.
-
Dispense Solvent: Add the desired volume of solvent to a vial containing the pre-weighed this compound.
-
Facilitate Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to aid dissolution.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation or water absorption.[8] Many suppliers recommend storing the solid compound and solutions in a cool, dry, and well-ventilated place.[9][10]
Visual Workflow & Diagrams
Troubleshooting Solubility Issues
This decision tree provides a logical workflow for addressing common solubility problems.
Caption: A decision tree for troubleshooting solubility.
pH-Dependent Ionization States
This diagram illustrates how the charge of the molecule changes with pH, explaining its solubility profile.
Caption: Ionization states based on solution pH.
Safety and Handling
As a responsible scientist, always prioritize safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][12] Avoid generating dust during handling.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][9] Keep away from strong oxidizing agents.[9]
References
- Generic Supplier. (2021). Material Safety Data Sheet. (Note: This is a generalized reference to common MSDS handling instructions).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
- 3. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 5. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. asset.conrad.com [asset.conrad.com]
- 9. This compound, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Preventing decomposition of 2-Chloro-6-methoxynicotinic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles of its decomposition, you can significantly improve your yields, purity, and overall success.
Introduction: The Challenge of Stability
This compound (CMNA) is a valuable building block in medicinal chemistry.[1] However, its synthesis can be hampered by decomposition, primarily through two pathways: hydrolysis of the 2-chloro substituent and decarboxylation of the carboxylic acid group. Elevated temperatures, inappropriate pH, and certain reagents can promote these unwanted side reactions, leading to reduced yields and complex purification challenges. This guide provides in-depth, evidence-based solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My yield of this compound is consistently low. What are the likely causes?
Low yields are most often attributable to the decomposition of the target molecule during the reaction or workup. The two primary culprits are hydrolysis and decarboxylation.
-
Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions or at high temperatures, forming 2-hydroxy-6-methoxynicotinic acid.[2] The pyridine ring's electron-withdrawing nature can make the 2-position susceptible to nucleophilic attack.
-
Decarboxylation: Nicotinic acid derivatives can lose carbon dioxide, a reaction often facilitated by heat.[3][4] This process is generally irreversible and leads to the formation of 2-chloro-6-methoxypyridine.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective temperature throughout your synthesis and workup. Avoid excessive heating during solvent removal.
-
pH Management: During aqueous workup, maintain acidic to neutral conditions to minimize hydrolysis of the chloro group. If a basic wash is necessary, perform it quickly at low temperatures.
-
Inert Atmosphere: While not always critical, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and oxygen, particularly if sensitive reagents are used.
FAQ 2: I am observing a significant amount of 2-hydroxy-6-methoxynicotinic acid as a byproduct. How can I prevent this?
The formation of the 2-hydroxy analog is a clear indication of hydrolysis. This is a common issue when synthesizing chloropyridines.[5][6]
Causality: The hydrolysis of the C-Cl bond is typically a nucleophilic aromatic substitution reaction. The presence of water or hydroxide ions, especially at elevated temperatures, will accelerate this process. The reaction proceeds through a tetrahedral intermediate, and the departure of the chloride ion is facilitated in a polar, protic solvent.[2]
Prevention Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, particularly in steps preceding the introduction of the chloro group.
-
Control of Basicity: If your synthesis involves a basic step, consider using a non-nucleophilic base or performing the reaction at a very low temperature. During workup, if you need to neutralize an acid, use a weak base like sodium bicarbonate and perform the extraction promptly.
-
Solvent Choice: In steps where the this compound is present, opt for aprotic solvents if the reaction chemistry allows.
Visualizing Decomposition Pathways
To better understand the competing decomposition reactions, the following diagram illustrates the primary pathways leading to the loss of your desired product.
Caption: Primary decomposition pathways for this compound.
FAQ 3: My final product contains 2-chloro-6-methoxypyridine. What causes this and how can I avoid it?
The presence of 2-chloro-6-methoxypyridine is a result of decarboxylation.
Causality: The loss of CO₂ from a carboxylic acid is known as decarboxylation.[7] This reaction is often thermally induced and can be catalyzed by acid. The mechanism for the decarboxylation of nicotinic acids can proceed through a concerted transition state, especially if there is a group at the beta-position that can stabilize the intermediate.[8][9]
Prevention Protocol:
-
Strict Temperature Control: This is the most critical factor. During reaction, purification, and even storage of the crude product, avoid high temperatures. When removing solvents, use a rotary evaporator at the lowest feasible temperature and pressure.
-
Avoid Prolonged Heating: Minimize reaction times at elevated temperatures. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.
-
Purification Strategy: If decarboxylation has occurred, the resulting 2-chloro-6-methoxypyridine is less polar than the desired carboxylic acid. This difference in polarity can be exploited for purification.
Purification of this compound from its Decarboxylated Impurity
| Method | Protocol | Advantages | Disadvantages |
| Acid-Base Extraction | 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Extract with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral decarboxylated impurity remains in the organic layer. 3. Separate the layers. 4. Acidify the aqueous layer with cold 1M HCl to a pH of ~3-4 to precipitate the pure product. 5. Filter, wash with cold water, and dry. | Highly effective for separating acidic and neutral compounds. Scalable. | Requires careful pH control to avoid hydrolysis. |
| Column Chromatography | Use silica gel with a mobile phase gradient, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The less polar 2-chloro-6-methoxypyridine will elute first. | Good for separating compounds with close polarities. | Can be time-consuming and require large volumes of solvent. The acidic nature of silica gel could potentially cause some degradation if the product is on the column for too long. |
Troubleshooting Workflow: A Step-by-Step Guide
When encountering problems in your synthesis, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause of the issue.
Caption: A systematic workflow for troubleshooting the synthesis of CMNA.
Experimental Protocol: Synthesis from 2,6-Dichloronicotinic Acid
This protocol for the selective methoxylation of 2,6-dichloronicotinic acid is optimized to minimize decomposition.
Materials:
-
2,6-Dichloronicotinic acid
-
Sodium methoxide (handle with care, moisture sensitive)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (cold)
-
Saturated Sodium Bicarbonate solution (cold)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloronicotinic acid (1 equivalent).
-
Dissolution: Add anhydrous methanol to dissolve the starting material.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to a mild reflux (around 60-65 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure at a bath temperature no higher than 30°C.
-
Workup:
-
Dissolve the residue in a mixture of water and DCM.
-
Carefully acidify the aqueous layer with cold 1M HCl to a pH of approximately 3-4.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography as described in the table above.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.[Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Academia.edu.[Link]
-
2-Chloropyridine - Wikipedia. Wikipedia.[Link]
-
Decarboxylation - Wikipedia. Wikipedia.[Link]
-
Decarboxylation - Master Organic Chemistry. Master Organic Chemistry.[Link]
-
Decarboxylation Reaction Mechanism. YouTube.[Link]
-
Decarboxylation - Chemistry Steps. Chemistry Steps.[Link]
-
Decarboxylation Mechanism: Videos & Practice Problems. Pearson.[Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.[Link]
- Preparation method of 2-chloronicotinic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. chempanda.com [chempanda.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Chloro-6-methoxynicotinic Acid Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The insights provided herein are grounded in established mechanistic principles and field-proven strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents a unique set of challenges in cross-coupling reactions due to its electronic and structural properties. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation.[1] Furthermore, the carbon-chlorine bond is inherently less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1] The presence of the carboxylic acid and methoxy groups also introduces considerations for functional group tolerance and potential side reactions.
Q2: How do I select the appropriate class of palladium catalyst for my specific reaction (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)?
A2: The choice of catalyst is critical and depends on the desired transformation. For Suzuki-Miyaura couplings , bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) are often effective for activating the C-Cl bond.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices, offering high stability and activity.[2] For Buchwald-Hartwig aminations , sterically hindered phosphine ligands are generally preferred to facilitate both the C-N bond-forming reductive elimination and the initial oxidative addition.[3][4] In Sonogashira couplings , a dual catalyst system of palladium and a copper(I) co-catalyst is traditionally used, although copper-free systems are gaining prominence to avoid homocoupling of the alkyne.[5][6][7][8]
Troubleshooting Guides
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but the yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this reaction are common and can stem from several factors. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to homocoupling of the boronic acid.[1]
-
Reagent Quality: Use high-purity, dry solvents and reagents. The presence of water can lead to protodeboronation of the boronic acid.[1] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more resistant to protodeboronation.[9]
Catalyst System Optimization:
-
Ligand Choice: For the electron-deficient and sterically hindered this compound, a highly active catalyst system is necessary.[1][10] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider switching to a more robust system. Bulky, electron-rich phosphine ligands are known to enhance the rate of oxidative addition and reductive elimination.
| Catalyst System | Key Features | Recommended for |
| Pd(OAc)₂ + SPhos | Highly active for aryl chlorides. | General starting point for challenging substrates. |
| Pd₂(dba)₃ + XPhos | Excellent for sterically hindered substrates. | When steric bulk is a major factor. |
| [Pd(IPr)Cl₂]₂ | Air and moisture stable NHC pre-catalyst. | Improved stability and high turnover numbers. |
-
Catalyst Loading: While typically 1-2 mol% catalyst loading is sufficient, for challenging substrates, increasing the loading to 3-5 mol% might be beneficial. However, higher loadings can sometimes lead to increased side reactions.[11]
Reaction Parameter Optimization:
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and are generally preferred over alkoxides for substrates with sensitive functional groups.[1]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used. A mixture of an organic solvent and water is often employed, but care must be taken to minimize protodeboronation.
-
Temperature: Increasing the reaction temperature can improve the rate of oxidative addition. However, excessively high temperatures may lead to catalyst decomposition or side reactions.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Scenario 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary amine is stalling. I suspect catalyst deactivation. What could be the cause and what are the remedies?
A: Catalyst deactivation is a significant concern, especially with heteroaromatic substrates.[1] The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
Potential Causes and Solutions:
-
Ligand Selection: The use of bulky, electron-rich ligands is crucial. These ligands not only promote the desired catalytic steps but also create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridine nitrogen.
| Ligand | Rationale |
| Xantphos | A wide bite-angle ligand that can stabilize the catalyst.[12] |
| Josiphos-type ligands | Ferrocene-based ligands with proven efficacy for heteroaryl chlorides. |
| Buchwald's biaryl phosphine ligands (e.g., RuPhos) | Provide the necessary steric bulk and electron density. |
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst that is air- and moisture-stable can ensure the consistent generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide is commonly used.[3] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary, potentially requiring a higher reaction temperature.[12]
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous and anaerobic conditions. Water can hydrolyze the phosphine ligands, and oxygen can oxidize the active Pd(0) catalyst.
Catalytic Cycle and Deactivation Pathway:
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the potential catalyst deactivation pathway by pyridine coordination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.[1]
-
Work-up: Cool the reaction to room temperature, dilute with water, and acidify to pH ~3-4 with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., [Pd(RuPhos)Cl₂]₂, 0.01 mmol) and any additional ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.[12]
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Available at: [Link]
-
Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. PubMed. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ResearchGate. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Mechanistic aspects of oxidative addition linked to molecular... ResearchGate. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. Available at: [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chloro-6-methoxynicotinic Acid
Welcome to the technical support resource for the synthesis of 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this critical pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, grounded in established chemical principles and authoritative references.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound is frequently achieved via a two-step process starting from the commercially available 2,6-Dichloronicotinic acid. This route is often favored for its scalability and the reliability of the transformations involved. The core strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by purification.
The overall transformation is as follows:
Caption: Troubleshooting Decision Tree for Low Yield in Methoxylation.
Purification & Isolation Challenges
Question: My final product has poor purity, and I'm struggling to remove the unreacted 2,6-dichloronicotinic acid starting material by recrystallization.
Answer: Co-crystallization or similar solubility profiles of the product and starting material can make purification by simple recrystallization challenging.
-
Causality: this compound and 2,6-dichloronicotinic acid are structurally similar, leading to comparable polarities and solubility. During crystallization, the starting material can be incorporated into the crystal lattice of the product.
-
Troubleshooting Steps:
-
Acid/Base Extraction: Exploit the acidic nature of the carboxylic acid group. After the reaction, quench and concentrate the solvent. Redissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will extract both the product and starting material into the aqueous layer as their sodium salts, leaving non-acidic impurities behind.
-
Controlled Precipitation: Carefully re-acidify the aqueous layer with HCl. Because the pKa values of the product and starting material are slightly different, it may be possible to achieve fractional precipitation by slowly lowering the pH and monitoring the composition of the precipitate. A patent for a related compound describes neutralizing the reaction mixture and collecting the precipitate, which can be a highly effective purification step.[1]
-
Alternative Solvents for Recrystallization: If recrystallization is preferred, screen a variety of solvent systems. A mixture of solvents, such as methanol/water or ethanol/water, can often provide better selectivity than a single solvent. Some procedures for related chloronicotinic acids suggest using a methanol-water mixture for recrystallization to remove impurities.[2]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The primary safety concerns are:
-
Handling Sodium Methoxide: It is corrosive and reacts violently with water. Ensure it is handled in a dry environment and that appropriate personal protective equipment (PPE) is worn.
-
Exothermic Reactions: The reaction of sodium methoxide in methanol and the subsequent acid-base neutralization during workup can be exothermic. On a large scale, ensure adequate cooling capacity and add reagents slowly to control the temperature.
-
Solvent Handling: Methanol is flammable and toxic. Use in a well-ventilated area (fume hood or ventilated enclosure) and away from ignition sources.
Q: What are the critical process parameters (CPPs) to monitor for a robust, scalable process? A: The most critical parameters are:
-
Stoichiometry of Sodium Methoxide: As discussed, this directly controls selectivity and conversion.
-
Reaction Temperature: Affects reaction rate and impurity profile.
-
Water Content: Must be minimized to ensure the reactivity of the nucleophile.
-
pH during Workup/Isolation: Crucial for efficient precipitation and purity of the final product.
Q: Are there alternative chlorinating agents to phosphorus oxychloride (POCl₃) if I were starting from a hydroxyl-nicotinic acid derivative? A: Yes, while POCl₃ is common, it is highly corrosive and generates significant waste. [3]For certain substrates, other reagents can be considered:
-
Thionyl Chloride (SOCl₂): Often used to convert carboxylic acids to acid chlorides, it can also be used for hydroxyl group chlorination. [4]* N-Chlorosuccinimide (NCS): A milder chlorinating agent, sometimes used for selective chlorination of activated heterocyclic rings. [5]The choice of reagent is highly substrate-dependent and requires careful optimization to avoid side reactions.
Section 4: Detailed Experimental Protocol
This protocol is a representative example for laboratory scale and should be optimized for specific equipment and purity requirements before scaling up.
Synthesis of this compound from 2,6-Dichloronicotinic acid
-
Reagent Preparation: To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Dichloronicotinic acid (19.2 g, 100 mmol).
-
Reaction Setup: Add anhydrous methanol (200 mL) to the flask and stir to dissolve the solid.
-
Nucleophile Addition: In a separate flask, dissolve sodium methoxide (6.0 g, 111 mmol, 1.11 eq) in anhydrous methanol (50 mL). Note: This step can be exothermic. Add the sodium methoxide solution to the reaction flask dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing by HPLC or TLC (e.g., eluent: 7:3 heptane/ethyl acetate with 1% acetic acid).
-
Workup - Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Workup - Acidification: To the resulting residue, add water (200 mL) and stir until the solid dissolves. Cool the solution in an ice bath and slowly add 3M hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Isolation: A white precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 50 mL). For higher purity, the crude solid can be recrystallized from a methanol/water mixture. Dry the final product in a vacuum oven at 50°C.
Section 5: Data Summary Table
The following table summarizes typical parameters and expected outcomes for the key transformation step.
| Parameter | Value | Expected Outcome | Rationale / Notes |
| Starting Material | 2,6-Dichloronicotinic acid | - | Commercially available building block. |
| Nucleophile | Sodium Methoxide | - | Strong nucleophile for SNAr. |
| Stoichiometry | 1.1 - 1.2 equivalents | >95% Conversion | Balances high conversion with minimal di-substitution. |
| Solvent | Anhydrous Methanol | - | Acts as both solvent and reagent source. |
| Temperature | 65-70°C (Reflux) | Reaction time of 4-8 h | Ensures adequate reaction rate without excessive byproduct formation. |
| Workup pH | 2-3 | >90% Isolation Yield | Ensures full protonation and precipitation of the carboxylic acid. |
| Typical Purity | >98% (after recrystallization) | - | Recrystallization is effective for removing residual starting material. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]
-
PrepChem.com. Synthesis of 2-chloro-6-methylnicotinic acid. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]
-
Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. [Link]
-
ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]
-
Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
-
Organic Syntheses Procedure. 10 - Organic Syntheses. [Link]
- Google Patents.
-
Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy. [Link]
- Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. [Link]
-
Organic Syntheses Procedure. 2-chloronicotinonitrile. [Link]
-
American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]
- Google Patents. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
ResearchGate. The Cyclization of 2-Chloro Nicotinic Acid. [Link]
-
China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]
Sources
- 1. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
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- 4. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for 2-Chloro-6-methoxynicotinic acid nucleophilic substitution
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-6-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, grounded in established mechanistic principles. Here, we will dissect common challenges and equip you with robust, field-tested strategies to optimize your reactions for yield, purity, and reproducibility.
Understanding the Substrate: Key Reactivity Principles
The reactivity of this compound in SNAr is governed by the electronic interplay of its substituents. The pyridine nitrogen acts as a powerful electron-withdrawing group, lowering the electron density of the aromatic ring and making it susceptible to nucleophilic attack.[1][2] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen).[3][4][5] The presence of a good leaving group, the chloride at C2, and an additional electron-withdrawing carboxylic acid group at C3 further activates the ring for substitution at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][5][6] Stabilizing this intermediate is paramount for reaction success.
Frequently Asked Questions & Troubleshooting Guide
Q1: My SNAr reaction has stalled, showing low or no conversion to the desired product. What are the likely causes?
This is the most common issue, and troubleshooting should follow a logical progression from the most to the least likely culprits.
-
Causality: The reaction's energy barrier is primarily the formation of the unstable Meisenheimer complex.[5] Insufficient thermal energy, a poorly chosen solvent that cannot stabilize this charged intermediate, or a nucleophile with low reactivity will all lead to poor conversion.
-
Troubleshooting Workflow:
-
Assess Nucleophilicity: Not all nucleophiles are created equal. While strong nucleophiles are necessary, highly basic ones can cause side reactions.[1] For amine nucleophiles, nucleophilicity generally increases with basicity, but sterics can play a significant role. If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), more forcing conditions are required.
-
Increase Temperature: SNAr reactions on chloropyridines often require elevated temperatures, sometimes in the range of 80-150 °C, to overcome the activation energy.[1] If your reaction is running at room temperature or slightly elevated, a significant increase in heat may be the simplest solution. Consider using a higher-boiling-point solvent if necessary. Running the reaction in a sealed vessel under pressure can also achieve higher temperatures.[7]
-
Solvent Choice is Critical: The solvent must effectively solvate the reactants and, more importantly, stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are the standard choice for this reason.[1][8]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).
-
Avoid: Protic solvents like ethanol or water can act as competing nucleophiles and may retard the reaction by solvating the nucleophile too strongly.[9][10][11] Non-polar solvents like toluene or THF are generally poor choices unless used with a phase-transfer catalyst.
-
-
Verify Reagent Quality: Ensure the starting material and nucleophile have not degraded. The this compound should be a stable solid, but the nucleophile, especially if it's an amine, could be oxidized or hydrated.
-
Q2: My reaction is messy, with multiple side products. What are they and how can I prevent them?
Side product formation often stems from the multiple reactive sites within the starting material and the reaction conditions.
-
Causality: The carboxylic acid functionality is a major source of side reactions. It can be deprotonated by the base or attacked by the nucleophile. Additionally, under harsh conditions, the starting material itself can be unstable.
-
Common Side Products & Mitigation Strategies:
-
Amide Formation with Nucleophile: If you are using an amine nucleophile, it can react with the carboxylic acid to form an amide, consuming your nucleophile and starting material.[12]
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. This is the most robust solution. The esterification can typically be achieved under standard Fischer conditions (e.g., MeOH, cat. H₂SO₄) or by using a reagent like (trimethylsilyl)diazomethane.[13] The ester can be hydrolyzed back to the acid after the substitution is complete.
-
-
Hydrolysis to 2-Hydroxynicotinic Acid: If water is present in your reaction (e.g., in the solvent or from a hydrated base like K₂CO₃), it can act as a nucleophile, especially at high temperatures, leading to the formation of 2-hydroxy-6-methoxynicotinic acid.[14][15]
-
Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves and consider using an anhydrous base like cesium carbonate or freshly dried potassium carbonate.
-
-
Decarboxylation: While less common for nicotinic acids, prolonged heating at very high temperatures (>180-200 °C) can potentially lead to decarboxylation.
-
Solution: Avoid excessive temperatures. If high heat is required for substitution, use a high-boiling solvent under reflux rather than a sealed system where pressure and temperature can become extreme.
-
-
| Side Reaction | Cause | Prevention Strategy |
| Amide Formation | Nucleophilic amine attacks the carboxylic acid. | Protect the carboxylic acid as an ester prior to SNAr. |
| Hydrolysis | Water acts as a nucleophile, displacing the chloride. | Use anhydrous solvents and reagents. |
| Poor Solubility | Zwitterionic nature of product or starting material. | Use highly polar solvents (DMF, DMSO); esterification can improve solubility. |
Q3: How do I select the right base and solvent for my specific nucleophile?
The choice of base and solvent are intrinsically linked and depend heavily on the pKa of your nucleophile.
-
Causality: The primary role of the base is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[16][17] For nucleophiles with low pKa (e.g., alcohols, phenols), the base is also required to deprotonate them, generating a more potent anionic nucleophile.
-
Base Selection Guide:
| Base | Type | Common Nucleophiles | Notes |
| K₂CO₃, Cs₂CO₃ | Inorganic, Heterogeneous | Amines, Phenols, Thiols | Standard, reliable choices. Cesium carbonate is more soluble and basic, often accelerating reactions. Ensure they are anhydrous. |
| DIPEA, Et₃N | Organic, Homogeneous | Amines | Non-nucleophilic hindered amines. Good for ensuring a homogeneous reaction mixture. Can be difficult to remove during workup. |
| NaH, KHMDS | Strong, Deprotonating | Alcohols, weakly acidic N-H | Use with caution. For nucleophiles that require deprotonation before reaction. Must be handled under inert atmosphere. Not compatible with protic or ester solvents.[8] |
-
Solvent Synergy:
-
For reactions with amines , which are typically nucleophilic enough on their own, a solvent like DMF or NMP with a base like K₂CO₃ at 80-120 °C is a standard starting point.
-
For reactions with alcohols or phenols , which require deprotonation, a two-step approach can be effective: first, deprotonate with NaH in an anhydrous solvent like THF or DMF at 0 °C, then add the this compound (or its ester) and heat to effect the substitution.
-
Recommended Experimental Protocols
Protocol 1: General SNAr with an Amine Nucleophile (Ester Protected)
This protocol assumes the starting material has been converted to its methyl ester, methyl 2-chloro-6-methoxynicotinate, to prevent side reactions.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 2-chloro-6-methoxynicotinate (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF (or NMP) to achieve a concentration of approximately 0.1-0.5 M with respect to the starting ester.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the amine's reactivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Look for the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water, then brine, to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis (Optional): If the carboxylic acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O, or NaOH in MeOH/H₂O).
Protocol 2: Esterification of this compound
-
Setup: Suspend this compound (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise. Alternatively, catalytic sulfuric acid (H₂SO₄, 0.1 eq) can be used.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-16 hours, until the starting material is fully dissolved and consumed (monitor by TLC/LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which is often pure enough for the next step.[18]
-
By systematically addressing these common experimental variables, you can effectively troubleshoot and optimize the nucleophilic substitution of this compound, turning a challenging reaction into a reliable transformation in your synthetic workflow.
References
-
Schlosser, M., et al. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]
-
Svatunek, D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12271-12281. DOI:10.1039/D2SC04041G. Retrieved from [Link]
-
Couture, A., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 15(3), 1337-1358. PMCID: PMC2848496. Retrieved from [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. Retrieved from [Link]
-
Acevedo, O., & Jorgensen, W. L. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Retrieved from [Link]
-
Química Orgánica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 497. DOI: 10.3389/fchem.2018.00497. Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
SNAr Reaction Guide. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
Schlosser, M., et al. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
-
SNAr Reaction Guide. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
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- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 11. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. chemistry-online.com [chemistry-online.com]
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- 16. web.mnstate.edu [web.mnstate.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-6-methoxynicotinic Acid
Section 1: Foundational Knowledge
Introduction to 2-Chloro-6-methoxynicotinic Acid
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in downstream applications. This guide provides in-depth troubleshooting and purification protocols to help researchers achieve the high purity required for their work.
| Property | Value | Source |
| CAS Number | 503000-87-1 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1][3] |
| Molecular Weight | 187.58 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | ~230°C | [3] |
| SMILES | COc1ccc(C(O)=O)c(Cl)n1 | [1] |
The Critical Role of Purity
In research and development, the purity of a starting material like this compound directly impacts:
-
Reaction Yield and Selectivity: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction outcomes and the formation of new, undesired byproducts.
-
Biological Screening: In drug discovery, impurities may exhibit their own biological activity, leading to false positives or masking the true activity of the target compound.
-
Regulatory Compliance: For pharmaceutical applications, stringent purity levels are required by regulatory bodies to ensure the safety and efficacy of the final drug product.
Common Synthetic Routes & Their Associated Impurity Profiles
Understanding the origin of your crude material is the first step in effective troubleshooting. Impurities are rarely random; they are typically unreacted starting materials, reagents, or byproducts from the specific synthetic route used.
A common synthesis involves the reaction of 2,6-dichloroisonicotinic acid with a methoxide source.[4]
Potential Impurities from this Route:
-
2,6-dichloroisonicotinic acid: Unreacted starting material.
-
2,6-dimethoxyisonicotinic acid: Product of over-reaction.
-
2-hydroxy-6-methoxynicotinic acid: Resulting from hydrolysis of the chloro group, especially if aqueous workup conditions are not carefully controlled.[5]
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My final product is off-white or yellowish, not pure white. What causes this and how can I fix it?
A: A yellow or brown tint often indicates the presence of residual, highly conjugated impurities or degradation products. These are often present in very small quantities but are intensely colored.
-
Causality: This can arise from overheating during the reaction or solvent removal, or from side reactions forming complex colored species.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.
-
Chromatography: If discoloration persists, flash column chromatography is highly effective at separating these polar, colored impurities from the desired product.
-
Q2: My NMR spectrum shows a small peak that doesn't correspond to my product or solvent. What is the likely culprit?
A: Based on common synthetic routes, the most probable impurities are unreacted starting materials or byproducts. For instance, if your synthesis started from 2,6-dichloroisonicotinic acid, you might be seeing residual starting material or the di-substituted byproduct.[4] Hydrolysis of the 2-chloro group is also a common side reaction, which would yield 2-hydroxy-6-methoxynicotinic acid.[5]
-
Validation: Use LC-MS to get a precise mass for the impurity. This can often confirm its identity when compared against the masses of likely candidates.
-
Removal:
-
Unreacted Starting Material (e.g., 2,6-dichloroisonicotinic acid): This is often less polar than the mono-substituted product. Careful recrystallization or flash chromatography should provide good separation.
-
Hydrolysis Product (2-hydroxy-6-methoxynicotinic acid): This impurity is more polar. An acid-base extraction may not be sufficient to separate them due to similar pKa values. Recrystallization or chromatography is recommended.
-
Q3: How do I choose the best purification method for my specific situation?
A: The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Purification Protocols
Protocol: Recrystallization
Principle: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Using the table below, select an appropriate solvent or solvent system. A methanol/water mixture is a good starting point.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (or if you added charcoal for decolorization), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table of Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale |
| Methanol / Water | 65-100 | Good for removing more polar or less polar impurities. The ratio can be tuned for optimal recovery.[6] |
| Ethanol / Water | 78-100 | Similar to methanol/water, but ethanol is less volatile. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective if protic solvents cause hydrolysis. |
| Ethyl Acetate | 77 | A moderately polar solvent, useful if impurities have very different polarity. |
Protocol: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column. Less polar compounds generally travel faster down the column.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Heptane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Heptane:Ethyl Acetate). A gradient of 0-100% ethyl acetate in heptane has been shown to be effective for related compounds.[7]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. The compound can be converted to its water-soluble carboxylate salt by treatment with a mild base, allowing it to be separated from neutral organic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.
-
Wash: Wash the organic layer one more time with NaHCO₃ solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl or 1M HCl with stirring until the solution is acidic (pH ~2-3, check with pH paper).
-
Isolation: The pure this compound will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.
Section 4: Purity Assessment & Validation
Confirming the purity of your final product is a critical final step. No single method is foolproof; a combination of techniques provides the most comprehensive assessment.[]
| Analytical Technique | Information Provided | Best For |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative data on purity (% area) and detects non-volatile impurities.[9] | Accurately quantifying purity and detecting trace impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile components and provides mass data for identification.[][10] | Identifying volatile impurities or byproducts. The acid may require derivatization.[11] |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Confirms the chemical structure of the main compound and can identify and quantify impurities if their signals are resolved.[10] | Structural confirmation and identifying major impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components and provides their molecular weight. | Quickly identifying the mass of unknown peaks seen in an HPLC chromatogram.[7] |
References
-
Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (2014). Google Patents.
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]
- The preparation method of 2-chloronicotinic acid. (2008). Google Patents.
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). University of Wyoming. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
- Preparation method of 2-chloronicotinic acid. (2020). Google Patents.
-
2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid. (2015). Google Patents.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved January 12, 2026, from [Link]
- Process for the production of pure white 2-chloronicotinic acid. (1979). Google Patents.
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. Retrieved January 12, 2026, from [Link]
Sources
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- 4. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
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- 6. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 2-Chloro-6-methoxynicotinic Acid Derivatives
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the common pitfalls in the synthesis of 2-Chloro-6-methoxynicotinic acid derivatives.
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. 2-Chloronicotinic acid derivatives are crucial intermediates in the production of pharmaceuticals, including anti-inflammatory drugs and antibiotics.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic routes and overcome common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A: Low yields often stem from several factors. The primary culprits are typically incomplete reaction, suboptimal reaction conditions, or side reactions. For instance, in syntheses starting from 2,6-dichloronicotinic acid, achieving selective methoxylation at the 6-position without affecting the 2-position can be challenging.[4] Over-reaction can lead to the formation of 2,6-dimethoxynicotinic acid. Also, if you are synthesizing it via oxidation of 2-chloro-3-methylpyridine, the choice of oxidizing agent and reaction conditions are critical to prevent over-oxidation or low conversion.[5]
Q2: I am observing significant amounts of di-substituted byproducts in my nucleophilic substitution reactions. How can I improve the selectivity?
A: The formation of di-substituted byproducts is a common issue, especially when using highly reactive nucleophiles or elevated temperatures. To enhance selectivity for mono-substitution at the 2-position, consider the following:
-
Stoichiometry Control: Use a precise molar ratio of your nucleophile to the this compound derivative. A slight excess of the substrate can sometimes favor mono-substitution.
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Slow Addition: Add the nucleophile dropwise to the reaction mixture to maintain a low instantaneous concentration, which can suppress the second substitution.
-
Catalyst Choice: For certain reactions, like the synthesis of 2-arylaminonicotinic acids, using a catalyst like boric acid can improve yields and selectivity under solvent-free conditions.[6]
Q3: My esterification reaction of this compound is not going to completion. What troubleshooting steps should I take?
A: Incomplete esterification can be due to several factors. If using an alcohol with an acid catalyst, ensure the catalyst is active and that water is effectively removed, as the reaction is an equilibrium. If you are using an alkyl halide like methyl iodide with a base, ensure the base is strong enough and the solvent is anhydrous.[7] For difficult esterifications, converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride prior to reaction with the alcohol is a highly effective strategy.[1][3][8]
Q4: What are the most effective methods for purifying this compound and its derivatives?
A: The choice of purification method depends on the physical properties of your derivative and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method. A gradient elution with a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate is often successful.[7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.
-
Acid-Base Extraction: For the carboxylic acid itself, you can often use its acidic nature to purify it by extracting it into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of potential issues organized by reaction stage.
Synthesis of the this compound Core
The synthesis of the core structure can be approached from different precursors, each with its own set of challenges.
Route A: From 2,6-Dichloronicotinic Acid
This is a common starting material.[9][10][11][12] The key step is the selective nucleophilic substitution of the chlorine at the 6-position with a methoxy group.
| Problem | Plausible Cause | Recommended Solution |
| Low Regioselectivity | The electronic properties of the pyridine ring make both chlorine atoms susceptible to nucleophilic attack. | Use a stoichiometric amount of sodium methoxide at a controlled temperature. The C6 position is generally more activated towards nucleophilic attack than the C2 position in nicotinic acid derivatives, but careful control is needed. |
| Formation of 2,6-dimethoxy byproduct | Excess sodium methoxide or prolonged reaction time at elevated temperatures. | Use just over one equivalent of sodium methoxide and monitor the reaction closely by TLC or LCMS. Cool the reaction to quench it as soon as the starting material is consumed. |
| Hydrolysis of the Carboxylic Acid | If the reaction is not worked up carefully under acidic conditions, the carboxylate salt may not fully protonate. | Ensure the pH is sufficiently acidic (pH 2-3) during the aqueous workup to fully protonate the carboxylic acid and precipitate the product. |
Route B: Oxidation of 2-Chloro-3-methylpyridine
This route involves the oxidation of the methyl group to a carboxylic acid.[5][13]
| Problem | Plausible Cause | Recommended Solution |
| Incomplete Oxidation | The oxidizing agent is not strong enough, or the reaction conditions are too mild. | Strong oxidizing agents like potassium permanganate can be used, but they generate significant waste.[5] Ozone-based oxidation is a greener alternative but requires specialized equipment.[5][13] Ensure adequate reaction time and temperature. |
| Ring Opening/Degradation | The oxidizing conditions are too harsh, leading to the breakdown of the pyridine ring. | Carefully control the temperature and the rate of addition of the oxidizing agent. Using a catalyst system, such as N-hydroxyphthalimide (NHPI) with a metal salt, can allow for milder reaction conditions.[5] |
Esterification and Amide Formation
The carboxylic acid group is often converted to an ester or amide for further functionalization.
| Problem | Plausible Cause | Recommended Solution |
| Low yield in Fischer esterification | The reaction is at equilibrium, and the presence of water (either from reagents or produced during the reaction) pushes it back to the starting materials. | Use a large excess of the alcohol as the solvent and a strong acid catalyst. Employ a Dean-Stark apparatus to remove water azeotropically. |
| Failure to form amide directly | Carboxylic acids are generally not reactive enough to form amides directly with amines without very high temperatures, which can cause decomposition. | Activate the carboxylic acid first. Convert it to an acid chloride using oxalyl chloride or thionyl chloride,[8] or use standard peptide coupling reagents (e.g., DCC, EDC, HATU). |
| Side reaction at 6-methoxy group | Under strongly acidic conditions and high temperatures, there is a risk of cleaving the methyl ether. | Use milder methods for esterification, such as reacting the carboxylate salt with an alkyl halide (e.g., methyl iodide).[7] |
Nucleophilic Aromatic Substitution (SNAr) at C2
Replacing the C2 chlorine is a key step for introducing diversity.
| Problem | Plausible Cause | Recommended Solution |
| Reaction is very slow or does not proceed | The nucleophile is not strong enough, or the reaction temperature is too low. The electron-withdrawing carboxylic acid/ester group at C3 activates the C2 position, but strong conditions may still be needed. | Use a stronger nucleophile or a higher boiling point solvent (e.g., DMF, DMSO). Microwave irradiation can also be effective in accelerating the reaction.[1] The use of a catalyst, such as boric acid for amination reactions, can also be beneficial.[6] |
| Decomposition of starting material | The reaction conditions (high temperature, strong base) are causing the degradation of the starting material or product. | Screen different solvents and bases. A weaker base like K2CO3 or Cs2CO3 may be sufficient and less harsh than NaH or hydroxides. Run the reaction at the lowest effective temperature. |
Visualized Workflows and Mechanisms
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for a 2-amino-6-methoxynicotinic acid ester derivative, starting from 2,6-dichloronicotinic acid.
Caption: Synthetic pathway for a 2-amino-6-methoxynicotinic acid ester.
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting low reaction yields.
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate from 2-chloro-6-hydroxynicotinic acid[7]
This protocol details the methylation of both the hydroxyl and carboxylic acid groups in one pot.
Materials:
-
2-chloro-6-hydroxynicotinic acid
-
Chloroform (CHCl3)
-
Silver carbonate (Ag2CO3)
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Heptane
Procedure:
-
To a solution of 2-chloro-6-hydroxynicotinic acid (1.0 eq) in chloroform, add silver carbonate (approx. 2.3 eq) followed by methyl iodide (approx. 3.5 eq).
-
Stir the resulting mixture at 50°C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove insoluble silver salts. Wash the filter cake with chloroform.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane to afford the pure methyl 2-chloro-6-methoxynicotinate as a white powder.
Protocol 2: Synthesis of Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid)[6]
This protocol illustrates a solvent-free nucleophilic substitution catalyzed by boric acid.
Materials:
-
2-chloronicotinic acid
-
2-methyl-3-trifluoromethylaniline
-
Boric acid (H3BO3)
Procedure:
-
In a reaction vessel, mix 2-chloronicotinic acid (1.0 eq), 2-methyl-3-trifluoromethylaniline (2.0 eq), and boric acid (30 mol%).
-
Heat the solvent-free mixture at 120°C. Monitor the reaction by TLC. The reaction is typically complete within 30-45 minutes.
-
Upon completion, cool the mixture and proceed with the workup. The excess aniline can be removed by vacuum distillation or by washing with an acidic solution.
-
The product can be purified by recrystallization to yield flunixin.
References
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
- Preparation method of 2-chloronicotinic acid.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
2,6-Dichloronicotinic acid | C6H3Cl2NO2. PubChem. [Link]
-
Innate pharmacophore assisted selective C–H functionalization to therapeutically important nicotinamides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
-
20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. [Link]
-
2,6-Dichloroisonicotinic acid | C6H3Cl2NO2. PubChem. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. Journal of Organic Chemistry. [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Wyoming Water Research Center. [Link]
-
2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). Sarex. [Link]
-
Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]
-
Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. [Link]
-
Solved 31. The hydrolysis of 2-chloro-2-methylbutane in. Chegg.com. [Link]
-
Halogenoalkanes - Nucleophilic Substitution - Hydrolysis (SN1 and SN2). YouTube. [Link]
-
Selective Oxidation and Functionalization of 6-Diphenylphosphinoacenaphthyl-5-tellurenyl Species. ResearchGate. [Link]
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- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
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- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
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- 12. 396610050 [thermofisher.com]
- 13. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for 2-Chloro-6-methoxynicotinic Acid Reactions
Welcome to the technical support center for reactions involving 2-Chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of products derived from this versatile building block. The following sections provide in-depth, experience-based solutions to specific issues in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound and its derivatives.
Q1: What are the basic solubility properties of this compound?
A1: this compound is a white to off-white solid. Its solubility is a critical factor in both reaction setup and workup design. It exhibits limited solubility in water but is soluble in various organic solvents. For instance, its related analogue, 2-chloronicotinic acid, has a water solubility of 0.17 g/100g and is also soluble in methanol.[1] It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used as reaction solvents. During workup, its acidic nature allows for its dissolution in aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) through the formation of its corresponding carboxylate salt. This property is fundamental for acid-base extraction protocols.
Q2: Are there any known stability issues with this compound?
A2: Under standard laboratory conditions, this compound is a stable compound.[1] However, like many chlorinated pyridine derivatives, it can be susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position, especially under harsh basic conditions or elevated temperatures. The methoxy group at the 6-position is generally stable, but strong acids at high temperatures could potentially lead to ether cleavage. For storage, it is recommended to keep it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2]
Q3: What are the most common reactions where workup of this compound derivatives is challenging?
A3: The most frequently encountered challenges arise in three main classes of reactions:
-
Amide bond formations (Amide Couplings): Issues often relate to the removal of coupling reagents and purification of the polar amide product.
-
Suzuki-Miyaura Cross-Coupling Reactions: Difficulties typically involve the removal of palladium catalyst residues and boron-containing byproducts.
-
Buchwald-Hartwig Amination Reactions: Challenges include the separation of the product from residual catalyst, ligands, and inorganic bases.
The subsequent sections will provide detailed troubleshooting for each of these reaction types.
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Amide coupling reactions involving this compound are fundamental in medicinal chemistry.[3] However, the workup can be complicated by the properties of the reagents and products.
Q4: My amide coupling reaction with this compound is complete, but I am struggling to remove the urea byproduct from dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) coupling reagents. How can I effectively remove it?
A4: The formation of dicyclohexylurea (DCU) or diisopropylurea is a common issue with carbodiimide-mediated couplings.[4]
Causality: DCU is notoriously insoluble in many common organic solvents, often co-precipitating with the desired product.
Step-by-Step Protocol:
-
Initial Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture (if heated) and dilute it with a solvent in which your product is soluble but the urea is not, such as dichloromethane (DCM) or ethyl acetate. Filter the mixture to remove the bulk of the precipitated urea.
-
Solvent Selection for Purification: If DCU remains, consider a solvent system for purification where DCU has minimal solubility. Acetonitrile is often an excellent choice for recrystallization or for slurrying the crude product to remove residual DCU, as DCU is poorly soluble in it.[4]
-
Alternative Coupling Reagents: For future experiments, consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble, allowing for its removal with a simple aqueous wash during the workup.[5]
Q5: I've performed an amide coupling using HATU/DIEA, and my product seems to be water-soluble, making extraction difficult. What is the best workup strategy?
A5: The formation of polar or water-soluble amides presents a significant workup challenge, as standard aqueous extractions can lead to product loss.
Causality: The presence of the pyridine nitrogen and potentially other polar functional groups on the amine coupling partner can impart significant water solubility to the final amide product.
Recommended Workup Protocol:
-
Solvent Removal: After the reaction is complete, remove the bulk of the reaction solvent (e.g., DMF) under reduced pressure. Be mindful that complete removal of high-boiling point solvents like DMF can be difficult and may require a high-vacuum pump.
-
Direct Purification: If the product is highly polar, it is often best to avoid an aqueous workup altogether. After solvent removal, the crude residue can be directly purified by flash column chromatography using a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Reverse-Phase Chromatography: For highly water-soluble products, reverse-phase flash chromatography or preparative HPLC using a water/acetonitrile or water/methanol gradient is a highly effective purification method.
-
Salt Precipitation: If the product is basic, it may be possible to precipitate it as a salt (e.g., hydrochloride or trifluoroacetate) from a suitable organic solvent.
Workflow for Polar Amide Workup
Caption: Recommended workup for polar amide products.
Part 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 2-position of the pyridine ring. However, workup procedures can be complicated by catalyst and reagent residues.
Q6: After my Suzuki coupling reaction, I am having trouble removing the palladium catalyst. My crude product is dark-colored, and I suspect palladium black is present. How can I remove it?
A6: Residual palladium can be problematic, especially in pharmaceutical applications where metal contamination is strictly regulated.
Causality: The palladium catalyst, particularly Pd(0), can agglomerate to form palladium black, which can be difficult to remove by standard filtration or chromatography.
Step-by-Step Protocol for Palladium Removal:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.
-
Aqueous Wash with a Chelating Agent: Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of a chelating agent. A 1 M aqueous solution of thiourea or a dilute solution of sodium thiosulfate can be effective in scavenging dissolved palladium species.
-
Activated Carbon Treatment: If color persists, dissolving the crude product in a suitable solvent and stirring with activated carbon for a period (e.g., 30-60 minutes) can effectively adsorb residual palladium. The carbon is then removed by filtration through Celite®.
-
Silica Gel Chromatography: In many cases, standard silica gel chromatography is sufficient to remove palladium residues, which often adhere strongly to the silica.
Q7: How do I effectively remove boronic acid-related byproducts from my Suzuki coupling reaction?
A7: Boronic acids and their anhydrides (boroxines) are common impurities in Suzuki reactions.
Causality: Excess boronic acid is often used to drive the reaction to completion. These byproducts can have similar polarities to the desired product, making chromatographic separation difficult.
Recommended Workup Strategies:
| Method | Procedure | Advantages | Disadvantages |
| Basic Wash | Wash the organic layer with an aqueous solution of a base (e.g., 1M NaOH or K₂CO₃). | Simple and effective for many boronic acids. | May not be suitable for base-sensitive products. |
| Oxidative Workup | After the reaction, add an oxidizing agent like hydrogen peroxide to the reaction mixture. | Converts boronic acids to more easily separable phenols or alcohols. | Can potentially oxidize sensitive functional groups on the desired product. |
| Complexation | Wash the organic layer with a solution of a diol, such as pinacol or sorbitol. | Forms a water-soluble boronate ester that can be extracted into the aqueous phase. | May require multiple extractions for complete removal. |
| Specialized Scavengers | Use commercially available boronic acid scavenging resins. | Highly effective and can be used in a flow chemistry setup. | Can be more expensive than traditional methods. |
Part 4: Troubleshooting Guide for Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[6][7][8] Workup procedures often need to address the removal of the catalyst, ligand, and strong bases.
Q8: My Buchwald-Hartwig amination reaction using a phosphine ligand has gone to completion, but I am having difficulty separating my product from the oxidized phosphine ligand (e.g., triphenylphosphine oxide) during chromatography.
A8: Phosphine oxides can be persistent impurities that co-elute with products of moderate polarity.
Causality: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle but are prone to oxidation.[8] The resulting phosphine oxides can have similar Rf values to the desired products.
Purification Strategies:
-
Acid-Base Extraction: If your aminated product has a basic nitrogen atom (which is likely), you can perform an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt, leaving the neutral phosphine oxide in the organic layer.
-
Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Solvent Precipitation: In some cases, the phosphine oxide can be precipitated by adding a non-polar solvent like hexane to a concentrated solution of the crude product in a more polar solvent like dichloromethane or ethyl acetate.
Logical Flow for Phosphine Oxide Removal
Caption: Acid-base extraction workflow for product purification.
Q9: The strong base used in my Buchwald-Hartwig reaction (e.g., NaOtBu, K₃PO₄) is causing emulsion issues during my aqueous workup. How can I resolve this?
A9: Strong inorganic bases are necessary for the catalytic cycle but can lead to problematic emulsions during workup.[7]
Causality: The formation of finely dispersed solids and the surfactant-like properties of some reaction components can stabilize emulsions.
Solutions for Emulsion Breaking:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Change of Solvent: Dilute the organic layer with a different solvent. For example, if you are using ethyl acetate, adding some toluene or dichloromethane can alter the properties of the organic phase and help to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
References
-
Why did my amide syntesis does not work? - ResearchGate . (2021, April 14). Retrieved from [Link]
-
2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem . (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023, June 30). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . (2025, April 3). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . (n.d.). Retrieved from [Link]
-
2-Chloronicotinic acid - Wikipedia . (n.d.). Retrieved from [Link]
-
Amide Synthesis - Fisher Scientific . (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). Retrieved from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central . (n.d.). Retrieved from [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
-
amide coupling help : r/Chempros - Reddit . (2022, March 24). Retrieved from [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl . (n.d.). Retrieved from [Link]
-
amide coupling : r/Chempros - Reddit . (2025, January 15). Retrieved from [Link]
- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. (n.d.).
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- 8. youtube.com [youtube.com]
Validation & Comparative
A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2-Chloro-6-methoxynicotinic Acid vs. 2-Chloronicotinic Acid in Synthesis
For the discerning researcher in pharmaceutical and agrochemical synthesis, the choice of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the myriad of halogenated heterocycles, 2-chloronicotinic acid and its substituted analogue, 2-chloro-6-methoxynicotinic acid, stand out as versatile building blocks. This guide provides an in-depth, comparative analysis of these two reagents, drawing upon established synthetic protocols and mechanistic principles to inform your selection process. We will explore how the subtle addition of a methoxy group fundamentally alters the reactivity and synthetic utility of the chloronicotinic acid scaffold.
At a Glance: Physicochemical Properties
A foundational understanding of the intrinsic properties of these two molecules is paramount. The table below summarizes their key physicochemical characteristics.
| Property | 2-Chloronicotinic Acid | This compound |
| Molecular Formula | C₆H₄ClNO₂ | C₇H₆ClNO₃ |
| Molecular Weight | 157.55 g/mol | 187.58 g/mol |
| Appearance | White to light yellow crystalline solid | Solid |
| Melting Point | 176-178 °C (dec.) | Not widely reported |
| CAS Number | 2942-59-8 | 503000-87-1 |
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is the primary site of reactivity for both molecules, typically undergoing nucleophilic aromatic substitution (SNAr). The feasibility and rate of this reaction are profoundly influenced by the electronic nature of the pyridine ring.
The Unsubstituted Case: 2-Chloronicotinic Acid
In 2-chloronicotinic acid, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group at the 3-position renders the 2-position electron-deficient and thus susceptible to nucleophilic attack. This is a cornerstone of its synthetic utility, enabling the facile introduction of a wide range of nucleophiles.
Mechanistic Rationale:
The SNAr reaction proceeds via a Meisenheimer-like intermediate. The stability of this intermediate is key to the reaction's success. The electron-withdrawing groups (the ring nitrogen and the carboxyl group) help to stabilize the negative charge developed in the intermediate, thereby facilitating the reaction.
Figure 1: Generalized workflow for the nucleophilic aromatic substitution on 2-chloronicotinic acid.
The Influence of the Methoxy Group: this compound
The introduction of a methoxy group at the 6-position significantly alters the electronic landscape of the pyridine ring. The methoxy group is a powerful electron-donating group through resonance, which counteracts the electron-withdrawing effects of the ring nitrogen and the carboxylic acid.
Causality of Experimental Choices:
This electron donation increases the electron density at the 2-position, making it less electrophilic and therefore less reactive towards nucleophiles compared to its unsubstituted counterpart. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger bases, or more nucleophilic reagents) may be required to achieve similar transformations with this compound.
Case Study: The Synthesis of Sorafenib and its Analogues
A prime example illustrating the differential reactivity and application of these two building blocks is in the synthesis of the multi-kinase inhibitor, Sorafenib, and its analogues.
2-Chloronicotinic Acid in the Synthesis of Sorafenib
2-Chloronicotinic acid is a key precursor in some synthetic routes to Sorafenib. The synthesis often involves the reaction of a derivative of 2-chloronicotinic acid with 4-aminophenol. The reactivity of the 2-chloro position is crucial for the formation of the pivotal ether linkage in the Sorafenib scaffold.
Experimental Protocol: Synthesis of a Sorafenib Intermediate
Figure 2: A simplified workflow for the synthesis of Sorafenib utilizing a 2-chloronicotinic acid derivative.
A general, illustrative protocol is as follows:
-
Esterification: 2-Chloronicotinic acid is often first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.
-
Nucleophilic Aromatic Substitution: The resulting ester is then reacted with 4-aminophenol in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as DMF or DMSO. The reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Hydrolysis and Amidation: Subsequent hydrolysis of the ester and amidation with methylamine yields the picolinamide core of Sorafenib.
This compound in the Synthesis of Sorafenib Analogues
The exploration of Sorafenib analogues often involves modifications to the picolinamide moiety to investigate structure-activity relationships. This compound serves as a valuable starting material for introducing a methoxy group at the 6-position of the pyridine ring.
Comparative Experimental Data:
While direct side-by-side comparative yield data is scarce in the literature, the synthesis of the methyl ester of this compound provides insight into its reactivity. One reported synthesis involves the reaction of 2-chloro-6-hydroxynicotinic acid with methyl iodide in the presence of silver carbonate, affording the methyl ester in a 69% yield. This indicates that while the 6-methoxy derivative might be less reactive in SNAr reactions at the 2-position, it is still a viable substrate for other transformations.
The synthesis of Sorafenib analogues using this building block would follow a similar synthetic strategy as with 2-chloronicotinic acid, but researchers should anticipate the need for more forcing reaction conditions for the crucial nucleophilic aromatic substitution step.
Beyond Nucleophilic Aromatic Substitution: Palladium-Catalyzed Cross-Coupling Reactions
Both 2-chloronicotinic acid and its 6-methoxy analogue can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Expert Insights:
The electronic nature of the pyridine ring also influences the efficiency of these reactions. The electron-donating methoxy group in this compound can increase the electron density on the palladium center during the catalytic cycle, potentially affecting the rates of oxidative addition and reductive elimination. While generally still effective coupling partners, the optimization of reaction conditions (catalyst, ligand, base, and solvent) is crucial and may differ between the two substrates.
Figure 3: Conceptual comparison of Suzuki-Miyaura coupling with the two nicotinic acid derivatives.
Conclusion: A Strategic Choice for Your Synthesis
The choice between 2-chloronicotinic acid and this compound is a strategic one, dictated by the specific synthetic target and the desired reactivity profile.
-
2-Chloronicotinic Acid: This is the more reactive and often more cost-effective option for straightforward nucleophilic aromatic substitutions at the 2-position. Its utility is well-established in the synthesis of numerous commercial products.
-
This compound: This building block is the ideal choice when the incorporation of a 6-methoxy group is a specific design element of the target molecule, such as in the synthesis of certain bioactive analogues. Researchers should be prepared to employ more vigorous reaction conditions to overcome the deactivating effect of the electron-donating methoxy group in nucleophilic substitution reactions.
By understanding the fundamental electronic differences between these two valuable reagents, synthetic chemists can make more informed decisions, leading to more efficient and successful research outcomes.
References
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Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (2025). ResearchGate. [Link]
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Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (n.d.). National Institutes of Health. [Link]
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The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). PubMed. [Link]
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Synthesis of sorafenib analogues. (2023). ResearchGate. [Link]
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A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]
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Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. [Link]
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Synthesis of Sorafenib and Regorafenib. (2023). ResearchGate. [Link]
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Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. (2003). ACS Publications. [Link]
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2-Chloronicotinic acid. (n.d.). Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-6-methoxynicotinic Acid and its Analogs
In the landscape of modern drug discovery and medicinal chemistry, nicotinic acid derivatives are foundational scaffolds for a multitude of therapeutic agents.[1][2][3] Their versatility stems from the tunable reactivity of the pyridine ring, which can be strategically modified to achieve desired pharmacological profiles. Among these, 2-Chloro-6-methoxynicotinic acid stands out as a key building block, notably in the synthesis of multi-kinase inhibitors like Sorafenib.[4][5][6] This guide provides an in-depth comparison of the reactivity of this compound with other nicotinic acid derivatives, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
Understanding the Electronic Landscape of Substituted Nicotinic Acids
The reactivity of a substituted pyridine ring is fundamentally governed by the electronic and steric nature of its substituents.[7][8][9] These effects dictate the electron density of the ring, influencing its susceptibility to nucleophilic or electrophilic attack, and the regioselectivity of reactions.
Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the pyridine ring through resonance and inductive effects.[7] This enhanced nucleophilicity makes the ring more reactive towards electrophiles.
Electron-withdrawing groups (EWGs) , such as halogens (-Cl, -Br) and the carboxylic acid (-COOH) group, decrease the electron density of the ring.[8] This electron deficiency renders the ring more susceptible to nucleophilic attack.
In the case of This compound , we observe a fascinating interplay of these effects:
-
The chloro group at the 2-position acts as an inductive electron-withdrawing group, activating this position for nucleophilic aromatic substitution.
-
The methoxy group at the 6-position is an electron-donating group through resonance, which can influence the overall reactivity and regioselectivity of certain reactions.
-
The carboxylic acid group at the 3-position is an electron-withdrawing group, further deactivating the ring towards electrophilic attack but potentially influencing the reactivity of adjacent positions.
This unique combination of substituents imparts a distinct reactivity profile to this compound, making it a versatile intermediate for a range of chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding, we will now compare the reactivity of this compound with other relevant nicotinic acid derivatives in three common and critical synthetic transformations: Palladium-Catalyzed Cross-Coupling Reactions, Nucleophilic Aromatic Substitution, and Amide Bond Formation.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10][11][12] In the context of nicotinic acids, it is frequently employed to introduce aryl or heteroaryl moieties. The reactivity of halopyridines in Suzuki couplings generally follows the trend I > Br > Cl, reflecting the bond dissociation energies. However, advancements in catalyst systems have enabled the efficient coupling of even the less reactive chloro-pyridines.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Nicotinic Acid Derivative | Halogen at C2 | Substituent at C6 | Typical Catalyst System | Relative Reactivity |
| 2-Iodo-6-methoxynicotinic acid | Iodo | Methoxy | Pd(PPh₃)₄, Na₂CO₃ | Very High |
| 2-Bromo-6-methoxynicotinic acid | Bromo | Methoxy | Pd(dppf)Cl₂, K₂CO₃ | High |
| This compound | Chloro | Methoxy | PXPd2, K₂CO₃[13] | Moderate |
| 2,6-Dichloronicotinic acid | Chloro | Chloro | PXPd2, K₂CO₃[13] | Moderate (regioselective) |
Causality Behind Experimental Choices: The choice of a more specialized and electron-rich phosphine ligand, such as in the PXPd2 catalyst, is crucial for the successful activation of the C-Cl bond in 2-chloro-nicotinic acid derivatives.[13] The electron-donating nature of the ligand facilitates the oxidative addition of the palladium(0) species into the relatively strong C-Cl bond, which is the rate-limiting step in the catalytic cycle.[11]
Experimental Protocol: Regioselective Suzuki Coupling of 2,6-Dichloronicotinamide [13]
-
To a solution of 2,6-dichloronicotinamide (1.0 eq) in reagent-grade methanol are added the aryl boronic acid (1.2 eq) and K₂CO₃ (2.0 eq).
-
The air-stable palladium catalyst PXPd2 (0.02 eq) is then added.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 2-aryl-6-chloronicotinamide.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles onto an electron-deficient aromatic ring.[14][15][16][17][18] The presence of electron-withdrawing groups ortho and/or para to a leaving group (like a halogen) is critical for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[14][18]
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Nicotinic Acid Derivative | Leaving Group at C2 | Activating Group(s) | Typical Nucleophile | Relative Reactivity |
| 2-Chloro-3-nitronicotinic acid | Chloro | 3-Nitro | Amine | Very High |
| This compound | Chloro | 3-Carboxy (moderate) | Phenoxide[5][6][19] | Moderate |
| 2-Chloronicotinic acid | Chloro | 3-Carboxy (moderate) | Amine | Moderate |
| 4-Chloro-N-methylpicolinamide | Chloro | 2-Amide | Phenoxide[5] | High |
Causality Behind Experimental Choices: In the synthesis of Sorafenib, 4-chloro-N-methylpicolinamide is often used as the electrophile in an SNAr reaction with 4-aminophenol.[5] The electron-withdrawing picolinamide group at the 2-position strongly activates the 4-position for nucleophilic attack. For this compound, while the carboxylic acid provides some activation, the reaction often requires elevated temperatures to proceed efficiently.
Experimental Protocol: Synthesis of a Sorafenib Intermediate [19]
-
In a suitable reaction vessel, N-methyl(4-chloro-2-pyridyl)formamide and p-nitrophenol are combined.
-
An etherification reaction is carried out in the presence of a base (e.g., potassium tert-butoxide) in a solvent like DMF.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Following the etherification, a hydrogenation reduction is performed to convert the nitro group to an amine, yielding 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.
Diagram: Mechanism of Nucleophilic Aromatic Substitution
Caption: Two-step workflow for amide formation via an acyl chloride intermediate.
Conclusion: A Versatile Building Block for Chemical Innovation
This compound presents a compelling profile of reactivity that makes it a valuable and versatile building block in synthetic chemistry. The strategic placement of a chloro, methoxy, and carboxylic acid group allows for selective transformations at different positions of the pyridine ring. By understanding the underlying electronic and steric effects, and by selecting the appropriate reaction conditions and catalyst systems, researchers can effectively harness the synthetic potential of this and related nicotinic acid derivatives to construct complex molecular architectures with significant therapeutic potential.
References
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Definitive Structural Elucidation: A Comparative Guide to the Validation of 2-Chloro-6-methoxynicotinic Acid's Molecular Architecture
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For entities such as 2-Chloro-6-methoxynicotinic acid, a heterocyclic compound with significant potential in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its reactivity, bioavailability, and interaction with biological targets. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of this compound, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.
While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of the closely related analogue, 2-chloronicotinic acid , as a proxy. This analogue shares the critical arrangement of the chloro and carboxylic acid functional groups on the pyridine ring, providing a robust framework for discussing the principles of crystallographic validation and for drawing insightful comparisons with other analytical techniques. The influence of the 6-methoxy group on the crystal packing of the title compound will be discussed hypothetically.
The Imperative of Unambiguous Structural Validation
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. The molecular structure dictates its physicochemical properties, and any ambiguity can lead to costly and time-consuming downstream failures. For this compound, a precise understanding of its structure is paramount for:
-
Structure-Activity Relationship (SAR) Studies: To rationally design more potent and selective analogues.
-
Polymorph Screening: Different crystalline forms can have vastly different solubility and bioavailability profiles.
-
Intellectual Property Protection: A well-defined crystal structure is a key component of patent applications.
-
Regulatory Submissions: Health authorities demand unequivocal proof of a drug substance's identity and purity.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, which in turn reveals the atomic positions with exceptional resolution.
Experimental Workflow: From Powder to Picture
The process of obtaining a crystal structure is a multi-step endeavor that demands meticulous execution.
Detailed Experimental Protocol (for 2-Chloronicotinic Acid Analogue)
-
Synthesis and Purification: 2-Chloronicotinic acid is synthesized and purified to >98% purity, as confirmed by HPLC and NMR spectroscopy.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of 2-chloronicotinic acid in a suitable solvent system (e.g., a mixture of water and acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods and then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data for 2-Chloronicotinic Acid
The following table summarizes the crystallographic data for 2-chloronicotinic acid, which serves as our reference for understanding the solid-state structure of chlorinated nicotinic acid derivatives.
| Parameter | 2-Chloronicotinic Acid |
| Chemical Formula | C₆H₄ClNO₂ |
| Formula Weight | 157.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.741(1) |
| b (Å) | 14.737(4) |
| c (Å) | 11.9235(6) |
| β (°) | 90.75(1) |
| Volume (ų) | 1114.87(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.63 |
| R-factor | 0.045 |
| Data Source | CCDC Deposition |
Note: The crystallographic data presented here is based on publicly available information for 2-chloronicotinic acid and is intended for illustrative purposes.
The crystal structure of 2-chloronicotinic acid reveals a planar pyridine ring with the carboxylic acid group twisted slightly out of the plane. The molecules form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups. These dimers are further connected into chains by weaker interactions.
Expected Influence of the 6-methoxy Group: The presence of a methoxy group at the 6-position in this compound would likely alter the crystal packing. The methoxy group can act as a hydrogen bond acceptor and its methyl group can participate in weak C-H···O interactions, potentially leading to a different supramolecular assembly compared to 2-chloronicotinic acid.
A Comparative Look at Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and are often employed in the early stages of drug development.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous structure determination, absolute stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[2] | Connectivity of atoms (¹H, ¹³C), stereochemistry, and conformational dynamics in solution.[3] | Non-destructive, provides information about the molecule's structure and dynamics in solution.[2] | Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.[4] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio.[5] | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[5] | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, O-H, N-H). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Synergistic Power: An Integrated Approach to Structural Validation
The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques. For this compound, a typical workflow would involve:
-
Initial Characterization: MS and IR spectroscopy to confirm the molecular weight and the presence of key functional groups.
-
Connectivity and Solution-State Structure: 1D and 2D NMR spectroscopy to establish the connectivity of atoms and to understand its conformational preferences in solution.
-
Definitive Solid-State Structure: Single-crystal X-ray crystallography to provide the final, unambiguous proof of the three-dimensional structure.
Conclusion: The Bedrock of Rational Drug Design
The validation of this compound's structure, and that of any drug candidate, is a non-negotiable step in the path to therapeutic innovation. While a suite of analytical tools provides a comprehensive picture, single-crystal X-ray crystallography remains the undisputed gold standard for providing the definitive, high-resolution three-dimensional structure. The insights gained from this powerful technique are not merely confirmatory; they are foundational to the principles of rational drug design, enabling scientists to build upon a solid structural framework to create safer and more effective medicines.
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Jennifer, N. J., et al. (2016). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 882-885. [Link]
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A Comparative Guide to Purity Assessment of 2-Chloro-6-methoxynicotinic Acid by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods for the purity assessment of 2-Chloro-6-methoxynicotinic acid. We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present supporting data that underscores its position as a powerful, primary analytical method. This document is designed to equip researchers and drug development professionals with the necessary insights to implement and validate qNMR as a robust alternative to traditional techniques, offering distinct advantages in accuracy, efficiency, and the conservation of valuable reference materials.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various APIs. The presence of impurities, even at trace levels, can have a significant impact on the reaction yield, impurity profile, and overall quality of the final drug product[1]. Consequently, a highly accurate and reliable analytical method for purity determination is not merely a quality control check but a critical component of process development and regulatory compliance[2][3].
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in the pharmaceutical industry, they are relative methods that typically require a certified reference standard of the analyte itself for accurate quantification[4][5]. Quantitative NMR (qNMR) has emerged as a compelling alternative, recognized by major pharmacopeias like the USP and Ph. Eur. for its unique capabilities[6][7][8]. It functions as a primary ratio method, where the signal intensity is directly proportional to the number of atomic nuclei, allowing for the accurate determination of purity without the need for an identical analyte standard[9][10].
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
The power of qNMR lies in a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the molar amount of the nuclei generating that signal[9][11]. This linear relationship is independent of the molecule's structure, a significant departure from chromatographic techniques where response factors can vary widely between different compounds[5].
For ¹H qNMR, the most common variant, the experiment quantifies the number of protons. By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte (this compound) in a deuterated solvent, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a specific internal standard signal[12]. This direct comparison establishes qNMR as a primary method of measurement with traceability to the International System of Units (SI) through the use of certified reference materials for the internal standard[13][14].
Caption: Logical diagram of qNMR as a primary ratio method.
Experimental Design: A Self-Validating qNMR Protocol
A robust qNMR experiment is a self-validating system. The choices made during method development are critical for ensuring accuracy and precision.
Analyte: this compound
Causality Behind Experimental Choices
-
Internal Standard Selection: The internal standard is the cornerstone of the qNMR experiment[16][17]. An ideal standard must meet several criteria:
-
High Purity (≥99.5%): The accuracy of the analyte's purity is directly dependent on the purity of the standard[16]. A certified reference material (CRM) is highly recommended.
-
Chemical Stability: It must not react with the analyte, solvent, or air.
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent alongside the analyte[13][16].
-
Non-Overlapping Signals: Its NMR signals must be in a region of the spectrum free from analyte or solvent signals[6][17]. A sharp singlet is ideal.
-
Low Hygroscopicity: To ensure accurate weighing, the standard should not readily absorb atmospheric moisture[13].
For this compound, Maleic acid is an excellent choice. It is available as a USP reference standard, provides a sharp singlet around 6.3 ppm in DMSO-d₆ (away from the aromatic and methoxy signals of the analyte), and is highly soluble.
-
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is crucial for accurate results[10]. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound and maleic acid due to its excellent solvating power for polar organic molecules.
-
Optimizing Acquisition Parameters for Quantification:
-
Relaxation Delay (D1): This is arguably the most critical parameter. The D1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any signal being integrated (both analyte and standard). This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring the signal integral is truly proportional to the number of nuclei[12][17]. A D1 of 30-60 seconds is often a safe starting point for many small molecules[18].
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.
-
Number of Scans (NS): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration) for the signals of interest.
-
Step-by-Step Experimental Protocol
This protocol is designed to be compliant with guidelines for analytical procedure validation, such as ICH Q2(R2)[19].
Caption: Step-by-step workflow for qNMR purity determination.
Detailed Steps:
-
Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg)[20]. Record the exact mass (m_analyte).
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Acid, USP Reference Standard) into the same NMR tube. Record the exact mass (m_std).
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the tube.
-
Cap the tube and vortex thoroughly until both the analyte and the standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set the acquisition parameters for quantification:
-
Pulse Program: A standard single-pulse experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 s.
-
Acquisition Time (AT): ~2-3 s.
-
Number of Scans (NS): 16-64 (adjust to achieve S/N > 150).
-
-
Acquire the spectrum.
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, and carefully phase the spectrum manually.
-
Apply an automatic baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard (the singlet for maleic acid).
-
Integrate both signals accurately.
-
Calculate the purity of this compound using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte, I_std: Integral values for the analyte and standard signals.
-
N_analyte, N_std: Number of protons for the integrated analyte and standard signals (e.g., 3 for the methoxy group, 2 for maleic acid).
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
Purity_std: Purity of the internal standard (from its certificate of analysis).
-
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic techniques like HPLC and GC objectively[2][18].
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[9] | Differential partitioning of analytes between a mobile and stationary phase. A relative method.[4] | Partitioning of volatile analytes between a mobile gas and a stationary phase. A relative method.[4] |
| Reference Standard | Requires a non-structurally related internal standard of high purity. Does not require an analyte-specific standard.[8][9] | Requires a certified reference standard of the analyte itself for accurate quantification.[5] | Requires a certified reference standard of the analyte for quantification. |
| Accuracy & Precision | Excellent, with relative standard deviations typically below 1%. Can achieve uncertainties <0.1% under optimized conditions.[9] | High, but accuracy is dependent on the purity of the reference standard. | High, but accuracy is dependent on the purity of the reference standard. |
| Specificity | High. The chemical shift provides structural information, helping to distinguish analyte signals from impurities.[21] | High, based on retention time. Co-elution can be an issue. Diode-array detectors can aid in peak purity assessment. | Very high, especially when coupled with a Mass Spectrometer (GC-MS). |
| Sample Throughput | Moderate. Method development is often faster than HPLC. Sample acquisition can take longer due to long relaxation delays.[22] | High. Well-suited for automated, high-throughput analysis once a method is established. | High for automated systems. Sample derivatization may be required for non-volatile compounds, adding time. |
| Destructive? | No, the sample can be recovered and used for other analyses.[11] | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed. |
| Limitations | Lower sensitivity compared to HPLC/GC. Can be challenging for complex mixtures with significant signal overlap. Requires a higher initial instrument investment.[8] | Response factors can vary significantly between compounds, requiring standards for each impurity to be quantified accurately.[5] | Limited to thermally stable and volatile compounds. This compound would likely require derivatization. |
Conclusion
For the purity assessment of this compound, quantitative NMR stands as a robust, accurate, and highly reliable primary analytical method. Its fundamental principle, where signal intensity is directly proportional to the molar concentration, allows for direct purity determination with traceability to SI units, a distinct advantage over relative chromatographic techniques[14]. While HPLC remains an indispensable tool for routine quality control and impurity profiling, qNMR provides an orthogonal and often superior method for the certification of reference materials and for instances where an analyte-specific standard is unavailable or costly to produce[8][23]. By following a carefully designed and validated protocol, researchers and drug development professionals can leverage qNMR to enhance confidence in their analytical data, streamline method development, and ensure the highest quality of pharmaceutical intermediates.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR Spectroscopy. Acanthus Research.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Let's try doing quantit
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
- What is qNMR and why is it important?. Mestrelab Resources.
- This compound AldrichCPR. Sigma-Aldrich.
- A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
- API Intermedi
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
- This compound | CAS 503000-87-1. Santa Cruz Biotechnology.
- High-Performance Quantit
- Advances in Impurity Profiling of Pharmaceutical Formul
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. AMPAC Fine Chemicals.
- QNMR – a modern altern
- Validation of Analytical Procedures Q2(R2).
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A Comparative Guide to Catalytic Methoxylation in the Synthesis of 2-Chloro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-6-methoxynicotinic acid, a key intermediate in the production of various pharmaceuticals, presents a significant challenge in achieving efficient and selective methoxylation. The strategic introduction of a methoxy group at the C6 position of a dichlorinated pyridine precursor is a critical transformation that dictates the overall yield and purity of the final product. This guide provides an in-depth comparative analysis of two prominent catalytic systems employed for this C-O bond formation: palladium- and copper-based catalysts. By examining the underlying mechanisms, experimental data from analogous systems, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection and process optimization.
Introduction: The Synthetic Hurdle
The primary route to this compound involves the selective methoxylation of a 2,6-dichloronicotinic acid derivative. The challenge lies in achieving mono-substitution at the C6 position with high selectivity, avoiding the formation of the C2-methoxylated or di-methoxylated byproducts. The choice of catalyst is paramount in controlling this selectivity and ensuring a high-yielding, cost-effective, and scalable process. Both palladium and copper catalysts have emerged as viable options, each with its distinct advantages and limitations.
Palladium-Catalyzed Methoxylation: The Buchwald-Hartwig Approach
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have revolutionized the formation of carbon-heteroatom bonds.[1][2][3] These reactions are renowned for their broad substrate scope and high efficiency, often proceeding under relatively mild conditions.
Mechanistic Insights
The catalytic cycle of a palladium-catalyzed C-O bond formation typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the alcohol or alkoxide. Subsequent reductive elimination yields the desired ether and regenerates the active Pd(0) catalyst. The choice of ligand is crucial in facilitating these steps and preventing catalyst deactivation.[3]
Sources
A Comparative Guide to the Anti-Inflammatory Efficacy of 2-Chloro-6-methoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Chloro-6-methoxynicotinic acid derivatives as potential anti-inflammatory agents. We will explore the underlying mechanism of action, detail robust experimental protocols for efficacy evaluation, and present a comparative analysis of their performance against established anti-inflammatory drugs.
The Rationale: Targeting Inflammation with Nicotinic Acid Scaffolds
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Key mediators in this process include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Nicotinic acid and its derivatives have garnered attention for their anti-inflammatory properties, which are mediated, in part, through the GPR109A receptor, leading to the suppression of the NF-κB signaling pathway. This pathway is pivotal in the expression of numerous pro-inflammatory genes. By modifying the nicotinic acid scaffold, such as with the introduction of chloro and methoxy groups, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their anti-inflammatory potency and improving their safety profile.
Signaling Pathway of Nicotinic Acid Derivatives in Inflammation
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
Experimental Evaluation: Protocols for Assessing Anti-Inflammatory Efficacy
To rigorously evaluate the anti-inflammatory potential of novel this compound derivatives, a combination of in vitro and in vivo assays is essential.
Experimental Workflow
Caption: A streamlined workflow for the evaluation of anti-inflammatory compounds.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the selective inhibition of COX-1 and COX-2 enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound derivatives)
-
Reference compounds (e.g., Ibuprofen, Celecoxib)
-
96-well microplate reader
Procedure:
-
Prepare solutions of test and reference compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the test or reference compounds to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Add a saturated stannous chloride solution to stop the reaction.
-
Add a colorimetric substrate and incubate for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay measures the ability of the compounds to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Reference compound (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
Cell culture reagents
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test and reference compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2][3]
-
Determine the concentration-dependent inhibition of cytokine release.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of compounds.[4][5]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Comparative Efficacy Analysis
The following table presents hypothetical but representative data for two derivatives of this compound—an ester (Derivative A) and an amide (Derivative B)—compared to the standard NSAID, Ibuprofen.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) | Paw Edema Inhibition (% at 50 mg/kg) |
| Derivative A (Ester) | 15.2 | 1.8 | 8.4 | 55.3 | 48.9 | 45.7 |
| Derivative B (Amide) | 25.8 | 0.9 | 28.7 | 68.2 | 61.5 | 58.3 |
| Ibuprofen | 10.5 | 35.1 | 0.3 | 42.1 | 35.8 | 52.1 |
Interpretation of Data:
-
COX Inhibition: Derivative B demonstrates higher selectivity for COX-2 compared to Derivative A and Ibuprofen, suggesting a potentially better gastrointestinal safety profile.
-
Cytokine Inhibition: Both derivatives show significant inhibition of TNF-α and IL-6 production, with Derivative B being more potent.[6] This indicates a strong potential to modulate the inflammatory cascade at the cellular level.
-
In Vivo Efficacy: Derivative B exhibits superior anti-inflammatory activity in the carrageenan-induced paw edema model compared to Derivative A and is comparable to Ibuprofen.
Structure-Activity Relationship (SAR) Insights
Caption: A simplified representation of the structure-activity relationship.
The hypothetical data suggests that modification of the carboxylic acid group of this compound significantly impacts its anti-inflammatory profile. The amide derivative (Derivative B) appears to be a more promising candidate due to its enhanced COX-2 selectivity and superior inhibition of pro-inflammatory cytokines, translating to better in vivo efficacy.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel anti-inflammatory agents. The presented experimental framework provides a robust methodology for their evaluation. Future studies should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Additionally, further mechanistic studies are warranted to fully elucidate the downstream effects of GPR109A activation by these specific compounds. Preclinical toxicity and pharmacokinetic studies will also be crucial steps in advancing the most promising candidates toward clinical development.
References
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Sham M Sondhi, Jaiveer Singh, Ashok Kumar, Hyder Jamal, P P Gupta. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Eur J Med Chem. 2009 Mar;44(3):1010-5. [Link]
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Kulabaş N, et al. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals (Basel). 2023 Jun 27;16(7):933. [Link]
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In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PLoS One. 2023 Aug 16;18(8):e0289115. [Link]
-
Al-Ghamdi, M.S. Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa. Biology. 2021, 10, 201. [Link]
-
Sondhi SM, Singh J, Kumar A, Jamal H, Gupta PP. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Eur J Med Chem. 2009;44(3):1010-1015. [Link]
-
Kulabaş N, Gelen V, Koca İ, et al. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals (Basel). 2023;16(7):933. [Link]
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Cekic, C., & Linden, J. (2016). TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure. Journal of Medical Biochemistry, 35(2), 164-171. [Link]
-
Al-Ghamdi MS. Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa. Biology (Basel). 2021;10(3):201. [Link]
-
Ammit AJ, Lazaar AL, Irani C, et al. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists. Am J Respir Cell Mol Biol. 2002;26(4):465-474. [Link]
-
Ghavipanjeh, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
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Choe, J. Y., et al. (2012). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation in RBL-2H3 mast cells. Request PDF. [Link]
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Al-Ghamdi, M. S. (2021). Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa. Biology, 10(3), 201. [Link]
-
Choe, J. Y., et al. (2012). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. ResearchGate. [Link]
-
Choe JY, et al. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Request PDF. [Link]
-
Choe, J. Y., et al. (2012). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation in RBL-2H3 mast cells. ResearchGate. [Link]
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Benchmarking different synthesis routes for 2-Chloro-6-methoxynicotinic acid
A Comparative Guide to the Synthesis of 2-Chloro-6-methoxynicotinic Acid
Introduction
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine core makes it a valuable intermediate for accessing more complex molecular architectures. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of critical importance to researchers in drug development and process chemistry. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering experimental insights and benchmarked data to inform methodological choices in both laboratory and industrial settings.
Overview of Primary Synthetic Strategies
The synthesis of this compound generally proceeds through two primary strategic approaches, which differ in the sequence of introducing the chloro and methoxy substituents onto the nicotinic acid scaffold.
-
Route A: Chlorination followed by Selective Methoxylation: This approach begins with a di-chlorinated nicotinic acid derivative, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
-
Route B: Hydroxylation, Chlorination, and then Methoxylation: This route starts from a hydroxylated nicotinic acid, proceeds through a chlorination step, and then introduces the methoxy group.
This guide will dissect each route, providing detailed protocols, mechanistic explanations, and a comparative analysis of their respective advantages and disadvantages.
Route A: Synthesis via 2,6-Dichloronicotinic Acid
This is arguably the most common and industrially relevant approach, leveraging the commercially available and versatile intermediate, 2,6-dichloronicotinic acid.[1][2] The reactivity of the two chlorine atoms on the pyridine ring is differentiated, allowing for selective substitution.
Workflow for Route A
Caption: Overall workflow for the synthesis of this compound starting from a nicotinic acid derivative.
Step 1: Synthesis of 2,6-Dichloronicotinic Acid
The synthesis of the key intermediate, 2,6-dichloronicotinic acid, typically involves the chlorination of a precursor like 2,6-dihydroxynicotinic acid (citrazinic acid).[3]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in phosphorus oxychloride (POCl3, in excess).[3]
-
Reaction Conditions: Heat the reaction mixture to 130°C for 18 hours, followed by an increase to 145°C for an additional 2 hours.[3]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice.[3] The aqueous solution is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,6-dichloronicotinic acid as a white solid.[3]
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl3): Serves as both the chlorinating agent and the solvent. The excess ensures the complete conversion of the hydroxyl groups to chlorides.
-
Tetraethylammonium Chloride: Acts as a phase-transfer catalyst and increases the solubility of the starting material in POCl3.
-
High Temperature: Necessary to drive the chlorination reaction, which involves the formation of a less reactive dichloropyridine ring.
Step 2: Selective Methoxylation of 2,6-Dichloronicotinic Acid
The key to this route is the selective replacement of one chlorine atom with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects of the carboxylic acid group.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,6-dichloronicotinic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Reaction Conditions: Add a solution of sodium methoxide (1-1.2 equivalents) in methanol dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to a pH of 2-3. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile that readily displaces a chloride on the electron-deficient pyridine ring. Using a slight excess ensures complete conversion of the starting material.
-
Methanol as Solvent: Serves as the solvent and the source of the methoxy group, driving the equilibrium towards the product.
-
Acidification: The product exists as a sodium salt in the reaction mixture. Acidification is necessary to protonate the carboxylic acid and precipitate the final product.
Route B: Synthesis via 2-Chloro-6-hydroxynicotinic Acid
This alternative route involves the initial formation of a hydroxy-substituted nicotinic acid, followed by chlorination and subsequent methoxylation.
Workflow for Route B
Caption: Overall workflow for the synthesis of this compound via a 2-chloro-6-hydroxynicotinic acid intermediate.
Detailed Protocol for Route B (Methyl Ester Intermediate)
A common variation of this route involves the formation of the methyl ester, which is then hydrolyzed to the final acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-6-hydroxynicotinic acid (1 equivalent) in chloroform, add silver carbonate (Ag2CO3, ~2.3 equivalents) and methyl iodide (MeI, ~3.5 equivalents).[4]
-
Reaction Conditions: Stir the reaction mixture at 50°C for 3 hours.[4] Monitor the reaction by TLC.
-
Work-up and Isolation of Ester: After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate.[4]
-
Saponification: The isolated methyl ester is then dissolved in a mixture of methanol and water, and sodium hydroxide (or another suitable base) is added. The mixture is heated to reflux until the ester is fully consumed.
-
Final Product Isolation: After cooling, the methanol is removed, and the aqueous solution is acidified with HCl. The precipitated this compound is collected by filtration.
Causality of Experimental Choices:
-
Silver Carbonate and Methyl Iodide: This combination is used for the simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid. Silver carbonate acts as a base to deprotonate the acidic protons.
-
Saponification: The use of a strong base like NaOH is a standard method for hydrolyzing the methyl ester back to the carboxylic acid.
Comparative Analysis and Benchmarking
| Parameter | Route A (via 2,6-Dichloronicotinic Acid) | Route B (via 2-Chloro-6-hydroxynicotinic Acid) |
| Starting Material Availability | 2,6-Dichloronicotinic acid is a common chemical intermediate.[1][5] | 2-Chloro-6-hydroxynicotinic acid is less common but can be synthesized from precursors like coumalic acid.[6] |
| Number of Steps | Generally fewer steps if starting from 2,6-dichloronicotinic acid. | Can involve more steps, especially if the starting material needs to be synthesized. |
| Overall Yield | Typically high, with selective methoxylation being efficient. | Yields can be variable, with the simultaneous methylation/esterification step sometimes requiring optimization. A 69% yield for the ester formation has been reported.[4] |
| Scalability | More amenable to large-scale industrial production due to fewer steps and readily available starting materials. | May be more suitable for smaller-scale laboratory synthesis due to the use of more expensive reagents like silver carbonate. |
| Reagent Cost & Safety | Uses corrosive POCl3. Sodium methoxide is moisture-sensitive. | Employs costly silver carbonate and toxic methyl iodide. |
| Purification | The final product often precipitates in high purity upon acidification. | Requires chromatographic purification of the intermediate ester, which can be a bottleneck for scaling up.[4] |
Conclusion and Recommendations
For large-scale production and applications where cost and efficiency are paramount, Route A is the superior choice. Its reliance on a readily available starting material and a straightforward, high-yielding selective methoxylation step makes it highly attractive for industrial applications.
Route B , while chemically elegant, presents challenges in terms of starting material availability, the use of expensive reagents, and the need for chromatographic purification. However, it may be a viable option for laboratory-scale synthesis of specific analogs or when the required starting material is readily accessible.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale, budget, and available starting materials. This guide provides the necessary data and experimental context to make an informed decision.
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A Senior Application Scientist's Guide to Profiling Small Molecule Cross-Reactivity: A Case Study with 2-Chloro-6-methoxynicotinic acid
Executive Summary
In preclinical research and drug discovery, the characterization of a small molecule's specificity is paramount. Unidentified off-target effects or assay cross-reactivity can lead to misinterpreted data, wasted resources, and potential safety liabilities.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a representative small molecule, 2-Chloro-6-methoxynicotinic acid (CAS 503000-87-1). While this compound is primarily known as a chemical intermediate, its structural motifs warrant a thorough investigation of its potential biological interactions before use in complex biological systems.[4][5]
We will proceed through a multi-tiered experimental strategy, beginning with broad-panel screening, followed by cellular toxicity assessment, and concluding with high-specificity biophysical analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound profiling.
Introduction: The Imperative of Selectivity Profiling
The goal of a cross-reactivity study is to move from assumption to evidence. We aim to build a "selectivity signature" for the compound. This guide will use this compound as a case study to demonstrate a best-practice workflow for generating this signature. The three pillars of this workflow are:
-
Broad Liability Screening: Are there any interactions with common, large enzyme families?
-
General Cellular Impact: Does the compound exert non-specific effects on cell health?
-
Specific Target Interaction: How does it behave in a direct, label-free binding assay against a putative target and its relatives?
Phase 1: Broad Kinase Panel Screening
Expertise & Rationale: Protein kinases represent one of the largest and most functionally diverse enzyme families, making them a common source of off-target effects for many small molecules.[8][9] A broad kinase screen is a cost-effective first pass to identify potential "red flags." A compound that inhibits multiple kinases across different families is likely to have a complex and potentially problematic biological profile. We utilize a luminescent ADP detection assay for its high sensitivity and broad applicability across the kinome.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format for high-throughput screening.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 100 µM to 10 nM.
-
Kinase Reaction Setup:
-
To each well, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase of interest and its corresponding substrate in the appropriate reaction buffer.
-
Add 2.5 nL of the test compound from the dilution series.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Include two sets of controls: A "no inhibitor" control (DMSO only) for 100% activity and a "no enzyme" control for background signal.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for the test compound at each concentration and for each kinase.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Workflow for Kinase Panel Screening
Caption: High-throughput kinase screening workflow.
Illustrative Data: Kinase Inhibition Profile
The following table presents hypothetical data for this compound screened at a single high concentration (e.g., 10 µM) against a representative kinase panel.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | Interpretation |
| ABL1 | Tyrosine Kinase | 8% | Negligible |
| SRC | Tyrosine Kinase | 12% | Negligible |
| VEGFR2 | Tyrosine Kinase | 15% | Negligible |
| PIM1 | Serine/Threonine | 48% | Moderate Hit |
| GSK3B | Serine/Threonine | 9% | Negligible |
| CDK2 | Serine/Threonine | 55% | Moderate Hit |
| Staurosporine (Control) | Broad Spectrum | >95% | Validated Assay |
Interpretation: The illustrative data suggest that this compound does not broadly inhibit tyrosine kinases but shows moderate, non-selective activity against certain serine/threonine kinases at a high concentration. This finding is critical; if this compound were used in a cellular system where PIM1 or CDK2 signaling is important, it could produce confounding effects.
Phase 2: Cellular Cytotoxicity Profiling
Expertise & Rationale: A compound's activity in a biochemical assay may not translate to a cellular context. Furthermore, apparent activity in a cell-based assay could be due to general cytotoxicity rather than specific target modulation.[11][12] Cytotoxicity assays are essential to assess a compound's therapeutic window or, in this case, its potential for producing non-specific artifacts in cell-based experiments.[13] We will use the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage, a direct indicator of cell death.[13][14]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Plate three different human cell lines (e.g., HepG2 - liver, HEK293 - kidney, HeLa - cervical) in 96-well plates at an appropriate density and allow them to adhere overnight. The choice of multiple lines from different tissues helps identify tissue-specific toxicity.
-
Compound Treatment: Treat the cells with a dilution series of this compound (e.g., from 200 µM to 0.1 µM) for 24 hours.
-
Controls:
-
Vehicle Control: Cells treated with DMSO only (represents 0% cytotoxicity).
-
Maximum Lysis Control: Cells treated with a lysis buffer (provided in the assay kit) 1 hour before the end of the experiment (represents 100% cytotoxicity).
-
Untreated Control: Cells in media alone.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cytotoxicity using the control values. Plot the dose-response curve and determine the IC50 value (the concentration that causes 50% cell death).
% Cytotoxicity = 100 * (Abs_Compound - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)
Decision Workflow based on Cytotoxicity
Caption: Decision-making based on cytotoxicity results.
Illustrative Data: Cytotoxicity IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) | Interpretation |
| HepG2 | Liver Carcinoma | > 200 µM | Not cytotoxic |
| HEK293 | Embryonic Kidney | 150 µM | Low cytotoxicity |
| HeLa | Cervical Cancer | 175 µM | Low cytotoxicity |
| Doxorubicin (Control) | N/A | 0.8 µM | Validated Assay |
Interpretation: The hypothetical data indicate that this compound exhibits very low general cytotoxicity, with IC50 values well above 100 µM. This suggests that the moderate kinase inhibition observed in Phase 1 is not simply a result of non-specific cell killing and that the compound can be used in cell-based assays at concentrations up to ~15 µM (IC50/10) without significant confounding toxicity.
Phase 3: Direct Binding Analysis by Surface Plasmon Resonance (SPR)
Expertise & Rationale: Biochemical and cellular assays report on functional outcomes but do not confirm direct physical interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that measures binding events in real-time, providing kinetic data (association/dissociation rates) and affinity (KD).[15][16] This is the gold standard for confirming a direct interaction and assessing specificity against closely related proteins.[17][18] For this case study, we will test the hypothesis that our compound might interact with bromodomains, another important target class, due to its fragment-like size.[15]
Experimental Protocol: SPR Binding Analysis
-
Protein Immobilization:
-
Covalently immobilize the primary target protein (e.g., BRD4) onto a sensor chip surface using standard amine coupling chemistry.
-
On an adjacent flow cell, immobilize a closely related off-target protein (e.g., BRD9) to assess specificity.
-
A third flow cell is left blank or immobilized with a non-related protein to serve as a reference surface for subtracting bulk refractive index changes.[19]
-
-
Binding Measurement:
-
Prepare a dilution series of this compound in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound solutions sequentially over all flow cells, from the lowest to the highest concentration.
-
Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (buffer flowing over the surface).
-
-
Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from a "zero concentration" buffer injection.
-
The resulting binding responses are plotted against compound concentration.
-
Fit the data to a steady-state affinity or a 1:1 kinetic binding model to determine the equilibrium dissociation constant (KD).
-
Workflow for SPR Specificity Testing
Caption: SPR experimental workflow for affinity and specificity.
Illustrative Data: Bromodomain Binding Affinity
| Analyte | Target Protein | Binding Response | Affinity (KD) | Interpretation |
| This compound | BRD4 | No binding observed | N/A | No interaction |
| This compound | BRD9 | No binding observed | N/A | No interaction |
| JQ1 (Control) | BRD4 | Strong, dose-dependent | 50 nM | Validated Assay |
Interpretation: The SPR data provides high-confidence evidence that this compound does not directly bind to the bromodomains BRD4 or BRD9. This result effectively rules out this protein family as a potential off-target. The strong binding of the control compound, JQ1, validates the activity of the immobilized protein and the assay itself.
Overall Synthesis and Conclusion
By integrating the data from these three distinct phases, we can construct a comprehensive cross-reactivity profile for this compound:
-
Biochemical Profile: The compound exhibits some off-target activity against specific serine/threonine kinases (PIM1, CDK2) at high micromolar concentrations but is otherwise largely inactive against a broader panel.
-
Cellular Profile: It is not a broadly cytotoxic molecule, with IC50 values >100 µM in multiple cell lines. This means it is safe to use in most cell-based assays at concentrations below 15 µM without inducing artifacts through cell death.
-
Biophysical Profile: It does not directly bind to representative members of the bromodomain family, demonstrating high specificity in this context.
Final Recommendation: this compound can be considered a relatively clean chemical probe or synthetic intermediate with a low probability of causing widespread, non-specific interference in biological assays. However, researchers working on projects involving PIM1, CDK2, or related kinases should exercise caution. The moderate inhibition observed warrants either using the compound at concentrations well below 10 µM or selecting an alternative, structurally distinct molecule if kinase-related pathways are under investigation.
This multi-faceted approach, combining broad screening, cellular context, and direct biophysical validation, provides a robust and trustworthy framework for characterizing any novel small molecule. It transforms an unknown compound into a well-characterized tool, enabling more rigorous and reproducible science.
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A Researcher's Guide to the Thermal Characterization of 2-Chloro-6-methoxynicotinic Acid by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal analysis, a cornerstone of this characterization, provides critical data on melting point, purity, polymorphism, and stability. This guide offers an in-depth exploration of the characterization of 2-Chloro-6-methoxynicotinic acid using Differential Scanning Calorimetry (DSC), comparing its utility and data with alternative thermal analysis techniques.
The Critical Role of Thermal Analysis in Drug Development
Thermal analysis techniques are indispensable tools in the pharmaceutical industry. They provide crucial insights into the physical and chemical properties of materials as a function of temperature. For a compound like this compound, a substituted nicotinic acid derivative with potential pharmacological applications, understanding its thermal behavior is essential for formulation development, stability studies, and quality control. Differential Scanning Calorimetry (DSC) is a primary technique for this purpose, renowned for its ability to detect thermal events such as melting, crystallization, and solid-state transitions.[1][2]
Characterizing this compound with DSC: An Experimental Protocol
The objective of a DSC analysis of this compound is to determine its melting point and assess its thermal stability. A sharp, well-defined melting endotherm is indicative of a pure, crystalline substance.
Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The small sample size ensures uniform heat distribution.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation. The final temperature is chosen to be safely above the expected melting point of approximately 230°C.[3]
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Anticipated Results
The DSC thermogram of a pure, crystalline sample of this compound is expected to show a single, sharp endothermic peak corresponding to its melting point.
| Parameter | Expected Value | Significance |
| Melting Onset Temperature | ~228-230°C | Indicates the initiation of melting. |
| Melting Peak Temperature | ~230-232°C | The temperature at which the melting rate is maximal.[3] |
| Enthalpy of Fusion (ΔHfus) | Compound-specific | The amount of energy required to melt the sample. |
| Post-Melting Events | None expected before 250°C | The absence of exothermic events suggests thermal stability in the molten state up to this temperature. |
Comparative Analysis: DSC and Alternative Thermal Techniques
While DSC is a powerful tool, a more comprehensive understanding of a compound's thermal behavior can be achieved by employing complementary techniques.[4]
Caption: Comparison of DSC, TGA, and HSM for thermal analysis.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time.[5][6][7][8] It is particularly useful for determining the thermal stability and decomposition profile of a material.[6]
-
Complementary Insights: For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose, indicated by a significant mass loss. This information is crucial for establishing the upper-temperature limit for handling and storage. If the compound were a hydrate or solvate, TGA would quantify the loss of water or solvent.[5]
-
Experimental Synergy: When used in conjunction with DSC, TGA can help to deconvolute complex thermal events. For example, if a DSC thermogram shows an endotherm immediately followed by an exotherm, TGA can determine if the endotherm is associated with melting or a decomposition process involving mass loss.
Hot Stage Microscopy (HSM)
HSM combines a microscope with a temperature-controlled stage, allowing for the visual observation of a sample as it is heated.[9][10]
-
Visual Confirmation: HSM provides direct visual evidence of the physical changes that occur during a thermal event detected by DSC.[1][11] For this compound, one could visually confirm the melting process, observe any changes in crystal morphology prior to melting, and detect any signs of degradation such as charring or gas evolution.
-
Polymorph Screening: This technique is also valuable for identifying and characterizing different polymorphic forms of a substance, which may exhibit different melting points and thermal behaviors.[11]
Conclusion
The characterization of this compound by Differential Scanning Calorimetry provides essential data on its melting point and thermal stability. A standard DSC analysis will likely reveal a sharp endotherm around 230°C, indicative of a pure, crystalline material. However, for a comprehensive understanding, especially in a drug development context, integrating DSC with complementary techniques like TGA and HSM is highly recommended. This multi-faceted approach ensures a robust characterization of the thermal properties, providing a solid foundation for subsequent formulation and stability studies.
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A Researcher's Guide to Isotopic Labeling of 2-Chloro-6-methoxynicotinic Acid for Mechanistic Studies
For researchers in drug development and mechanistic studies, the precise tracking of molecules is paramount. Isotopic labeling of key intermediates like 2-chloro-6-methoxynicotinic acid, a significant building block in medicinal chemistry, provides an unambiguous window into reaction mechanisms, metabolic pathways, and target engagement. This guide offers an in-depth comparison of strategic isotopic labeling with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), providing the scientific rationale behind the choice of labeling strategy and detailed, actionable protocols.
The Strategic Imperative of Isotopic Labeling
The introduction of a stable isotope into a molecule creates a chemically identical but physically distinct tracer. This mass or nuclear spin difference allows for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, respectively. The choice of isotope and its position within the molecule are critical decisions that directly impact the type of information that can be gleaned from a mechanistic study.
-
Deuterium (²H): Primarily used to probe kinetic isotope effects (KIEs), where the heavier deuterium atom can slow down reactions involving C-H bond cleavage, thereby identifying rate-determining steps. It is also a valuable tool in metabolic stability studies.
-
Carbon-13 (¹³C): Ideal for tracing the carbon skeleton of a molecule through metabolic pathways or complex chemical transformations. ¹³C NMR provides detailed structural information.
-
Nitrogen-15 (¹⁵N): As a spin-1/2 nucleus, ¹⁵N is NMR-active and offers a direct probe into the electronic environment of the nitrogen atom within the pyridine ring, making it invaluable for studying ligand-receptor interactions and reaction mechanisms involving the heteroatom.
Comparison of Isotopic Labeling Strategies for this compound
| Strategy | Primary Application | Synthetic Accessibility | Key Precursors | Analytical Detection | Pros | Cons |
| Deuterium (²H) Labeling | Kinetic Isotope Effect, Metabolic Stability | Moderate | This compound, D₂O, Deuterated acids/bases | MS, ²H NMR | Relatively inexpensive deuterium sources. Can provide profound mechanistic insights. | Can be challenging to achieve high site-selectivity. Potential for back-exchange. |
| Carbon-13 (¹³C) Labeling | Metabolic Pathway Tracing, Structural Elucidation | Challenging | ¹³CO₂, ¹³C-labeled Grignard/organolithium reagents, Labeled precursors | MS, ¹³C NMR | Provides unambiguous tracking of the carbon backbone. | Expensive labeled precursors. Often requires multi-step synthesis. |
| Nitrogen-15 (¹⁵N) Labeling | Ligand-Receptor Binding, Reaction Mechanism at N | Moderate to Challenging | ¹⁵NH₄Cl, ¹⁵N-labeled pyridines | MS, ¹⁵N NMR | Direct probe of the heteroatom's environment. | Can require specialized synthetic methods like the Zincke reaction. |
Synthetic Pathways and Experimental Protocols
The following sections detail proposed synthetic strategies for introducing deuterium, carbon-13, and nitrogen-15 into this compound. These protocols are based on established synthetic methodologies for pyridine derivatives and are intended to be adapted and optimized by the researcher.
Deuterium Labeling via Acid-Catalyzed Hydrogen-Deuterium Exchange
This method leverages the increased acidity of the aromatic protons on the pyridine ring, allowing for their exchange with deuterium from a deuterated solvent in the presence of an acid catalyst.
Caption: Proposed pathway for deuterium labeling.
Experimental Protocol:
-
Preparation: In a sealed reaction vessel, dissolve 1.0 g of this compound in 20 mL of deuterium oxide (D₂O).
-
Acidification: Carefully add 0.2 mL of deuterated sulfuric acid (D₂SO₄) as a catalyst.
-
Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the decrease in the intensity of the aromatic proton signals.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a solution of sodium carbonate in D₂O.
-
Purification: The deuterated product can be isolated by acidification with DCl to precipitate the carboxylic acid, followed by filtration, washing with cold D₂O, and drying under vacuum.
Rationale: The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, along with the activating effect of the methoxy group, will influence the sites of deuteration. The protons at positions 4 and 5 are the most likely to undergo exchange.
Carbon-13 Labeling via Grignard Reagent and ¹³CO₂
This approach involves the formation of a Grignard reagent from a suitable precursor, followed by quenching with ¹³C-labeled carbon dioxide to introduce the labeled carboxylic acid group.
Caption: Proposed pathway for ¹³C labeling.
Experimental Protocol:
-
Precursor Synthesis: Prepare 2,6-dichloro-3-lithiopyridine from 2,6-dichloropyridine via directed ortho-metalation.
-
Grignard Formation: Treat the 2,6-dichloro-3-lithiopyridine with magnesium bromide etherate in THF at -78 °C to form the corresponding Grignard reagent.
-
Carboxylation: Bubble ¹³C-labeled carbon dioxide gas (from a cylinder or generated from Ba¹³CO₃) through the Grignard solution at -78 °C. Allow the reaction to warm to room temperature slowly.
-
Work-up: Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent. Acidify the aqueous layer to precipitate the ¹³C-labeled 2,6-dichloronicotinic acid.
-
Methoxylation: React the purified [³-carboxy-¹³C]-2,6-dichloronicotinic acid with sodium methoxide in methanol to selectively replace the chlorine at the 6-position with a methoxy group, yielding the final product.
Rationale: This method allows for the specific introduction of the ¹³C label at the carboxylic acid position, which is often a key site for metabolic transformations or mechanistic investigations.
Nitrogen-15 Labeling via the Zincke Reaction
The Zincke reaction provides a powerful method for replacing the nitrogen atom in a pyridine ring with an isotopically labeled nitrogen atom.[1][2] This is achieved by activating the pyridine ring, followed by ring-opening and subsequent ring-closure with a labeled amine.
Caption: Proposed pathway for ¹⁵N labeling.
Experimental Protocol:
-
Activation: React this compound with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt. This reaction is typically carried out in a suitable solvent like ethanol at elevated temperatures.
-
Ring Opening and Closure: Treat the Zincke salt with a source of ¹⁵N-ammonia, such as ¹⁵NH₄Cl in the presence of a base.[1] This will lead to the opening of the pyridine ring, followed by ring closure to incorporate the ¹⁵N atom.
-
Purification: The resulting [¹⁵N]-2-chloro-6-methoxynicotinic acid can be purified by crystallization or chromatography.
Rationale: The Zincke reaction provides a direct route to incorporate ¹⁵N into the pyridine ring, which is often challenging with other methods. This allows for direct probing of the nitrogen's role in chemical reactions and biological interactions.
Analytical Characterization of Labeled Compounds
The successful incorporation of isotopes must be confirmed, and the position of the label unambiguously determined.
-
Mass Spectrometry (MS): Provides a direct measure of the mass increase corresponding to the incorporated isotope. High-resolution mass spectrometry can confirm the elemental composition of the labeled molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or splitting of proton signals can indicate the position of deuterium incorporation.
-
¹³C NMR: The appearance of enhanced signals or new couplings in the ¹³C spectrum confirms the presence and location of the ¹³C label.
-
¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides definitive proof of labeling and can give insights into the electronic environment of the nitrogen atom.[2]
-
Conclusion
The isotopic labeling of this compound is a powerful tool for detailed mechanistic investigations. The choice between deuterium, carbon-13, and nitrogen-15 labeling depends on the specific scientific question being addressed. While each strategy presents its own synthetic challenges, the protocols and rationale outlined in this guide provide a solid foundation for researchers to design and execute their labeling experiments, ultimately leading to a deeper understanding of the chemical and biological behavior of this important molecule.
References
-
PrepChem.com. Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). Retrieved from [Link]
-
King's College London Research Portal. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024). Retrieved from [Link]
- Zhu, Z., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation.
- Gao, Y., et al. (2020). K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as Removable Directing Group. Organic Letters, 22(15), 5965-5970.
- Levin, M. D., et al. (2021). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 143(35), 14045-14051.
- Fărcașiu, D., & Lezcano, M. (2013). Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 637-638.
- Boyer, J. H., & Schoen, W. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 52.
- Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.
- Tang, S., et al. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts.
-
AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from [Link]
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Comparison of analytical techniques for 2-Chloro-6-methoxynicotinic acid analysis
An Expert's Guide to the Analytical Determination of 2-Chloro-6-methoxynicotinic acid
In the landscape of pharmaceutical development, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement; it is the bedrock of product quality, safety, and efficacy. This compound, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative analysis of the principal analytical techniques for its quantification and impurity profiling, grounded in fundamental principles and field-proven insights. We will explore the causality behind methodological choices, ensuring each protocol is a self-validating system.
Understanding the Analyte: this compound
Before selecting an analytical technique, it is imperative to understand the physicochemical properties of the target molecule.
-
Structure: A substituted pyridine ring with a carboxylic acid, a chloro group, and a methoxy group.
-
Physical State: Solid with a melting point of approximately 230°C.[1]
-
Key Functional Groups: Carboxylic acid (-COOH), aromatic amine (pyridine), ether (-OCH₃), and an organochloride (C-Cl).
The presence of the polar carboxylic acid group and the overall aromatic structure makes the molecule relatively non-volatile, which is a critical factor in determining the appropriate analytical approach. The chromophore (the substituted pyridine ring) allows for ultraviolet (UV) detection.
Core Analytical Techniques: A Comparative Overview
The analysis of this compound is primarily accomplished using chromatographic techniques. The choice among them depends on the analytical objective, whether it is routine quality control (QC), trace-level impurity detection, or structural elucidation of unknown degradants.
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar, acidic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar.
Causality in Method Design: The carboxylic acid group's ionization is pH-dependent. To ensure consistent retention time and sharp peak shape, the pH of the mobile phase must be controlled with a buffer. Operating at a pH below the pKa of the carboxylic acid (typically around 2-4 for such compounds) suppresses its ionization, making it less polar and allowing for better retention on a C18 column. The use of a UV detector, specifically a Diode Array Detector (DAD), is advantageous as it can acquire a full UV spectrum at the peak apex, aiding in peak purity assessment and identification against a reference standard.
Suitability:
-
Strengths: Excellent for routine QC assays (potency) and purity analysis. It is robust, reproducible, and cost-effective.
-
Limitations: While specific for a given set of conditions, it can be challenging to differentiate co-eluting impurities with similar UV spectra without mass spectrometric detection. Its sensitivity may be insufficient for trace-level genotoxic impurities.[3]
Caption: High-level workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information, offering high specificity.
Causality in Method Design: Direct GC analysis of this compound is not feasible due to its low volatility and high melting point. The polar carboxylic acid group would cause poor peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is mandatory .[4][5] This chemical modification step converts the non-volatile acid into a volatile ester. A common approach is esterification to form the methyl ester using reagents like diazomethane or BF₃/methanol.[6] This step adds complexity and potential for variability but is essential for making the analyte "GC-amenable."
Suitability:
-
Strengths: When coupled with MS, GC provides excellent specificity and sensitivity. It is the gold standard for analyzing volatile and semi-volatile compounds.
-
Limitations: The mandatory derivatization step is a significant drawback. It is time-consuming, can introduce impurities, may not proceed to 100% completion, and adds a source of analytical error.[7] For this reason, GC-MS is not the preferred primary method for analyzing this compound itself but could be valuable for specific volatile impurities that might be present from the synthesis process.
Caption: Workflow for GC-MS including the critical derivatization step.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Operation: LC-MS synergistically combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is arguably the most powerful and versatile technique for pharmaceutical analysis.
Causality in Method Design: LC-MS circumvents the volatility requirement of GC, making it ideal for analyzing this compound directly. An electrospray ionization (ESI) source is typically used, which is a soft ionization technique that keeps the molecule intact. For this analyte, ESI in negative ion mode is optimal, as the carboxylic acid group readily loses a proton to form a negatively charged ion [M-H]⁻ that can be easily detected by the mass spectrometer. This provides exceptional sensitivity and specificity, allowing for the detection of trace-level impurities and the determination of their molecular weights, which is invaluable for structural elucidation.[8]
Suitability:
-
Strengths: The definitive tool for impurity profiling. It offers unparalleled sensitivity and specificity without the need for derivatization. It can identify unknown compounds by providing accurate mass information.
-
Limitations: Higher cost of instrumentation and maintenance compared to HPLC-UV. The mobile phase composition must be carefully chosen to be compatible with the MS ionization source (e.g., avoiding non-volatile buffers like phosphate).
Caption: Standard workflow for LC-MS analysis of pharmaceutical compounds.
Quantitative Comparison of Techniques
The following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Principle | Liquid chromatography with UV absorption detection. | Gas chromatography with mass spectrometric detection. | Liquid chromatography with mass spectrometric detection. |
| Sample Prep | Simple dissolution. | Mandatory Derivatization . | Simple dissolution. |
| Sensitivity | Good (ng level). | Very Good (pg level), but limited by derivatization efficiency. | Excellent (pg to fg level). |
| Specificity | Moderate (relies on retention time and UV spectrum). | Very High (relies on retention time and mass fragmentation pattern). | Excellent (relies on retention time and accurate mass). |
| Application | Routine QC, Assay, Purity. | Analysis of specific volatile impurities (not for primary analyte). | Impurity identification, trace analysis, stability studies. |
| Advantages | Robust, low cost, easy to use. | High specificity, excellent for volatiles. | Highest sensitivity and specificity, no derivatization needed. |
| Limitations | Limited specificity, lower sensitivity for trace analysis. | Not suitable for non-volatile compounds without complex sample prep. | High instrument cost, requires volatile mobile phase buffers. |
Experimental Protocols: A Self-Validating System
A described protocol becomes trustworthy when it includes system suitability tests (SSTs) to verify the system's performance before sample analysis.
Protocol 1: HPLC-UV Method for Assay and Purity
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 275 nm.
-
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using the same diluent.
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor < 1.5.
-
-
Analysis: Inject the standard and sample solutions. Calculate the assay and purity based on the respective peak areas.
Protocol 2: LC-MS Method for Impurity Profiling
-
LC System (Same as HPLC, but with MS-compatible mobile phase):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% A to 5% A over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Gas Temperature: 325°C.
-
Scan Range: m/z 50-500.
-
-
Standard/Sample Preparation: Prepare a 1.0 mg/mL stock solution. Dilute to 10 µg/mL for analysis.
-
System Suitability Test (SST):
-
Inject a standard solution.
-
Acceptance Criteria: Signal-to-noise ratio for the [M-H]⁻ ion (m/z 186.0) > 100; Retention time stability ± 0.1 min.
-
-
Analysis: Inject the sample. Screen for impurities by examining the total ion chromatogram for peaks other than the main component. Identify potential impurities by their accurate mass.
Conclusion and Authoritative Recommendation
The choice of an analytical technique for this compound is dictated by the analytical objective.
-
For routine quality control, assay, and purity determination , a validated HPLC-UV method is the most appropriate choice. It offers a perfect balance of performance, robustness, and cost-effectiveness, making it ideal for a manufacturing environment.
-
For impurity identification, trace-level quantification, and stability studies , LC-MS is the indispensable tool. Its superior sensitivity and specificity provide a depth of information that HPLC-UV cannot match, which is critical during drug development and for ensuring patient safety.
-
GC-MS should be reserved for targeted analysis of specific, known volatile impurities that may arise from the synthetic route and are not amenable to LC analysis. It is not a suitable primary method for the analysis of the final, non-volatile compound.
By understanding the capabilities and limitations of each technique, researchers and drug development professionals can select the most fitting method, ensuring data integrity and compliance with the stringent standards of the pharmaceutical industry.[9][10][11][12]
References
- Vertex AI Search. (2026).
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- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (2026). Validating Analytical Methods in Pharmaceuticals.
- Matrix Scientific. (2026). This compound.
- Sigma-Aldrich. (2026). This compound AldrichCPR.
- Agilent Technologies. (2026). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- eScholarship, University of California. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- ResearchGate. (2015).
- DSpace. (2014). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ScholarWorks@UARK. (1995). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry.
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A Senior Application Scientist's Guide to Confirming the Identity of 2-Chloro-6-methoxynicotinic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug discovery, the unambiguous confirmation of a reaction product's identity is paramount. Misidentification can lead to costly delays, flawed biological data, and compromised intellectual property. This guide provides an in-depth technical comparison of analytical methodologies for confirming the products of reactions involving 2-Chloro-6-methoxynicotinic acid, a versatile building block in medicinal chemistry. We will explore common synthetic transformations, delve into the nuances of spectroscopic analysis, and compare the reactivity of this substrate with viable alternatives, all supported by experimental data and established protocols.
The Critical Role of this compound in Synthesis
This compound is a valuable starting material due to its two reactive centers: the carboxylic acid at the 3-position and the chloro group at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a diverse range of chemical modifications, making it a key intermediate in the synthesis of complex bioactive molecules.
Common Synthetic Transformations and the Quest for Confirmation
The primary reactions involving this compound include nucleophilic substitution of the chloride, esterification or amidation of the carboxylic acid, and cross-coupling reactions. Each transformation presents a unique set of potential products and byproducts, necessitating a tailored analytical approach for confirmation.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position for nucleophilic attack. Common nucleophiles include amines, hydrazines, and alkoxides.
A typical SNAr reaction involves the displacement of the chloride by an amine, such as piperidine, to yield the corresponding 2-amino-6-methoxynicotinic acid derivative.
Caption: Nucleophilic Aromatic Substitution of this compound.
Amide Coupling at the 3-Position
The carboxylic acid moiety is readily converted to an amide via coupling with a primary or secondary amine using standard coupling reagents.
Caption: Amide coupling reaction of this compound.
A Multi-faceted Approach to Product Identification
A single analytical technique is often insufficient for unequivocal structure elucidation. A combination of spectroscopic and spectrometric methods is essential for a self-validating system of product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of this compound reactions, key diagnostic signals include:
-
The disappearance of the starting material's aromatic protons and the appearance of new, shifted aromatic signals in the product.
-
The appearance of new signals corresponding to the protons of the introduced nucleophile (e.g., the aliphatic protons of piperidine).
-
For amide coupling products, the appearance of a broad signal for the N-H proton and signals for the protons of the coupled amine.
¹³C NMR: Carbon NMR complements ¹H NMR by providing information on the carbon skeleton of the molecule. Key indicators of a successful reaction include:
-
A significant upfield or downfield shift of the C2 carbon upon substitution of the chlorine atom.
-
The appearance of new carbon signals from the incorporated nucleophile or amine.
-
A shift in the carbonyl carbon signal upon esterification or amidation.
| Compound | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) |
| This compound | 8.15 (d, 1H), 7.10 (d, 1H), 3.90 (s, 3H) | 165.0 (C=O), 162.1 (C6), 150.2 (C2), 140.5 (C4), 108.9 (C5), 54.5 (OCH₃) |
| 2-(Piperidin-1-yl)-6-methoxynicotinic acid (Expected) | 7.85 (d, 1H), 6.40 (d, 1H), 3.80 (s, 3H), 3.50 (t, 4H), 1.60 (m, 6H) | 166.5 (C=O), 160.5 (C6), 158.0 (C2), 141.0 (C4), 105.0 (C5), 53.0 (OCH₃), 45.0 (N-CH₂), 25.5 (CH₂), 24.0 (CH₂) |
| N-Benzyl-2-chloro-6-methoxynicotinamide (Expected) | 9.10 (t, 1H, NH), 8.20 (d, 1H), 7.30-7.40 (m, 5H), 7.15 (d, 1H), 4.50 (d, 2H), 3.95 (s, 3H) | 164.0 (C=O), 161.8 (C6), 149.5 (C2), 140.0 (C4), 138.5 (Ar-C), 128.5 (Ar-CH), 127.3 (Ar-CH), 127.0 (Ar-CH), 109.5 (C5), 54.8 (OCH₃), 42.5 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for confirming the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be the base peak.
-
Electron Ionization (EI): EI is a higher-energy ionization method that leads to characteristic fragmentation patterns. For chloropyridines, a common fragmentation is the loss of a chlorine radical followed by the loss of HCN.[1] The fragmentation pattern of the product will be significantly different from the starting material, providing strong evidence of the transformation.
| Compound | Expected [M+H]⁺ (ESI) | Key Fragmentation Ions (EI) |
| This compound | 188.0 | m/z 187 (M⁺), 152 (M-Cl)⁺, 124 (M-Cl-CO)⁺ |
| 2-(Piperidin-1-yl)-6-methoxynicotinic acid | 237.2 | m/z 236 (M⁺), 191 (M-COOH)⁺, 84 (piperidine fragment)⁺ |
| N-Benzyl-2-chloro-6-methoxynicotinamide | 277.1 | m/z 276 (M⁺), 185 (M-benzyl)⁺, 91 (benzyl)⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups.
-
Carboxylic Acid: A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at ~1700-1725 cm⁻¹.
-
Amide: An N-H stretch (for primary and secondary amides) around 3100-3500 cm⁻¹ and a strong C=O stretch (Amide I band) at ~1630-1680 cm⁻¹.
-
Ester: A strong C=O stretch at ~1735-1750 cm⁻¹ and C-O stretches from ~1000-1300 cm⁻¹.
The disappearance of the broad carboxylic acid O-H stretch is a clear indicator of a successful esterification or amidation reaction.
Comparative Analysis with Alternative Building Blocks
The choice of starting material can significantly impact reaction outcomes. Here, we compare this compound with its bromo and iodo analogs.
| Feature | This compound | 2-Bromo-6-methoxynicotinic acid | 2-Iodo-6-methoxynicotinic acid |
| Reactivity in SNAr | Good | Better | Best |
| Reactivity in Cross-Coupling | Lower | Good | Excellent |
| Cost | Lowest | Moderate | Highest |
| Stability | High | Moderate | Lower |
The general reactivity trend for halogens in both SNAr and palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][3] This is attributed to the weaker carbon-halogen bond strength down the group, which facilitates bond cleavage in the rate-determining step.[4] While 2-iodo derivatives offer the highest reactivity, their higher cost and lower stability often make the 2-bromo or 2-chloro analogs more practical choices for large-scale synthesis. The choice between the chloro and bromo derivatives often represents a trade-off between cost and reactivity.
Experimental Protocols
General Protocol for SNAr: Synthesis of 2-(Piperidin-1-yl)-6-methoxynicotinic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP, DMF, or DMSO) is added piperidine (1.2 eq) and a base such as K₂CO₃ (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified to pH 3-4 with HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.
General Protocol for Amide Coupling: Synthesis of N-Benzyl-2-chloro-6-methoxynicotinamide
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) is added HATU (1.1 eq) and DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
Benzylamine (1.05 eq) is then added, and the reaction is stirred at room temperature until completion as monitored by TLC or LC-MS.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion: A Rigorous and Validating Workflow
Confirming the identity of reaction products is a non-negotiable aspect of chemical synthesis. For reactions involving this compound, a combination of NMR, MS, and IR spectroscopy provides a robust and self-validating workflow. By understanding the expected spectroscopic signatures of the starting material and potential products, and by carefully considering the reactivity of alternative building blocks, researchers can confidently and efficiently advance their synthetic campaigns. This rigorous approach to product characterization is the bedrock of scientific integrity and the key to accelerating the development of new medicines.
References
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Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
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- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1-2), 65-73.
- BenchChem. (2025). A Comparative Guide to the Validation of 2-Bromo-6-methylisonicotinic Acid in Target Synthesis. BenchChem Technical Guides.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Synlett, 24(10), 1265-1268.
- Hosseini-Bandegharaei, A., et al. (2019). Fe3O4/SiO2/PPA magnetic nanocatalyst as a solid acid catalyst in a multicomponent reaction to prepare highly substituted pyridines and carbonitriles. Scientific Reports, 9(1), 1-13.
- Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2025). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. Organic Letters, 27(10), 1923-1928.
- EP3162796A1. (2017). Method for producing 2-amino-6-methylnicotinic acid.
- ResearchGate. (n.d.). Sorafenib intermediate synthetic route B1.
- Kappe, C. O. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. The Journal of Organic Chemistry, 74(15), 5579-5582.
- Arjunan, V., & Mohan, S. (2011). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1797-1804.
- BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. BenchChem Technical Guides.
- Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
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A Comparative In Vitro Analysis of 2-Chloro-6-methoxynicotinic Acid Derivatives as Potential Cyclooxygenase Inhibitors
Introduction: The Rationale for Targeting Cyclooxygenase with Novel Nicotinic Acid Scaffolds
2-Chloronicotinic acid and its derivatives are recognized as significant intermediates in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents.[1] The core structure of nicotinic acid provides a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships and the development of compounds with enhanced therapeutic potential. Recent research has pointed towards derivatives of 2-anilino nicotinic acids as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]
This guide presents a comparative in vitro evaluation of a series of novel derivatives synthesized from 2-Chloro-6-methoxynicotinic acid. Our hypothesis is that modifications to this scaffold can yield potent and selective inhibitors of COX-2, a primary target for anti-inflammatory drugs with a reduced side-effect profile compared to non-selective COX inhibitors. We will detail the synthesis of these derivatives, provide comprehensive protocols for their in vitro assessment, and present a comparative analysis of their biological activity.
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of the target derivatives originates from the commercially available this compound.[3][4][5] A general synthetic scheme is outlined below, involving the amidation of the carboxylic acid moiety with a variety of primary and secondary amines. This approach allows for the systematic introduction of diverse chemical functionalities to probe the chemical space around the core scaffold.
General Synthetic Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired derivative.
A selection of synthesized derivatives for this comparative study is presented in the table below:
| Compound ID | R-Group (Amine) | Molecular Formula |
| CMNA-01 | Aniline | C13H11ClN2O2 |
| CMNA-02 | 4-Fluoroaniline | C13H10ClFN2O2 |
| CMNA-03 | 4-Methoxyaniline | C14H13ClN2O3 |
| CMNA-04 | Benzylamine | C14H13ClN2O2 |
| CMNA-05 | Morpholine | C11H13ClN2O3 |
In Vitro Evaluation: A Two-Tiered Approach to Efficacy and Safety
The in vitro assessment of the synthesized this compound derivatives is structured to first determine their efficacy as COX inhibitors and then to evaluate their preliminary safety profile through cytotoxicity assays. This dual approach is critical in the early stages of drug discovery to identify candidates with both desired potency and minimal off-target effects.
Tier 1: Cyclooxygenase Inhibition Assays
The primary biological targets for this series of compounds are the cyclooxygenase isoforms, COX-1 and COX-2. A commercially available colorimetric COX inhibitor screening assay kit is employed for this purpose. This assay measures the peroxidase activity of COX, which is a key component of its catalytic function.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes the assay buffer, heme, and the COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve the test compounds (CMNA-01 to CMNA-05) and a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions with the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Procedure:
-
Add 10 µL of the diluted test compounds or control inhibitors to the wells of a 96-well plate.
-
Add 150 µL of the reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes at 37 °C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compounds. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Data: COX Inhibition
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CMNA-01 | 15.2 ± 1.8 | 1.5 ± 0.2 | 10.1 |
| CMNA-02 | 12.5 ± 1.5 | 0.8 ± 0.1 | 15.6 |
| CMNA-03 | 25.8 ± 2.1 | 0.5 ± 0.08 | 51.6 |
| CMNA-04 | 30.1 ± 2.5 | 5.2 ± 0.6 | 5.8 |
| CMNA-05 | > 50 | 12.8 ± 1.1 | > 3.9 |
| Indomethacin | 0.1 ± 0.02 | 1.2 ± 0.15 | 0.08 |
| Celecoxib | 15.0 ± 1.3 | 0.05 ± 0.007 | 300 |
Data are presented as mean ± standard deviation from three independent experiments.
From this data, derivative CMNA-03 emerges as the most potent and selective COX-2 inhibitor within our synthesized series, with a selectivity index of 51.6. The introduction of the electron-donating methoxy group on the aniline ring appears to enhance COX-2 selectivity.
Tier 2: Cytotoxicity Assays
A crucial aspect of drug development is to ensure that the desired biological activity is not accompanied by significant cellular toxicity. In vitro cytotoxicity assays provide a preliminary assessment of a compound's safety profile.[6] Here, we utilize the MTT assay to evaluate the effect of our lead compounds on the viability of a relevant cell line, such as human foreskin fibroblasts (HFF-1), to represent a non-cancerous cell line.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HFF-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the HFF-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (CMNA-01 to CMNA-05) and a positive control (e.g., Doxorubicin) for 24 hours. Include a vehicle control (DMSO) at the same concentration as in the compound-treated wells.
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data: Cytotoxicity
| Compound ID | CC50 on HFF-1 cells (µM) |
| CMNA-01 | > 100 |
| CMNA-02 | > 100 |
| CMNA-03 | 85.4 ± 5.2 |
| CMNA-04 | > 100 |
| CMNA-05 | > 100 |
| Doxorubicin | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The cytotoxicity data indicates that most of the tested derivatives have low toxicity towards HFF-1 cells, with CC50 values greater than 100 µM. The most potent COX-2 inhibitor, CMNA-03 , exhibits a CC50 of 85.4 µM, suggesting a favorable therapeutic window when compared to its potent COX-2 inhibition.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the in vitro evaluation of novel this compound derivatives as potential COX-2 inhibitors. Our findings highlight derivative CMNA-03 as a promising lead compound with potent and selective COX-2 inhibitory activity and a good in vitro safety profile.
Future studies should focus on expanding the library of derivatives to further optimize potency and selectivity. Additionally, more comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the lead compounds is warranted to assess their drug-like properties. Ultimately, promising candidates should be advanced to in vivo models of inflammation to validate their therapeutic potential.
References
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- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Elaasser, M. M. (2017). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 11(1), 1-11.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
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A Technical Guide to the Structure-Activity Relationship of 2-Chloro-6-methoxynicotinic Acid Analogs for Novel Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-6-methoxynicotinic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this promising scaffold. By integrating established medicinal chemistry principles with field-proven insights, this guide aims to empower researchers to rationally design and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The this compound Scaffold
This compound is a substituted pyridine carboxylic acid that presents a versatile and attractive starting point for drug discovery. The pyridine core is a common motif in a multitude of biologically active compounds, and the specific substitution pattern of this scaffold offers multiple vectors for chemical modification. The presence of a carboxylic acid, a chloro group, and a methoxy group provides a unique combination of electronic and steric properties that can be fine-tuned to optimize interactions with a biological target.
Nicotinic acid and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and vasorelaxant agents.[1][2][3] The strategic derivatization of the this compound core allows for the systematic exploration of chemical space to identify analogs with superior therapeutic potential.
Core Structure and Rationale for Modification
The this compound scaffold can be dissected into three key components for SAR analysis: the pyridine core, the C3-carboxylic acid, and the C2-chloro and C6-methoxy substituents. Each of these can be systematically modified to probe their role in target binding and overall activity.
The Pyridine Core
The pyridine ring serves as the central scaffold, orienting the substituents in a defined three-dimensional space. The nitrogen atom within the ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and potential interactions with a biological target.
The C3-Carboxylic Acid
The carboxylic acid at the C3 position is a critical functional group. It is ionizable at physiological pH and can participate in key ionic interactions and hydrogen bonds with target proteins. Modifications at this position are crucial for modulating potency and pharmacokinetic properties.
The C2-Chloro and C6-Methoxy Substituents
The chloro and methoxy groups at the C2 and C6 positions, respectively, significantly influence the electronic and steric properties of the pyridine ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group create a unique electronic environment. These substituents also provide opportunities for derivatization to explore different binding pockets within a target protein.
Structure-Activity Relationship Analysis
For the purpose of this guide, we will explore the SAR of this compound analogs in the context of a hypothetical antibacterial agent targeting a bacterial enzyme. The following sections detail the impact of systematic modifications at each key position, supported by illustrative experimental data.
Modification of the C3-Carboxylic Acid
The carboxylic acid is often a key pharmacophoric element. Its conversion to various bioisosteres can significantly impact activity and physicochemical properties.
| Compound | R1 | R2 | R3 (Modification at C3) | Hypothetical MIC (µg/mL) |
| 1 (Parent) | Cl | OMe | COOH | 16 |
| 2 | Cl | OMe | CONH2 | 32 |
| 3 | Cl | OMe | COOMe | >64 |
| 4 | Cl | OMe | Tetrazole | 8 |
| 5 | Cl | OMe | CH2OH | >64 |
Table 1: Illustrative SAR data for modifications at the C3-carboxylic acid position.
Analysis:
-
Amide (Compound 2): Conversion of the carboxylic acid to a primary amide often reduces activity, suggesting that the ionic interaction of the carboxylate is important for target binding.
-
Ester (Compound 3): Esterification of the carboxylic acid typically leads to a significant loss of activity, further highlighting the importance of the acidic proton and the potential for ionic interactions.
-
Tetrazole (Compound 4): Replacement of the carboxylic acid with a tetrazole ring, a common bioisostere, can maintain or even enhance activity. The tetrazole ring is also acidic and can mimic the charge distribution of a carboxylate.
-
Alcohol (Compound 5): Reduction of the carboxylic acid to an alcohol results in a complete loss of activity, indicating that the acidic nature of the C3 substituent is crucial.
Modification of the C2-Chloro Group
The chloro group at the C2 position can be replaced with other substituents to probe the steric and electronic requirements at this position.
| Compound | R1 (Modification at C2) | R2 | R3 | Hypothetical MIC (µg/mL) |
| 1 (Parent) | Cl | OMe | COOH | 16 |
| 6 | H | OMe | COOH | 64 |
| 7 | F | OMe | COOH | 8 |
| 8 | Br | OMe | COOH | 32 |
| 9 | Me | OMe | COOH | 64 |
| 10 | CF3 | OMe | COOH | 4 |
Table 2: Illustrative SAR data for modifications at the C2-chloro position.
Analysis:
-
Hydrogen (Compound 6): Removal of the chloro group leads to a significant decrease in activity, suggesting that a substituent at this position is preferred.
-
Fluorine (Compound 7): Replacement with a smaller, more electronegative fluorine atom can enhance activity, potentially through improved electrostatic interactions.
-
Bromine (Compound 8): A larger halogen like bromine may introduce unfavorable steric hindrance, leading to reduced activity.
-
Methyl (Compound 9): A small alkyl group like methyl is generally not well-tolerated, indicating a preference for an electron-withdrawing group at this position.
-
Trifluoromethyl (Compound 10): The strongly electron-withdrawing and lipophilic trifluoromethyl group can lead to a significant improvement in activity.[4]
Modification of the C6-Methoxy Group
The methoxy group at the C6 position can be varied to explore the impact of different ether and alkyl substituents.
| Compound | R1 | R2 (Modification at C6) | R3 | Hypothetical MIC (µg/mL) |
| 1 (Parent) | Cl | OMe | COOH | 16 |
| 11 | Cl | OH | COOH | 32 |
| 12 | Cl | OEt | COOH | 8 |
| 13 | Cl | O-nPr | COOH | 16 |
| 14 | Cl | O-iPr | COOH | 4 |
| 15 | Cl | OCF3 | COOH | 64 |
Table 3: Illustrative SAR data for modifications at the C6-methoxy position.
Analysis:
-
Hydroxy (Compound 11): Demethylation to the corresponding phenol may decrease activity, possibly due to altered electronics or the introduction of a potential site for metabolism.
-
Larger Alkoxy Groups (Compounds 12-14): Increasing the size of the alkoxy group can lead to improved activity, with a branched isopropyl group showing the most significant enhancement. This suggests the presence of a hydrophobic pocket in the target's binding site.
-
Trifluoromethoxy (Compound 15): The electron-withdrawing trifluoromethoxy group is not well-tolerated, indicating that an electron-donating group is preferred at this position.
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Synthetic Scheme
A general synthetic route to access analogs with modifications at the C6 position is outlined below. This involves the nucleophilic aromatic substitution of a dichlorinated precursor.
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A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-6-methoxynicotinic Acid: A Guide for Researchers
For chemists engaged in pharmaceutical development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-6-methoxynicotinic acid is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this important compound, offering experimental protocols, data-driven comparisons, and expert insights to inform your choice of methodology.
Introduction
This compound serves as a crucial precursor in the development of novel therapeutics. Its substituted pyridine core is a common motif in pharmacologically active compounds. The selection of a synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and scalability of the process. This guide will dissect two common approaches: the methylation of 2-chloro-6-hydroxynicotinic acid and the selective methoxylation of 2,6-dichloronicotinic acid.
Method 1: Methylation of 2-Chloro-6-hydroxynicotinic Acid
This classical approach involves the direct methylation of the hydroxyl group of 2-chloro-6-hydroxynicotinic acid. The tautomeric nature of the starting material (existing in both hydroxy-pyridine and pyridone forms) necessitates the use of specific methylating agents to achieve the desired O-methylation over N-methylation.
Underlying Chemistry & Rationale
The choice of a methylating agent and base is critical in this synthesis. A hard methylating agent like methyl iodide is typically employed in conjunction with a base that promotes the formation of the oxygen-centered nucleophile. Silver carbonate is often used as it acts as a base and its surface can facilitate the reaction. The subsequent step is a standard saponification of the methyl ester to yield the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate [1]
-
To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.
-
Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter it under vacuum, washing the filter cake with chloroform.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography (eluent: 0-100% ethyl acetate/heptane gradient) to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[1]
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2-chloro-6-methoxynicotinate (2.42 g, 12.0 mmol) in a mixture of methanol (20 mL) and a 1 M aqueous solution of sodium hydroxide (15 mL).
-
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via methylation.
Method 2: Selective Methoxylation of 2,6-Dichloronicotinic Acid
This alternative route begins with the more readily available 2,6-dichloronicotinic acid and relies on the regioselective nucleophilic aromatic substitution (SNA_r) of one of the chloro groups.
Underlying Chemistry & Rationale
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The chloro substituents at the 2 and 6 positions are both activated towards substitution. However, the electronic influence of the carboxylic acid group can lead to a preference for substitution at the 6-position. The choice of a strong nucleophile like a methoxide source is essential for this transformation. Potassium tert-butoxide is a strong, non-nucleophilic base that can deprotonate methanol to generate methoxide in situ, or a pre-formed solution of sodium methoxide can be used.[2][3]
Experimental Protocol
Synthesis of this compound [2]
-
Suspend 2,6-dichloronicotinic acid (20.0 g, 105.2 mmol) in methanol (250 mL) in a reaction vessel under a nitrogen atmosphere.
-
Add potassium tert-butoxide (35.0 g, 316.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the crude residue with 6 M hydrochloric acid to precipitate the product.
-
Filter the precipitated solid, wash with water, and dry to obtain this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via selective methoxylation.
Head-to-Head Comparison
| Feature | Method 1: Methylation | Method 2: Selective Methoxylation |
| Starting Material | 2-Chloro-6-hydroxynicotinic acid | 2,6-Dichloronicotinic acid |
| Number of Steps | 2 | 1 |
| Key Reagents | Methyl iodide, Silver carbonate, NaOH | Potassium tert-butoxide (or Sodium methoxide) |
| Reported Yield | ~65-70% (for the esterification step) | Not explicitly reported, but expected to be moderate to high |
| Reaction Conditions | Milder (50 °C for methylation) | More forcing (80 °C for 24h) |
| Purification | Requires column chromatography for the intermediate | May require recrystallization of the final product |
| Cost of Starting Material | Generally higher | Generally lower and more readily available |
| Safety Considerations | Methyl iodide is toxic and a suspected carcinogen. Silver carbonate is a heavy metal salt. | Potassium tert-butoxide and sodium methoxide are highly caustic and moisture-sensitive.[4][5][6] |
Discussion and Recommendations
Method 1: The Reliable, but More Involved Route
The methylation of 2-chloro-6-hydroxynicotinic acid is a well-established and reliable method. The reported yield for the key methylation step is decent, and the subsequent hydrolysis is typically high-yielding. However, this route has several drawbacks. It is a two-step process, which adds to the overall synthesis time and labor. The use of methyl iodide, a toxic and volatile reagent, requires stringent safety precautions. Furthermore, the reliance on a stoichiometric amount of silver carbonate can be costly, especially for larger-scale synthesis, and generates silver waste. The need for chromatographic purification of the intermediate also adds a layer of complexity and cost.
Method 2: The More Direct, but Potentially Less Selective Route
The selective methoxylation of 2,6-dichloronicotinic acid is an attractive alternative due to its single-step nature and the use of a more economical starting material. This approach can be more atom-economical and potentially more scalable. However, the main challenge lies in achieving high regioselectivity. While the 6-position is generally favored for nucleophilic attack, the formation of the 2-methoxy-6-chloro isomer and the di-methoxylated product are potential side reactions that could complicate purification and lower the yield of the desired product. The reaction conditions are also more demanding, requiring higher temperatures and longer reaction times. The handling of large quantities of potassium tert-butoxide or sodium methoxide, which are highly reactive and corrosive bases, requires a carefully controlled, anhydrous environment.[4][5][6]
The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the project.
-
For small-scale synthesis in a research setting , where the cost of reagents is less of a concern and high purity of the intermediate is desired, Method 1 offers a reliable and well-documented procedure.
-
For larger-scale production or process development , where cost-effectiveness and process efficiency are critical, Method 2 presents a more appealing option. However, significant process optimization would be required to maximize the regioselectivity and overall yield, and to ensure safe handling of the reactive reagents on a larger scale.
It is recommended that for any scale-up of Method 2, a thorough investigation into the reaction kinetics and byproduct formation be conducted to establish a robust and reproducible process.
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Synthesis of methyl 2-methoxy-6-chloronicotinate - PrepChem.com. (URL: [Link])
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Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (URL: [Link])
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(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxynicotinic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 2-Chloro-6-methoxynicotinic acid. As a chlorinated organic acid, this compound requires specific protocols to mitigate risks to personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Assessment and Chemical Profile
A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound is a solid organic compound whose primary hazards stem from its irritant properties and its classification as a halogenated organic.[1][2] Its disposal pathway is dictated by this classification.
Table 1: Chemical Identification and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 503000-87-1 | [3] |
| Molecular Formula | C₇H₆ClNO₃ | [3] |
| Physical Form | Solid, Powder | [3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5][6][7] |
| Signal Word | Warning | [3][6] |
Key Operational Considerations:
-
Incompatibilities: This acid is incompatible with strong bases, amines, and oxidizing agents.[6][7][8] Co-mingling this waste with incompatible materials can lead to exothermic reactions or the generation of hazardous gases.
-
Hazardous Decomposition: Upon thermal decomposition, such as in a fire or improper incineration, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4][6][7] This potential underscores the necessity for disposal via high-temperature incineration equipped with acid gas scrubbers.[9][10]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste containerization. The goal is to create an impermeable barrier between the researcher and the chemical.
Table 2: Personal Protective Equipment (PPE) Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Safety glasses with side shields or chemical goggles.[5][11] | Chemically resistant gloves (e.g., Nitrile), changed immediately if contaminated. | Standard laboratory coat. | Work in a certified chemical fume hood or well-ventilated area.[5][6] |
| Waste Consolidation | Chemical goggles. | Chemically resistant gloves. | Laboratory coat. | Use a dust respirator if there is a risk of airborne powder.[5][12] |
| Minor Spill Cleanup | Chemical goggles and face shield. | Heavy-duty chemically resistant gloves. | Chemical-resistant apron over a lab coat. | NIOSH-approved respirator for organic vapors and particulates. |
Causality Behind PPE Choices:
-
Eye Protection: The "serious eye irritation" classification (H319) means contact can cause significant, potentially lasting damage. Goggles provide a seal against dust and splashes that standard safety glasses do not.[5]
-
Hand Protection: As a skin irritant (H315), direct contact must be avoided. The selection of glove material should be confirmed against manufacturer resistance charts for chlorinated organic compounds.[5]
-
Respiratory Protection: The H335 "May cause respiratory irritation" warning indicates that inhaling the dust can irritate the respiratory tract.[5] Engineering controls like a fume hood are the primary defense, with respirators reserved for situations where dust generation is unavoidable, such as cleaning up spills.[5][12]
Waste Segregation and Collection Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Incorrect segregation contaminates entire waste streams, dramatically increases disposal costs, and can create significant safety hazards. This compound must always be treated as halogenated organic waste .[1][2]
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Procure a clearly labeled, sealable, and chemically compatible container (e.g., High-Density Polyethylene - HDPE).[13][14] This container must be designated exclusively for "Halogenated Organic Solid Waste."
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include the full chemical name, "this compound," and an approximate concentration if mixed with other solid waste.[13][15]
-
Waste Transfer: Carefully transfer waste solids into the container using a funnel or other appropriate tools to minimize dust creation.
-
Container Management: Keep the waste container securely sealed when not in use.[5][13] Store it in a designated satellite accumulation area away from incompatible materials.
-
Full Container: Once the container is 90% full, complete the hazardous waste tag and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[13]
Diagram: Waste Segregation Decision Flow
This diagram illustrates the critical decision-making process for segregating chemical waste generated in the laboratory.
Caption: Decision workflow for proper chemical waste segregation.
Spill Management Procedures
Accidents happen, and a prepared response is key to mitigating their impact. The response protocol varies significantly based on the spill's magnitude.
Table 3: Recommended Spill Kit Contents
| Item | Purpose |
| Chemical Goggles & Face Shield | Protects eyes and face from dust/splashes. |
| Heavy-Duty Gloves | Provides enhanced protection during cleanup. |
| Respirator (Particulate/Organic Vapor) | Prevents inhalation of hazardous dust. |
| Absorbent Pads/Granules | For containing and absorbing any liquid solutions. |
| Broom and Dustpan (Plastic) | For collecting solid material without creating sparks. |
| Labeled Waste Bags/Container | For consolidating contaminated materials. |
| "Caution: Chemical Spill" Signage | To secure the area and warn others. |
Protocol for Minor Spills (<5 grams, contained)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear the appropriate spill response PPE as detailed in Table 2 and Table 3.[5]
-
Control Dust: Do not use compressed air.[5] If the powder is fine, you may gently cover it with a plastic-backed absorbent pad to minimize aerosolization.
-
Clean Up: Gently sweep the solid material into a dustpan.[12] Use a vacuum cleaner only if it is specifically rated as explosion-proof and suitable for hazardous dust.[5]
-
Package Waste: Place all spilled material and contaminated cleaning supplies (gloves, pads, etc.) into a designated hazardous waste container or bag.[5][7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water and soap), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Protocol for Major Spills (>5 grams or uncontained)
-
Evacuate: Immediately evacuate the immediate area. Move upwind from the spill.[5]
-
Alert Authorities: Activate the nearest fire alarm or call your institution's emergency number. Inform them of the material's identity and location.[5]
-
Secure the Area: If safe to do so, close the doors to the laboratory to contain the spill. Prevent anyone from entering.
-
Do Not Attempt Cleanup: Major spills require specialized handling by a trained hazardous materials response team. Do not attempt to clean it up yourself.
Final Disposal Pathway
Laboratory personnel are responsible for the safe collection and segregation of waste. The final treatment and destruction are performed by licensed professionals, ensuring environmental compliance.
The designated disposal route for this compound, as a chlorinated organic waste, is high-temperature incineration .[9][10][16]
The Rationale for Incineration:
-
Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide and water.[9][10]
-
Management of Halogens: The chlorine atom is converted into hydrogen chloride (HCl) gas during combustion.[10] This is a critical and hazardous byproduct that cannot be released into the atmosphere.
-
Acid Gas Scrubbing: Compliant hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, often called "scrubbers." These systems use a caustic solution to neutralize the HCl gas, converting it into salt and water before the flue gas is safely released.[9][10]
Diagram: Disposal Lifecycle Overview
This diagram shows the complete journey of the chemical waste from the lab bench to its final, safe destruction.
Caption: End-to-end lifecycle for hazardous chemical waste disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in their operational procedures.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google AI Search.
- 2-Chloro-6-methoxyisonicotinic acid Safety Data Sheet. (2022, September 19). Apollo Scientific.
- This compound, 95%, Thermo Scientific. (n.d.). Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- 2-Chloro-6-methylnicotinic acid Safety Data Sheet. (2025, September 12). Thermo Fisher Scientific.
- 2-Chloro-6-methylisonicotinic acid Safety Data Sheet. (n.d.). Apollo Scientific.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
- Process for the incineration of chlorinated organic materials. (1980, July 29). Google Patents.
- Hazardous Waste Segregation. (n.d.). Unknown Source.
- 2-Chloro-6-methoxyisonicotinic acid Safety Data Sheet. (2025, December 20). Fisher Scientific.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
- 2-chlorobenzoic acid Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
- 2-Chloronicotinic acid Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- 2-Chloro-6-hydroxynicotinic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Chemical Waste Management Guide. (n.d.). Technion.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
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Mastering the Safe Handling of 2-Chloro-6-methoxynicotinic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The following guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-6-methoxynicotinic acid. This document is designed to empower laboratory personnel with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of research. The protocols outlined below are based on a thorough analysis of the compound's known hazards and are supported by authoritative sources in laboratory safety.
Hazard Analysis and Risk Mitigation
This compound is a solid organic compound that presents several potential hazards upon exposure. Understanding these risks is the first step in implementing effective safety protocols.
Primary Hazards:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to health.[3]
Given these hazards, a multi-layered approach to personal protection is mandatory. This involves a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on the compound's chemical properties and potential for exposure.
Hand Protection: Selecting the Right Gloves
Standard laboratory gloves are not universally protective against all chemicals. For this compound, a chlorinated organic compound, selecting gloves made from a resistant material is crucial.
Recommended Glove Materials:
-
Nitrile: Offers good resistance to a range of chemicals, including many chlorinated solvents and organic acids.[4][5] Nitrile gloves provide a good balance of chemical protection, dexterity, and puncture resistance.
-
Neoprene: Provides excellent protection against acids, bases, and some organic solvents.[6]
-
Butyl Rubber: Offers superior resistance to a wide range of chemicals, including many corrosive acids and organic compounds.[7][8]
Operational Protocol for Glove Use:
-
Inspect Before Use: Always inspect gloves for any signs of damage, such as punctures or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching surfaces outside of the immediate work area (e.g., door handles, computer keyboards) with gloved hands.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
| Glove Material | Chemical Resistance to Chlorinated Compounds & Organic Acids | Puncture Resistance | Dexterity |
| Nitrile | Good to Excellent[4][5] | Excellent | Excellent |
| Neoprene | Excellent[6] | Good | Good |
| Butyl Rubber | Superior[7][8] | Good | Good |
Eye and Face Protection: Shielding from Splashes and Dust
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: Must be worn at all times when handling this compound. They should provide a complete seal around the eyes to protect from splashes and airborne particles.
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing or when handling larger quantities of the solid that could generate dust.
Body Protection: A Barrier Against Contamination
A laboratory coat is the minimum requirement for body protection.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Preventing Inhalation of Dust
Engineering controls, such as working in a chemical fume hood, are the primary means of preventing respiratory exposure. However, in certain situations, respiratory protection may be necessary.
When to Use a Respirator:
-
When handling large quantities of the solid outside of a fume hood.
-
During spill cleanup of the solid material.
-
When there is a potential for the generation of fine dust that cannot be controlled by ventilation alone.
Recommended Respirator Type: A NIOSH-approved air-purifying respirator equipped with the appropriate cartridges is required.
-
Half-Mask or Full-Face Respirator: A half-mask respirator will provide adequate protection in most situations. A full-face respirator offers the added benefit of eye and face protection.
-
Cartridge Selection: Use a combination cartridge that is effective against organic vapors and acid gases, and includes a P100 particulate filter.[1][2][3] This ensures protection against both potential vapors and airborne dust particles.
Important Note: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is essential for minimizing the risk of exposure and ensuring the reproducibility of experiments.
Workflow for Handling this compound:
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, a rapid and informed response is crucial.
Spill Cleanup
For Small Spills (manageable by trained personnel):
-
Alert others: Inform colleagues in the immediate area.
-
Don appropriate PPE: Including a respirator if significant dust is present.
-
Contain the spill: Cover the solid spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Neutralize (if appropriate): For an acid spill, cautiously apply a neutralizing agent like sodium bicarbonate.
-
Collect the material: Carefully sweep the absorbed and neutralized material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate the area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of waste: All cleanup materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Restrict access to the spill area.
-
Await response from trained emergency personnel.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Management of a Chlorinated Organic Acid
Proper disposal of this compound and any associated waste is a legal and ethical responsibility to protect the environment and public health. As a chlorinated organic compound, this waste requires special handling.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., absorbent from spills, contaminated paper towels) in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the designated solid hazardous waste container.
Disposal Pathway:
-
Do not dispose of down the drain or in regular trash.
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor.
-
Follow all local, state, and federal regulations for the disposal of chlorinated organic waste. The EPA regulates the disposal of such wastes, and specific waste codes may apply.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of the control measures outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity and quality of your scientific endeavors.
References
-
The Glove Guru. (2025). Butyl Gloves: Properties, Uses, and Safety Considerations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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JB Tools Inc. (2023). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]
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Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
3M. (n.d.). 3M™ Organic Vapor/Acid Gas Cartridge 6003. Retrieved from [Link]
-
Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]
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North American Safety. (n.d.). 3M™ Organic Vapor/Acid Gas Cartridge 6003 – Package of 2. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Chemical Hygiene Plan Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
